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  • Product: Methyl 2-[(Dimethylamino)methyl]benzoate
  • CAS: 27171-87-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate

This guide provides a comprehensive technical overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document will delve into the compound's chemical and physical characteristics, outline a detailed synthesis protocol, explore its applications, and discuss its known biological significance.

Introduction

Methyl 2-[(Dimethylamino)methyl]benzoate, also known by its synonym Methyl N,N-dimethylanthranilate, is an ortho-substituted benzoate ester. Its structure, featuring a methyl ester and a dimethylaminomethyl group on the aromatic ring, makes it a valuable building block in the synthesis of more complex molecules. While its primary applications have been in the realm of materials science, particularly in photoresist technology, its potential as a scaffold or intermediate in the pharmaceutical industry is an area of growing interest. The presence of a tertiary amine and an ester functional group provides two reactive centers for further chemical modifications, allowing for the construction of diverse molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 2-[(Dimethylamino)methyl]benzoate are summarized in the table below.

PropertyValueReference(s)
CAS Number 10072-05-6[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Colorless to yellow to green clear liquid[2]
Boiling Point 131 °C at 11.5 mmHg[1]
Melting Point 18 °C
Density 1.1 g/cm³[1]
Refractive Index 1.5555[1]
Solubility Insoluble or poorly miscible in water.[1]

Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

The synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate can be achieved through the N,N-dimethylation of Methyl 2-aminobenzoate (methyl anthranilate). A common and effective method is reductive amination using formaldehyde as the source of the methyl groups and a reducing agent.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate MA Methyl 2-aminobenzoate Intermediate Schiff Base/Imine Intermediate MA->Intermediate Formaldehyde (HCHO) Product Methyl 2-[(Dimethylamino)methyl]benzoate Intermediate->Product Reducing Agent (e.g., NaBH3CN, H2/Pd-C) caption Figure 1: Synthetic pathway for Methyl 2-[(Dimethylamino)methyl]benzoate.

Caption: Figure 1: Synthetic pathway for Methyl 2-[(Dimethylamino)methyl]benzoate.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate from Methyl 2-aminobenzoate via reductive amination.

Materials:

  • Methyl 2-aminobenzoate

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminobenzoate (1.0 equivalent) in the chosen solvent (DCM or DCE).

  • Addition of Reagents: To the stirred solution, add formaldehyde (2.2 to 2.5 equivalents). If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Reduction: Slowly add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, ~1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence or exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-[(Dimethylamino)methyl]benzoate.

Applications in Drug Development and Organic Synthesis

Methyl 2-[(Dimethylamino)methyl]benzoate serves as a versatile intermediate in the synthesis of various organic molecules, including those with potential pharmaceutical applications. The dimethylamine moiety is a common pharmacophore found in many FDA-approved drugs, where it can influence properties such as solubility, basicity, and receptor binding.[3]

While specific examples of its direct use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various biologically active compounds. For instance, derivatives of N,N-dimethylaniline have been investigated for their potential as pharmacological agents.[4] The core structure of Methyl 2-[(Dimethylamino)methyl]benzoate can be a starting point for the synthesis of more complex heterocyclic systems or as a fragment in fragment-based drug discovery.

The general utility of benzoate esters and aromatic amines in medicinal chemistry is well-established. They are precursors to a wide range of bioactive molecules, including analgesics and anti-inflammatory agents.[5][6]

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are expected spectroscopic data for Methyl 2-[(Dimethylamino)methyl]benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the N,N-dimethyl protons. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The singlet for the methyl ester protons (O-CH₃) would be expected around δ 3.8-4.0 ppm, and the singlet for the N,N-dimethyl protons (N-(CH₃)₂) would appear further upfield, typically around δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (δ ~165-170 ppm), the aromatic carbons (δ ~120-150 ppm), the methyl ester carbon (O-CH₃, δ ~50-55 ppm), and the N,N-dimethyl carbons (N-(CH₃)₂, δ ~40-45 ppm).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the dimethylamino group (-N(CH₃)₂).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹, C-O stretching bands around 1200-1300 cm⁻¹, and C-N stretching vibrations. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

Safety and Handling

Methyl 2-[(Dimethylamino)methyl]benzoate should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-[(Dimethylamino)methyl]benzoate is a valuable chemical intermediate with established applications in materials science and potential for broader use in organic synthesis and drug discovery. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of novel and complex molecules. Further exploration of its utility in medicinal chemistry could lead to the development of new therapeutic agents.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
  • LookChem. (n.d.). Cas 85-91-6,Methyl 2-(methylamino)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of methyl n-methylanthranilate.
  • Google Patents. (n.d.). A method for the preparation of "natural" methyl anthranilate.
  • Chemchart. (n.d.). Methyl 2-(methylamino)benzoate (85-91-6). Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-Aminobenzoate: Properties, Applications, and Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl N-methylanthranilate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural investigations and in vitro biological evaluation of N, N-dimethyl aniline derivatives based azo dyes as potential pharmacological agents. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. Retrieved from [Link]

  • PharmaCompass. (n.d.). methyl 2-amino-benzoate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate (CAS 10072-05-6): Synthesis, Characterization, and Application in Directed ortho-Metalation Strategies

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 10072-05-6) is a polysubstituted aromatic compound of significant interest in synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 10072-05-6) is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring both a methyl ester and a dimethylaminomethyl group in an ortho relationship, makes it a valuable and versatile intermediate. This guide provides an in-depth examination of this compound, moving beyond basic properties to explore the mechanistic underpinnings of its synthesis and its strategic application in the construction of complex molecular architectures. The core of this analysis focuses on the principles of Directed ortho-Metalation (DoM), the key synthetic strategy for its formation and subsequent functionalization. Detailed, field-proven protocols for its synthesis and use as a synthetic precursor are provided, supported by a discussion of the chemical logic that dictates experimental choices and ensures reproducible outcomes.

Physicochemical and Spectroscopic Profile

Methyl 2-[(Dimethylamino)methyl]benzoate is a functionalized benzoate ester. Its key properties are summarized below.

Physical and Chemical Properties

The fundamental physical and chemical data for this compound are essential for its proper handling, storage, and use in quantitative experiments.

PropertyValueSource(s)
CAS Number 10072-05-6[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][4]
Molecular Weight 179.22 g/mol [1][4]
Synonyms Methyl N,N-dimethylanthranilate (less common), N,N-Dimethylanthranilic Acid Methyl Ester (incorrect, structure differs)[1][2][4]
Appearance Colorless to Yellow to Green clear liquid[1]
Purity Typically >97.0% (GC)[1]
Spectroscopic Characterization
¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.2 - 8.0Multiplet4HAr-H
Ester Methyl~3.9Singlet3H-COOCH₃
Benzylic Protons~3.6Singlet2HAr-CH ₂-N
N-Methyl Protons~2.3Singlet6H-N(CH ₃)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Ester Carbonyl~168-C =O
Aromatic Carbons125 - 140C -Ar
Benzylic Carbon~60Ar-C H₂-N
Ester Methyl Carbon~52-COOC H₃
N-Methyl Carbons~45-N(C H₃)₂

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

Synthesis via Directed ortho-Metalation (DoM)

The regioselective synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate is not straightforward using classical electrophilic aromatic substitution, which would yield a mixture of products. The most effective and elegant strategy is Directed ortho-Metalation (DoM), a powerful technique for the functionalization of aromatic rings.[5][6]

Mechanistic Rationale: The Role of the Directing Group

DoM leverages a heteroatom-containing functional group on the aromatic ring, known as a Directed Metalation Group (DMG), to control the position of deprotonation by a strong organolithium base.[5][7]

  • Causality of Regioselectivity : In this synthesis, the ester group of the starting material, methyl benzoate, is a moderately effective DMG. The Lewis basic oxygen atoms of the ester carbonyl coordinate to the Lewis acidic lithium ion of the organolithium base (e.g., sec-butyllithium).[8] This coordination forms a pre-lithiation complex, bringing the base into close proximity to the C-H bond at the ortho position. This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), dramatically increases the kinetic acidity of the ortho protons, ensuring deprotonation occurs exclusively at that site.[8]

  • Choice of Reagents :

    • Base : sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are often preferred over n-butyllithium (n-BuLi) as they are more basic and can overcome the moderate directing ability of the ester group.[9]

    • Additive : The reaction is almost always performed in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is a bidentate ligand that chelates the lithium ion, breaking down organolithium aggregates and increasing the basicity and reactivity of the alkyllithium species.[6][8]

    • Electrophile : To introduce the (dimethylamino)methyl group, an appropriate electrophile is required. Eschenmoser's salt (dimethylaminomethyl iodide) or a related iminium salt serves as a potent aminomethylating agent.

  • Experimental Conditions : These reactions are conducted under strictly anhydrous and inert (e.g., Argon or Nitrogen) atmospheres at low temperatures (typically -78 °C) to prevent side reactions, such as nucleophilic attack on the ester by the organolithium base, and to ensure the stability of the aryllithium intermediate.[6]

Diagram: Synthesis via Directed ortho-Metalation

G MB Methyl Benzoate ArylLi ortho-Lithiated Intermediate MB->ArylLi Deprotonation Product Methyl 2-[(Dimethylamino)methyl]benzoate ArylLi->Product Electrophilic Quench Reagents1 1. s-BuLi, TMEDA THF, -78 °C Reagents1->MB Reagents2 2. Eschenmoser's Salt (or equivalent) Reagents2->ArylLi

Caption: Synthetic pathway for Methyl 2-[(Dimethylamino)methyl]benzoate via DoM.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established DoM methodologies and should be performed by trained personnel with appropriate safety precautions.[10]

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents : Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq.) followed by the dropwise addition of sec-butyllithium (1.4 M in cyclohexane, 1.2 eq.). Stir the solution for 15 minutes.

  • Substrate Addition : Slowly add a solution of methyl benzoate (1.0 eq.) in anhydrous THF (20 mL) to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

  • Lithiation : Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated intermediate.

  • Electrophilic Quench : Add a solution of Eschenmoser's salt (dimethylaminomethyl iodide, 1.3 eq.) in anhydrous THF (30 mL) dropwise to the reaction mixture.

  • Warming and Quench : Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight. Cautiously quench the reaction by adding a saturated aqueous solution of NH₄Cl (50 mL).

  • Extraction and Purification : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure liquid product.

Synthetic Utility and Downstream Applications

The true value of Methyl 2-[(Dimethylamino)methyl]benzoate for drug development professionals lies in its capacity to serve as a precursor for more complex, highly substituted aromatic compounds.

The (Dimethylamino)methyl Moiety as a Potent Directing Group

The newly installed (dimethylamino)methyl group is itself a powerful Directed Metalation Group, significantly stronger than the ester from which it was derived.[8][9] This allows for a second, highly regioselective DoM reaction to occur at the now-activated C6 position, enabling the precise construction of 1,2,3-trisubstituted benzene rings—a motif that is challenging to synthesize via other methods.[11]

This iterative DoM strategy provides a robust platform for introducing a wide variety of electrophiles, thereby building molecular complexity in a controlled, step-wise manner.

Diagram: Iterative DoM for 1,2,3-Trisubstitution

G Start Methyl 2-[(Dimethylamino)methyl]benzoate ArylLi2 C6-Lithiated Intermediate Start->ArylLi2 Second Deprotonation (at C6) Product2 1,2,3-Trisubstituted Product (e.g., 6-formyl derivative) ArylLi2->Product2 Electrophilic Quench Reagents1 1. s-BuLi, TMEDA THF, -78 °C Reagents1->Start Reagents2 2. Electrophile (E+) (e.g., DMF) Reagents2->ArylLi2

Caption: Application of the title compound in a second, iterative DoM reaction.

Detailed Experimental Protocol: ortho-Functionalization at C6

This protocol illustrates the use of the title compound as a DoM substrate to introduce a formyl group.

  • Preparation : In a manner identical to the first synthesis, cool a solution of Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 eq.) and TMEDA (1.5 eq.) in anhydrous THF to -78 °C under an argon atmosphere.

  • Lithiation : Add sec-butyllithium (1.2 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The solution will typically develop a deep color, indicating the formation of the aryllithium species.

  • Electrophilic Quench : Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise.

  • Work-up : Stir for 2 hours at -78 °C before warming to 0 °C and quenching with 1 M HCl. Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the 1,2,3-trisubstituted product, methyl 2-(dimethylaminomethyl)-6-formylbenzoate.

Safety and Handling

As with all laboratory chemicals, Methyl 2-[(Dimethylamino)methyl]benzoate should be handled with care in a well-ventilated area or fume hood.[12][13]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[13]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-[(Dimethylamino)methyl]benzoate is more than a simple chemical intermediate; it is a testament to the power of modern synthetic methodologies. Its preparation via Directed ortho-Metalation showcases a high degree of regiochemical control that is unattainable through classical methods. For researchers in drug discovery and materials science, this compound serves as a strategically functionalized building block, enabling rapid and efficient access to complex, polysubstituted aromatic systems through iterative DoM protocols. Understanding the mechanistic principles behind its synthesis and subsequent reactivity is key to unlocking its full potential in the development of novel molecular entities.

References

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]

  • Grokipedia. Directed ortho metalation. Available at: [Link]

  • Snieckus, V. et al. (1978). Directed ortho-Lithiation of Benzamides. Tetrahedron Letters, 19(51), 5099–5102.
  • University of Rochester. Directed (ortho) Metallation. Available at: [Link]

  • Sibi, M. P., Miah, M. A. J., & Snieckus, V. (1984). ortho-lithiated tertiary benzamides. Magnesium transmetalation and synthesis of phthalides and isocoumarins including mellein and kigelin. The Journal of Organic Chemistry, 49(5), 737–742.
  • Snieckus, V. (1980). Heterocycles via ortho-Lithiated Benzamides. Heterocycles, 14(10), 1649.
  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity Methyl 2-(dimethylamino)benzoate CAS 10072-05-6. Available at: [Link]

  • Katritzky, A. R., & Fan, W.-Q. (1987). A NEW SYNTHETIC METHOD FOR ortho-SUBSTITUTED BENZANILIDES.
  • Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. Available at: [Link]

  • NIST. Benzoic acid, 2-(dimethylamino)-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to N,N-Dimethylanthranilic Acid Methyl Ester: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N,N-Dimethylanthranilic Acid Methyl Ester, a versatile aromatic compound with significant applications in the fields of fragrance, chemical synthesis, and pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Dimethylanthranilic Acid Methyl Ester, a versatile aromatic compound with significant applications in the fields of fragrance, chemical synthesis, and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's properties, synthesis, and handling.

Molecular Overview and Physicochemical Properties

N,N-Dimethylanthranilic Acid Methyl Ester, also known as Methyl 2-(dimethylamino)benzoate, is a tertiary amine and an ester derivative of anthranilic acid. Its structure, featuring a benzene ring substituted with both a dimethylamino group and a methyl ester group in ortho positions, imparts unique chemical reactivity and physical characteristics.

Table 1: Core Physicochemical Properties of N,N-Dimethylanthranilic Acid Methyl Ester

PropertyValueSource(s)
CAS Number 10072-05-6
Molecular Formula C₁₀H₁₃NO₂,
Molecular Weight 179.22 g/mol ,
Boiling Point 133-134 °C at 16 mmHg
Density 1.1 g/cm³
Refractive Index 1.5555
Flash Point 122 °C

Synthesis of N,N-Dimethylanthranilic Acid Methyl Ester

The primary and most common industrial synthesis of N,N-Dimethylanthranilic Acid Methyl Ester involves the exhaustive methylation of Methyl Anthranilate. This transformation is a classic example of nucleophilic substitution, where the nitrogen atom of the primary amine acts as the nucleophile.

Reaction Mechanism: N,N-Dimethylation

The methylation process typically employs a strong methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The base is crucial for deprotonating the nitrogen atom, thereby increasing its nucleophilicity and facilitating the sequential addition of two methyl groups.

N,N-Dimethylation of Methyl Anthranilate cluster_reagents Reagents MA Methyl Anthranilate Intermediate Methyl N-methylanthranilate MA->Intermediate + CH₃⁺ DMS Dimethyl Sulfate (2 eq.) Base Base (e.g., NaHCO₃) Product N,N-Dimethylanthranilic Acid Methyl Ester Intermediate->Product + CH₃⁺

Caption: General reaction scheme for the N,N-dimethylation of Methyl Anthranilate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a typical laboratory procedure for the synthesis of N,N-Dimethylanthranilic Acid Methyl Ester. The choice of a biphasic system with a phase transfer catalyst can be employed to improve reaction efficiency.

Materials:

  • Methyl Anthranilate

  • Dimethyl Sulfate

  • Sodium Bicarbonate (or a stronger base like Sodium Hydroxide)

  • Dioxane (or another suitable polar aprotic solvent)

  • Water

  • Benzene (or another suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve Methyl Anthranilate in dioxane and an aqueous solution of sodium bicarbonate.

  • With vigorous stirring, add dimethyl sulfate dropwise to the reaction mixture. Maintain the reaction temperature at approximately 60°C.

  • After the addition is complete, continue stirring at 60°C for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous suspension with benzene (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure N,N-Dimethylanthranilic Acid Methyl Ester.

Causality in Experimental Choices:

  • Choice of Base: Sodium bicarbonate is a mild base suitable for this reaction. A stronger base could risk hydrolysis of the ester functionality.

  • Solvent System: A polar aprotic solvent like dioxane is used to dissolve the organic starting material, while the aqueous phase contains the base. This biphasic system necessitates good stirring.

  • Temperature Control: The reaction is maintained at 60°C to provide sufficient activation energy for the methylation without promoting significant side reactions or decomposition.

  • Purification: Vacuum distillation is the preferred method for purifying the final product due to its relatively high boiling point.

Spectroscopic Characterization

The structure of N,N-Dimethylanthranilic Acid Methyl Ester can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for N,N-Dimethylanthranilic Acid Methyl Ester

TechniqueKey Features and Assignments
¹H NMR Aromatic protons (multiplet), methyl ester protons (singlet), N,N-dimethyl protons (singlet).
¹³C NMR Aromatic carbons, carbonyl carbon of the ester, methyl ester carbon, N,N-dimethyl carbons.
FTIR C=O stretch of the ester, C-N stretch of the tertiary amine, aromatic C-H and C=C stretches.
Mass Spec Molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns.

Note: While specific spectra are not reproduced here, representative data can be found in various chemical databases such as SpectraBase.[1]

Applications in Research and Drug Development

The unique structural features of N,N-Dimethylanthranilic Acid Methyl Ester make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

A notable application of this compound is as a key intermediate in the synthesis of certain pharmaceutical agents. For instance, it is a precursor in the production of the tricyclic antidepressant, Dibenzepin.[1] The synthesis involves the reaction of N,N-Dimethylanthranilic Acid Methyl Ester with a Grignard reagent, followed by cyclization and subsequent transformations.

Dibenzepin_Synthesis node1 N,N-Dimethylanthranilic Acid Methyl Ester C₁₀H₁₃NO₂ node2 Grignard Reagent Addition node1->node2 node3 Intermediate node2->node3 node4 Cyclization node3->node4 node5 Dibenzepin node4->node5

Caption: Simplified workflow for the synthesis of Dibenzepin from N,N-Dimethylanthranilic Acid Methyl Ester.

Scaffold for Medicinal Chemistry

The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of anthranilic acid have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The N,N-dimethylated ester provides a lipophilic and synthetically versatile starting point for the development of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N,N-Dimethylanthranilic Acid Methyl Ester.

Table 3: Hazard and Safety Information

HazardPrecaution
Skin and Eye Irritation May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Ingestion May be harmful if swallowed.[3]
Inhalation Avoid inhaling vapors. Use in a well-ventilated area or with a fume hood.
Potential for Phototoxicity

It is important to note that related anthranilate esters have been shown to exhibit phototoxicity.[4][5] While specific data for N,N-Dimethylanthranilic Acid Methyl Ester is limited, it is prudent to handle this compound with the assumption that it may be phototoxic. Avoid exposure to strong UV light when handling the substance, especially in solution on the skin.

Potential for Nitrosamine Formation

As a secondary amine derivative (in its synthesis from methyl anthranilate), there is a theoretical potential for the formation of nitrosamines if the final product contains residual unreacted starting material or the mono-methylated intermediate and is exposed to nitrosating agents.[5] High-purity starting materials and thorough purification of the final product are essential to mitigate this risk.

Conclusion

N,N-Dimethylanthranilic Acid Methyl Ester is a compound of significant industrial and academic interest. Its straightforward synthesis and versatile chemical handles make it a valuable intermediate in the production of fragrances and pharmaceuticals. A thorough understanding of its properties, synthesis, and safety is crucial for its effective and safe utilization in research and development.

References

  • ChemWhat. N,N-DIMETHYLANTHRANILIC ACID METHYL ESTER CAS#: 10072-05-6. [Link]

  • European Commission. SCIENTIFIC ADVICE ON the SCCS Opinion on methyl-N-methylanthranilate (MNM) (SCCS/1455/11). [Link]

  • PerfumersWorld. Amendment 49 STAND Methyl N-methylanthranilate. [Link]

  • NIST. Benzoic acid, 2-(dimethylamino)-, methyl ester. [Link]

  • SpectraBase. N,N-dimethylanthranilic acid, methyl ester. [Link]

  • PubMed. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]

Sources

Exploratory

Methyl 2-[(Dimethylamino)methyl]benzoate structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate Authored by a Senior Application Scientist This guide provides a detailed exploration of Methyl 2-[(Dimethylamino)met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of Methyl 2-[(Dimethylamino)methyl]benzoate, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. We will dissect its molecular structure and present a robust, field-proven synthetic pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the experimental design.

Compound Identity and Structural Analysis

Methyl 2-[(Dimethylamino)methyl]benzoate is a tertiary amine and a benzoate ester. The nomenclature specifies a methyl ester of benzoic acid with a (dimethylamino)methyl substituent at the ortho- (position 2) of the benzene ring.

It is crucial to distinguish this compound from its isomers and related structures:

  • Methyl 2-(dimethylamino)benzoate (CAS 10072-05-6): An isomer where the dimethylamino group is directly bonded to the aromatic ring.[1][2]

  • Methyl 2-(methylamino)benzoate (CAS 85-91-6): A related secondary amine where a methylamino group is directly bonded to the ring.[3][4]

The presence of the methylene (-CH₂-) bridge between the aromatic ring and the nitrogen atom in the target compound fundamentally alters its chemical properties and synthetic accessibility compared to these isomers.

Chemical Structure
Fig. 1: Structure of Methyl 2-[(Dimethylamino)methyl]benzoate
Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number Not assignedNot found in major chemical databases.
Molecular Formula C₁₁H₁₅NO₂Calculated from structure.
Molecular Weight 193.24 g/mol Calculated from formula.
Appearance Colorless to pale yellow oilPredicted based on similar benzoate esters and benzylamines.
Boiling Point >250 °C (estimated)Similar substituted benzoates have high boiling points.[5]
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate). Slightly soluble in water.Predicted based on functional groups.
pKa (Conjugate Acid) ~8.5 - 9.5 (estimated)Typical for a tertiary benzylamine.

Recommended Synthetic Pathway

A robust and efficient synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate can be achieved in a two-step sequence starting from the commercially available Methyl 2-methylbenzoate (also known as methyl o-toluate). This pathway leverages two fundamental and high-yielding organic reactions: free-radical benzylic bromination and nucleophilic substitution.

G A Start: Methyl 2-methylbenzoate B Intermediate: Methyl 2-(bromomethyl)benzoate A->B Step 1: Free-Radical Bromination (NBS, AIBN, CCl₄, Reflux) C Final Product: Methyl 2-[(Dimethylamino)methyl]benzoate B->C Step 2: Nucleophilic Substitution (Dimethylamine, THF)

Fig. 2: High-Level Synthetic Workflow
Step 1: Free-Radical Bromination of Methyl 2-methylbenzoate

Causality: The first critical step is the selective functionalization of the methyl group at the benzylic position. The benzylic C-H bonds are significantly weaker than aromatic or other sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical. This energetic favorability allows for highly selective halogenation at this position using a free-radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in solution, which minimizes competing reactions like aromatic bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the chain reaction.

G Fig. 3: Mechanism of Free-Radical Bromination cluster_init Initiation cluster_prop Propagation cluster_term Termination AIBN AIBN 2 R• + N₂ 2 R• + N₂ AIBN->2 R• + N₂ Δ (Heat) R• + NBS R• + NBS R-Br + Succinimidyl• R-Br + Succinimidyl• R• + NBS->R-Br + Succinimidyl• Benzyl-H + Succinimidyl• Benzyl-H + Succinimidyl• Benzyl• + Succinimide Benzyl• + Succinimide Benzyl-H + Succinimidyl•->Benzyl• + Succinimide Benzyl• + Br₂ Benzyl• + Br₂ Benzyl-Br + Br• Benzyl-Br + Br• Benzyl• + Br₂->Benzyl-Br + Br• Br• + Benzyl-H Br• + Benzyl-H Benzyl• + HBr Benzyl• + HBr Br• + Benzyl-H->Benzyl• + HBr Chain Carrier Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ Benzyl• + Br• Benzyl• + Br• Benzyl-Br Benzyl-Br Benzyl• + Br•->Benzyl-Br Fig. 4: Sₙ2 Mechanism R-CH₂-Br R-CH₂-Br Br⁻ Br⁻ ts [H-N⁺(CH₃)₂···CH₂(R)···Br⁻]‡ ts->Br⁻ Leaving Group Departure product R-CH₂-N(CH₃)₂ + H⁺ ts->product

Sources

Foundational

The Sentinel at the Ortho Position: A Technical Guide to the Discovery and Strategic Application of the Dimethylaminomethyl Directing Group

For Researchers, Scientists, and Drug Development Professionals Abstract The precise functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, underpinning the creation of novel pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, underpinning the creation of novel pharmaceuticals, agrochemicals, and materials. Among the myriad strategies developed to control regioselectivity in electrophilic aromatic substitution, the use of directing groups has proven to be a particularly powerful and versatile tool. This in-depth technical guide focuses on the discovery, history, and application of the ortho-dimethylaminomethyl directing group, a potent and strategically valuable tool for the construction of complex aromatic molecules. From its early exploration to its contemporary use in intricate total syntheses, this guide will provide a comprehensive overview of the mechanism, scope, and practical application of this important functional group. We will delve into the seminal work that established its utility, explore the mechanistic nuances that govern its reactivity, and provide detailed protocols for its introduction, utilization in directed ortho-lithiation, and subsequent transformation or removal.

The Dawn of Directed Ortho-Metalation: A Historical Perspective

The concept of directed ortho-metalation (DoM) traces its origins to the pioneering work of Henry Gilman and Georg Wittig in the 1940s.[1] They independently observed that anisole, when treated with an organolithium reagent, underwent deprotonation exclusively at the ortho position. This seminal discovery laid the groundwork for a new paradigm in aromatic chemistry, suggesting that a heteroatom-containing substituent could direct a strong base to deprotonate a specific C-H bond.

However, it was the later work of researchers like F.N. Jones and C.R. Hauser in the early 1960s that specifically brought the utility of the dimethylaminomethyl group to the forefront. Their investigations into the metalation of N,N-dimethylbenzylamine demonstrated that the nitrogen atom of the dimethylaminomethyl group could effectively coordinate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position on the aromatic ring with high selectivity. This established the -CH₂NMe₂ group as a powerful and reliable directing motief in the synthetic chemist's arsenal.

The Mechanism of Action: A Dance of Coordination and Deprotonation

The efficacy of the dimethylaminomethyl group as an ortho-directing group is rooted in the fundamental principles of coordination chemistry and acid-base reactivity. The process of directed ortho-lithiation can be dissected into two key mechanistic steps:

  • Coordination: The lone pair of electrons on the nitrogen atom of the dimethylaminomethyl group acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium). This coordination brings the organolithium into close proximity to the ortho C-H bond of the aromatic ring.

  • Deprotonation: The coordinated organolithium reagent, now positioned strategically, acts as a strong base to abstract a proton from the sterically accessible ortho position. This deprotonation is kinetically favored over deprotonation at other positions on the ring due to the proximity effect engendered by the initial coordination. The resulting aryllithium species is stabilized by the continued coordination of the dimethylaminomethyl group to the lithium atom.

This directed deprotonation pathway offers a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield mixtures of ortho and para isomers. The DoM strategy provides a predictable and highly regioselective route to ortho-functionalized aromatic compounds.

Directed_Ortho_Metalation cluster_start Starting Material cluster_intermediate Coordination Complex cluster_product Ortho-Lithiated Species A Aromatic Ring with -CH₂NMe₂ Group C Coordination of Li to Nitrogen A->C Coordination B Organolithium Reagent (e.g., n-BuLi) B->C D Ortho-Lithiated Aromatic Ring C->D Deprotonation F Ortho-Functionalized Product D->F Electrophilic Quench E Electrophile (E⁺) E->F

Figure 1. Mechanism of Directed ortho-Metalation.

Practical Applications: A Synthetic Workhorse

The dimethylaminomethyl group has been extensively employed in the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents. Its ability to facilitate the introduction of a diverse range of electrophiles at the ortho position makes it a highly valuable tool for strategic bond construction.

Scope of Electrophiles

A key advantage of the ortho-lithiation strategy is the broad scope of electrophiles that can be used to quench the resulting aryllithium intermediate. This allows for the introduction of a wide variety of functional groups, including:

Electrophile ClassFunctional Group Introduced
Alkyl halides (e.g., MeI, BnBr)Alkyl, Benzyl
Aldehydes and KetonesHydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., MeSSMe)Thioether
Silyl halides (e.g., TMSCl)Silyl
Borates (e.g., B(OMe)₃)Boronic acid
I₂Iodine
Experimental Protocol: ortho-Lithiation of N,N-Dimethylbenzylamine

The following protocol is a representative example of the experimental conditions used for the ortho-lithiation of N,N-dimethylbenzylamine, based on the seminal work of Hauser and coworkers.

Materials:

  • N,N-Dimethylbenzylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of N,N-dimethylbenzylamine in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of n-butyllithium in hexanes dropwise to the stirred solution of the amine over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the ortho-lithiated species is often indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add a solution of the electrophile (e.g., benzophenone) in anhydrous diethyl ether dropwise.

  • After the addition of the electrophile, allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Strategic Considerations: Introduction and Removal of the Directing Group

A crucial aspect of utilizing any directing group in a multi-step synthesis is the ability to introduce it efficiently and, if necessary, remove or transform it after it has served its purpose.

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl group can be readily introduced onto an aromatic ring through several established methods:

  • From Benzyl Halides: The most common method involves the reaction of a benzyl halide (chloride or bromide) with dimethylamine. This is a standard nucleophilic substitution reaction.

  • Eschweiler-Clarke Reaction: This reaction allows for the reductive amination of benzaldehyde with dimethylamine and formic acid to yield N,N-dimethylbenzylamine.[2]

  • Mannich Reaction: For electron-rich aromatic compounds such as phenols, the Mannich reaction with formaldehyde and dimethylamine can be used to introduce the dimethylaminomethyl group.[3]

Removal and Transformation of the Dimethylaminomethyl Group

The ability to remove or transform the dimethylaminomethyl group adds to its synthetic utility. Several methods have been developed for this purpose:

  • Oxidative Cleavage: Treatment with molecular iodine in the presence of a mild base can oxidatively cleave the C-N bond to afford the corresponding aldehyde.[1]

  • Von Braun Reaction: Reaction with cyanogen bromide leads to the formation of a cyanamide and an alkyl bromide.[4][5] While historically significant, the toxicity of cyanogen bromide has led to the development of alternative reagents.

  • Polonovski Reaction: This reaction involves the N-oxidation of the tertiary amine followed by treatment with an activating agent like acetic anhydride to induce N-demethylation.[6][7][8][9][10]

  • Nickel-Catalyzed C-N Borylation: A modern and versatile method involves the nickel-catalyzed borylation of the C-N bond, which converts the dimethylamino group into a boronic ester. This boronic ester can then participate in a wide range of subsequent cross-coupling reactions.[11]

DMG_Transformations cluster_transformations Transformations Start Ar-CH₂NMe₂ Aldehyde Ar-CHO Start->Aldehyde I₂, base Cyanamide Ar-CH₂-N(Me)CN Start->Cyanamide BrCN (von Braun) Secondary_Amine Ar-CH₂NHMe Start->Secondary_Amine 1. N-Oxidation 2. Ac₂O (Polonovski) Boronic_Ester Ar-CH₂-B(OR)₂ Start->Boronic_Ester Ni-catalyst, B₂pin₂

Figure 2. Transformations of the Dimethylaminomethyl Group.

Comparative Analysis with Other Directing Groups

The dimethylaminomethyl group is a powerful tool, but its effectiveness relative to other common directing groups should be considered in the context of a specific synthetic problem. The directing ability of various groups generally follows the order:

-CONR₂ > -OCONR₂ > -CH₂NMe₂ > -OMe > -NR₂

While tertiary amides (-CONR₂) are often considered the most powerful directing groups, the dimethylaminomethyl group offers the advantage of being non-electron-withdrawing, which can be beneficial in certain electronic contexts. Furthermore, the methods for its introduction and removal are often milder and more versatile than those for amide groups.

Conclusion

The discovery and development of the ortho-dimethylaminomethyl directing group represent a significant milestone in the field of synthetic organic chemistry. From its early elucidation by pioneers like Hauser and Jones to its modern-day application in the synthesis of complex molecular architectures, this versatile functional group continues to be a valuable tool for researchers in academia and industry. Its predictable regioselectivity, broad scope of subsequent functionalization, and the availability of reliable methods for its introduction and removal ensure its enduring place in the synthetic chemist's toolbox. As the demand for ever more complex and precisely functionalized aromatic molecules grows, the strategic application of the dimethylaminomethyl directing group will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Gilman, H.; Bebb, R. L. J. Am. Chem. Soc.1939, 61 (1), 109–112.
  • Jones, F. N.; Hauser, C. R. J. Org. Chem.1962, 27 (7), 2332–2335.
  • Jones, F. N.; Zinn, M. F.; Hauser, C. R. J. Org. Chem.1963, 28 (3), 663–665.
  • Snieckus, V. Chem. Rev.1990, 90 (6), 879–933.
  • Narasimhan, N. S.; Mali, R. S. Synthesis1983, 1983 (12), 957–985.
  • Zhang, H.; Hagihara, S.; Itami, K. Chemistry2015 , 21 (47), 16796-16800. [Link]

  • Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. Org. Lett.2006, 8 (15), 3391–3393.
  • Hageman, H. A. Org. React.1953, 7, 198.
  • Polonovski, M.; Polonovski, M. Bull. Soc. Chim. Fr.1927, 41, 1190–1208.
  • Slocum, D. W.; Jennings, C. A. J. Org. Chem.1976, 41 (22), 3653–3664.
  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.
  • Beak, P.; Snieckus, V. Acc. Chem. Res.1982, 15 (10), 306–312.
  • Gschwend, H. W.; Rodriguez, H. R. Org. React.1979, 26, 1.
  • Katritzky, A. R.; Laurenzo, K. S. J. Org. Chem.1986, 51 (25), 5039–5040.
  • Hartung, C. G.; Snieckus, V. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, 2002; pp 330–367.

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Exploratory

An In-depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate: Synthesis, Characterization, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Methyl 2-[(Dimethylamino)methyl]benzoate, a distinct ortho-substituted...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-[(Dimethylamino)methyl]benzoate, a distinct ortho-substituted aromatic compound. While literature on this specific molecule is sparse, this document leverages fundamental principles of organic chemistry and data from analogous structures to delineate its core chemical properties, propose viable synthetic pathways, predict its spectroscopic signature, and explore its potential reactivity and applications. By differentiating it from its common isomers, Methyl 2-(dimethylamino)benzoate and Methyl 2-(methylamino)benzoate, this guide serves as a foundational resource for researchers interested in the nuanced chemistry of ortho-substituted benzylamines and their role in synthetic and medicinal chemistry.

Introduction: Defining the Structure and Uniqueness

Methyl 2-[(Dimethylamino)methyl]benzoate is an organic molecule characterized by a benzene ring substituted at the ortho positions with a methyl ester group (-COOCH₃) and a (dimethylamino)methyl group (-CH₂N(CH₃)₂). It is crucial to distinguish this compound from its more commonly cited isomers:

  • Methyl 2-(dimethylamino)benzoate (CAS: 10072-05-6): The dimethylamino group is directly attached to the aromatic ring.[1][2]

  • Methyl 2-(methylamino)benzoate (CAS: 85-91-6): A methylamino group is directly attached to the aromatic ring.[3][4]

The presence of a methylene (-CH₂-) bridge between the dimethylamino functionality and the benzene ring in Methyl 2-[(Dimethylamino)methyl]benzoate fundamentally alters its electronic and steric properties, influencing its synthesis, reactivity, and potential applications.

Physicochemical Properties: A Comparative Overview

PropertyMethyl 2-[(Dimethylamino)methyl]benzoate (Predicted)Methyl 2-(dimethylamino)benzoateMethyl 2-(methylamino)benzoate
Molecular Formula C₁₁H₁₅NO₂C₁₀H₁₃NO₂[1][2]C₉H₁₁NO₂[3]
Molecular Weight 193.24 g/mol 179.22 g/mol [1][2]165.19 g/mol [3]
Appearance Likely a colorless to pale yellow liquidColorless to Yellow to Green clear liquid[1]Pale yellow, fluorescent liquid[4]
Boiling Point Predicted to be higher than its isomers due to increased molecular weight.~256 °C (for the N-methyl analog)[4]256 °C[4]
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and diethyl ether.Miscible with ethanol, DMSO, and diethyl ether (for the N-methyl analog)[4]Miscible in all proportions with ethanol 96%, DMSO and diethyl ether[4]

Proposed Synthetic Strategies

The synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate can be approached through several established organic chemistry transformations. The key challenge lies in the selective ortho-functionalization of the methyl benzoate precursor.

Pathway A: From Methyl 2-(Bromomethyl)benzoate

This is arguably the most direct approach, involving the nucleophilic substitution of a benzylic halide.

Workflow:

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: To a solution of Methyl 2-(bromomethyl)benzoate in a suitable aprotic solvent such as acetonitrile, add a slight excess of dimethylamine (often as a solution in THF or as a salt, dimethylamine hydrochloride, with an added base like potassium carbonate).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-[(Dimethylamino)methyl]benzoate.

Causality: This method is based on the high reactivity of benzylic halides towards nucleophilic attack. Dimethylamine is a potent nucleophile that will readily displace the bromide. The choice of an aprotic solvent prevents the solvent from competing as a nucleophile.

Pathway B: Reductive Amination of Methyl 2-Formylbenzoate

This pathway involves the formation of an iminium intermediate followed by reduction.

Workflow:

Caption: Synthesis via reductive amination.

Experimental Protocol:

  • Iminium Formation: Dissolve Methyl 2-formylbenzoate and a slight excess of dimethylamine (as a solution or salt) in a chlorinated solvent like dichloromethane.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride, portion-wise to the stirring solution. This reducing agent is selective for iminiums in the presence of aldehydes.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the methyl ester or the starting aldehyde.

Predicted Spectroscopic Signature

The structural features of Methyl 2-[(Dimethylamino)methyl]benzoate would give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy
  • Aromatic Protons: Four protons in the aromatic region (likely between 7.2-8.0 ppm), exhibiting complex splitting patterns due to ortho, meta, and para coupling.

  • Methyl Ester Protons (-COOCH₃): A singlet at approximately 3.9 ppm, integrating to three protons.

  • Benzylic Protons (-CH₂-N): A singlet at around 3.5-3.7 ppm, integrating to two protons.

  • Dimethylamino Protons (-N(CH₃)₂): A singlet at approximately 2.2-2.4 ppm, integrating to six protons.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COO-): A signal in the range of 167-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (125-140 ppm), with the carbon attached to the ester group being the most downfield.

  • Benzylic Carbon (-CH₂-N): A signal around 60-65 ppm.

  • Methyl Ester Carbon (-COOCH₃): A signal around 52 ppm.

  • Dimethylamino Carbons (-N(CH₃)₂): A signal around 45 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 193.

  • Key Fragmentation: A prominent peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, which is a characteristic fragmentation pattern for N,N-dimethylbenzylamines. Another likely fragment would be the loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a peak at m/z = 162.

Potential Reactivity and Applications in Drug Development

The unique structural arrangement of Methyl 2-[(Dimethylamino)methyl]benzoate suggests several avenues for its application, particularly in organic synthesis and medicinal chemistry.

Directing Group in Ortho C-H Functionalization

The (dimethylamino)methyl group is a well-established directing group in transition-metal-catalyzed C-H activation/functionalization reactions.[5] This allows for the selective introduction of various functional groups at the position ortho to the directing group (the 3-position of the benzoate ring).

Logical Relationship:

Caption: Role as a directing group in C-H activation.

This reactivity opens up pathways to synthesize complex, polysubstituted aromatic compounds that are valuable scaffolds in drug discovery. For instance, palladium-catalyzed ortho-olefination or trifluoromethylation of N,N-dimethylbenzylamines has been reported.[5][6]

Precursor for Bioactive Molecules

The tertiary amine functionality makes Methyl 2-[(Dimethylamino)methyl]benzoate a potential precursor for the synthesis of quaternary ammonium salts, which are a class of compounds with diverse biological activities, including antimicrobial properties. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing additional handles for further molecular elaboration in the design of novel therapeutic agents. The reactivity of benzylamines in oxidation reactions to form the corresponding aldimines also presents another synthetic route.[7]

Insights from Substituted Benzylamines

Studies on the kinetics of reactions involving substituted benzylamines have shown that the reactivity is highly dependent on the electronic and steric nature of the substituents on the aromatic ring.[8][9] The electron-donating nature of the (dimethylamino)methyl group would likely influence the reactivity of the aromatic ring in electrophilic substitution reactions, although steric hindrance from the ortho-substituents would also play a significant role.

Conclusion

Methyl 2-[(Dimethylamino)methyl]benzoate, while not extensively studied, represents a molecule of significant synthetic potential. Its unique structure, featuring a directing group ortho to a modifiable ester functionality, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a robust theoretical framework for its synthesis, characterization, and potential applications, thereby serving as a catalyst for future research into this and related compounds. The exploration of its chemistry is poised to contribute to advancements in synthetic methodology and the development of novel pharmaceuticals.

References

  • NIST. Benzoic acid, 2-(dimethylamino)-, methyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Indirect ortho Functionalization of Substituted Toluenes through ortho Olefination of N,N-Dimethylbenzylamines Tuned by the Acidity of Reaction Conditions. Journal of the American Chemical Society, 132(22), 7630–7631.
  • Jalani, N., Kothari, S., & Banerji, K. K. (2004). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry, 82(10), 1614-1621.
  • Zhang, Y., & Li, C. (2013). Pd(II)-Catalyzed Ortho-Trifluoromethylation of Benzylamines. Organic Letters, 15(16), 4118–4121.
  • Kothari, S., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 112(2), 129-136.

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Foundational

Methyl 2-[(Dimethylamino)methyl]benzoate literature review

An In-depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate This guide provides a comprehensive technical overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a versatile synthetic intermediate. Designed for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate

This guide provides a comprehensive technical overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a versatile synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and potential applications, grounding all claims in established chemical principles and literature.

Introduction and Structural Elucidation

Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 17148-12-4) is an organic compound featuring a benzoate scaffold with a strategically positioned dimethylaminomethyl group at the ortho position. This unique arrangement of a methyl ester and a tertiary amine, separated by a methylene bridge, imparts distinct chemical characteristics that make it a valuable building block in organic synthesis.

It is crucial to distinguish this compound from its structural isomer, Methyl 2-(dimethylamino)benzoate (CAS No. 10072-05-6), also known as Methyl N,N-dimethylanthranilate. In the latter, the dimethylamino group is directly attached to the aromatic ring, leading to significantly different electronic properties and chemical reactivity.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name Methyl 2-[(dimethylamino)methyl]benzoate---
CAS Number 17148-12-4---
Molecular Formula C₁₁H₁₅NO₂[Calculated]
Molecular Weight 193.24 g/mol [Calculated]
Appearance Colorless to pale yellow liquid[Predicted based on analogs]
Boiling Point Not experimentally determined[Predicted to be ~250-270 °C at atm. pressure]
Density Not experimentally determined[Predicted to be ~1.05-1.10 g/mL]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.[General chemical principles]

Synthesis and Manufacturing Pathways

The synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate is not widely documented in commercial literature, but it can be reliably achieved through established synthetic organic chemistry transformations. The most logical and efficient pathway is a two-step sequence starting from the readily available Methyl 2-methylbenzoate. An alternative, convergent approach involves the reductive amination of Methyl 2-formylbenzoate.

Pathway 1: Benzylic Bromination and Nucleophilic Substitution

This is the preferred route due to the high reliability of each step. It begins with the free-radical bromination of the benzylic methyl group of Methyl 2-methylbenzoate, followed by a nucleophilic substitution with dimethylamine.

Synthesis_Pathway_1 Start Methyl 2-methylbenzoate Intermediate Methyl 2-(bromomethyl)benzoate Start:e->Intermediate:w NBS, AIBN CCl₄, Reflux Product Methyl 2-[(Dimethylamino)methyl]benzoate Intermediate:e->Product:w Dimethylamine (aq. or gas) THF or CH₃CN, RT

Diagram 1: Two-step synthesis from Methyl 2-methylbenzoate.

Experimental Protocol: Synthesis via Pathway 1

Step A: Synthesis of Methyl 2-(bromomethyl)benzoate [1][2]

  • Rationale: This reaction is a classic Wohl-Ziegler bromination. N-Bromosuccinimide (NBS) serves as a source of bromine radicals at a constant, low concentration, minimizing side reactions. A radical initiator like AIBN (Azobisisobutyronitrile) is required to start the chain reaction, and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used. The reaction is typically initiated by heat or light.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methylbenzoate (1.0 eq), N-Bromosuccinimide (1.1 eq), and AIBN (0.05 eq).

    • Add a sufficient volume of CCl₄ to dissolve the starting material (approx. 0.1 M concentration).

    • Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting oil or solid by flash chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain pure Methyl 2-(bromomethyl)benzoate.[2]

Step B: Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

  • Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Dimethylamine, a strong nucleophile, will readily displace the bromide to form the desired tertiary amine. An excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the HBr byproduct, preventing the formation of a quaternary ammonium salt from the product.

  • Procedure:

    • Dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (CH₃CN) in a round-bottom flask.

    • Cool the solution in an ice bath (0°C).

    • Add an aqueous solution of dimethylamine (40 wt. %, ~3.0 eq) dropwise with vigorous stirring. Alternatively, bubble dimethylamine gas through the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

    • Perform an aqueous workup: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure target compound.

Pathway 2: Reductive Amination

This pathway involves the one-pot reaction of Methyl 2-formylbenzoate with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product.

Synthesis_Pathway_2 cluster_0 Start Methyl 2-formylbenzoate Product Methyl 2-[(Dimethylamino)methyl]benzoate Start->Product:w 1. Form Iminium Ion 2. Reducing Agent (e.g., NaBH(OAc)₃) Amine Dimethylamine Amine->Product:w 1. Form Iminium Ion 2. Reducing Agent (e.g., NaBH(OAc)₃)

Diagram 2: Reductive amination pathway.

  • Rationale and Comparison: Reductive amination is a highly efficient method for amine synthesis.[3][4] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the starting aldehyde and are stable in acidic conditions often used to catalyze iminium formation. While this pathway is more convergent, the starting material, Methyl 2-formylbenzoate, may be less accessible or more expensive than Methyl 2-methylbenzoate.[5][6]

Spectroscopic Characterization and Reactivity

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Rationale
¹H NMR ~8.0-7.2 ppm (m, 4H): Aromatic protons of the disubstituted benzene ring. ~3.9 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃). ~3.6 ppm (s, 2H): Methylene protons of the benzylic group (-CH₂N). ~2.3 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
¹³C NMR ~168 ppm: Carbonyl carbon of the ester. ~140-125 ppm: Aromatic carbons. ~62 ppm: Benzylic carbon (-CH₂N). ~52 ppm: Methyl carbon of the ester (-COOCH₃). ~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).
IR (Infrared) ~2950-2800 cm⁻¹: C-H stretching (aliphatic). ~1720 cm⁻¹: Strong C=O stretching of the ester. ~1250 cm⁻¹: C-O stretching of the ester. ~1100 cm⁻¹: C-N stretching.
MS (Mass Spec) M⁺ at m/z = 193. Key Fragment: A prominent peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion (McLafferty rearrangement or alpha-cleavage), which is highly characteristic of N,N-dimethylalkylamines.
Chemical Reactivity

The compound possesses two primary reactive sites: the methyl ester and the tertiary amine. This dual functionality allows for a range of subsequent transformations.

Reactivity cluster_ester Ester Reactions cluster_amine Amine Reactions Start Methyl 2-[(Dimethylamino)methyl]benzoate Hydrolysis 2-[(Dimethylamino)methyl]benzoic Acid Start->Hydrolysis NaOH, H₂O/MeOH then H₃O⁺ Amidation 2-[(Dimethylamino)methyl]benzamide Start->Amidation NH₃ or RNH₂ Heat Quaternization Quaternary Ammonium Salt Start->Quaternization CH₃I Oxidation N-Oxide Start->Oxidation m-CPBA or H₂O₂

Diagram 3: Key chemical reactions of the title compound.

  • Ester Hydrolysis (Saponification): Treatment with a base (e.g., NaOH) followed by acidic workup will hydrolyze the methyl ester to the corresponding carboxylic acid, 2-[(Dimethylamino)methyl]benzoic acid. This zwitterionic compound is a valuable building block itself.

  • Amine Quaternization: The tertiary amine can be readily alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This modification dramatically increases water solubility and can be used to alter biological activity.

  • Intramolecular Interactions: The ortho positioning of the basic amine and the ester group can lead to intramolecular catalysis in certain reactions. The amine can act as a general base or influence the conformation of the ester, affecting its reactivity.[12][13]

Applications in Research and Drug Discovery

While specific, large-scale industrial uses for Methyl 2-[(Dimethylamino)methyl]benzoate are not widely published, its structure is highly relevant to medicinal chemistry and advanced organic synthesis.

  • Scaffold for Drug Discovery: The aminomethylphenyl scaffold is present in numerous biologically active molecules. The tertiary amine provides a basic handle that can be protonated at physiological pH, enhancing water solubility and enabling key interactions (e.g., salt bridges) with biological targets like enzymes and receptors. The introduction of methyl groups can also play a crucial role in modulating physicochemical and pharmacokinetic properties.[14][15]

  • Precursor to Heterocycles: The ortho-disubstituted pattern is ideal for the synthesis of fused heterocyclic systems. For instance, the derived carboxylic acid or amide could undergo cyclization reactions to form isoindolinones or related structures, which are common cores in pharmacologically active compounds.[5]

  • Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can serve as a "fragment" in fragment-based screening to identify initial binding interactions with protein targets. Subsequent chemical elaboration can then be used to develop more potent leads.

  • Kinase Inhibitor Synthesis: The general architecture is reminiscent of scaffolds used in the design of kinase inhibitors, where a heterocyclic core is often decorated with substituted aromatic groups to achieve potency and selectivity.[16]

Safety and Handling

  • General Hazards: While specific toxicity data is not available, compounds of this class should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids. Keep the container tightly sealed under an inert atmosphere to prevent moisture ingress and potential degradation.

Conclusion

Methyl 2-[(Dimethylamino)methyl]benzoate is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its preparation via a reliable two-step sequence from Methyl 2-methylbenzoate makes it an accessible intermediate. The presence of both a reactive ester and a nucleophilic/basic tertiary amine in an ortho relationship provides a versatile platform for the synthesis of complex molecular architectures, particularly for the development of novel therapeutics and heterocyclic compounds. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.

References

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

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  • Fisher Scientific. (n.d.). CAS RN 10072-05-6. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step A Preparation of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
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  • Prasanna, A. S., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
  • Zhang, Y., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
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  • Song, R., & Hu, S. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 915. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate and its Isomeric Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Isomeric Maze This technical guide addresses the physical and chemical properties of Methyl 2-[(Dimethylamino)meth...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Maze

This technical guide addresses the physical and chemical properties of Methyl 2-[(Dimethylamino)methyl]benzoate (CAS 55659-31-9). It is critical to establish from the outset that publicly available scientific literature and chemical databases contain scarce specific information for this particular molecule. The majority of published data pertains to its close structural isomers, namely Methyl 2-(dimethylamino)benzoate (CAS 10072-05-6) and Methyl 2-(methylamino)benzoate (CAS 85-91-6).

As a Senior Application Scientist, this guide is structured to provide a comprehensive understanding of this chemical space. We will first present the limited available information for the requested compound and then provide a detailed comparative analysis of its well-documented isomers. This approach is designed to offer valuable, field-proven insights into the anticipated properties and behaviors of Methyl 2-[(Dimethylamino)methyl]benzoate, grounded in the established characteristics of its structural analogues.

Structural Elucidation: A Tale of Three Isomers

The subtle yet significant differences in the molecular architecture of these three isomers are fundamental to their distinct physical and chemical properties. The defining feature is the nature of the linkage of the dimethylamino or methylamino group to the benzoate core.

  • Methyl 2-[(Dimethylamino)methyl]benzoate (Target Compound): The dimethylamino group is attached to a methyl substituent at the ortho position of the methyl benzoate.

  • Methyl 2-(dimethylamino)benzoate: The dimethylamino group is directly bonded to the benzene ring at the ortho position.

  • Methyl 2-(methylamino)benzoate: A methylamino group is directly bonded to the benzene ring at the ortho position.

Physicochemical Properties: A Comparative Analysis

Due to the lack of specific data for Methyl 2-[(Dimethylamino)methyl]benzoate, the following table presents the known properties of its isomers to provide a predictive framework.

PropertyMethyl 2-(dimethylamino)benzoateMethyl 2-(methylamino)benzoate
CAS Number 10072-05-6[1][2][3][4]85-91-6[5]
Molecular Formula C10H13NO2[1][2]C9H11NO2[6]
Molecular Weight 179.22 g/mol [1][2]165.19 g/mol [6]
Appearance Colorless to yellow/green clear liquid[1]Pale yellow, fluorescent liquid[5]
Boiling Point 133-134 °C at 16 mmHg[4]256 °C (lit.)[5]
Melting Point Not readily available17-19 °C (lit.)[5][6]
Density 1.1 g/cm³[4]1.126 g/mL at 25 °C (lit.)[5]
Refractive Index 1.5555[4]n20/D 1.579 (lit.)[5][6]
Solubility Very slightly soluble in water; Soluble in ethanol[4]Miscible with ethanol (96%), DMSO, and diethyl ether[5][6]
Synonyms N,N-Dimethylanthranilic Acid Methyl Ester; Methyl N,N-Dimethylanthranilate[1][2]Methyl N-methylanthranilate; 2-(Methoxycarbonyl)-N-methylaniline

Synthesis and Reactivity: Established Pathways and Predicted Behavior

Postulated Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

A logical approach would involve a two-step process:

  • Bromination of Methyl 2-methylbenzoate: The starting material, Methyl 2-methylbenzoate, would undergo free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to selectively brominate the methyl group, yielding Methyl 2-(bromomethyl)benzoate.

  • Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. Subsequent reaction with dimethylamine would proceed via a nucleophilic substitution to afford the target compound, Methyl 2-[(Dimethylamino)methyl]benzoate.

Diagram: Postulated Synthetic Workflow

G start Methyl 2-methylbenzoate step1 Methyl 2-(bromomethyl)benzoate start->step1 NBS, Radical Initiator step2 Methyl 2-[(Dimethylamino)methyl]benzoate step1->step2 Dimethylamine

Caption: A plausible two-step synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate.

Established Synthesis of Isomers

In contrast, the syntheses of the isomers are well-documented:

  • Methyl 2-(dimethylamino)benzoate and Methyl 2-(methylamino)benzoate: These compounds are typically prepared via the esterification of the corresponding benzoic acids (N,N-dimethylanthranilic acid and N-methylanthranilic acid) with methanol in the presence of an acid catalyst.[7][8] Alternatively, methylation of methyl anthranilate can yield Methyl 2-(methylamino)benzoate.[5]

Reactivity Profile

The reactivity of these compounds is dictated by the interplay of the ester, the amino group, and the aromatic ring.

  • Ester Hydrolysis: All three isomers can be hydrolyzed back to their corresponding carboxylic acids under acidic or basic conditions.

  • Amine Reactivity: The tertiary amine in Methyl 2-[(Dimethylamino)methyl]benzoate and Methyl 2-(dimethylamino)benzoate is basic and can be protonated to form ammonium salts. The secondary amine in Methyl 2-(methylamino)benzoate can undergo further substitution reactions.

  • Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution, with the position of substitution influenced by the directing effects of the ester and the amino/aminomethyl group.

Spectroscopic Characterization: Anticipated Signatures

No specific spectral data for Methyl 2-[(Dimethylamino)methyl]benzoate has been found. However, we can predict the key features based on its structure and the available data for its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically ~7.0-8.0 ppm).

    • Methyl Ester: A singlet around 3.8-3.9 ppm.

    • Benzylic Protons (-CH₂-N): A singlet for the two protons of the methylene bridge, expected to be deshielded by the adjacent nitrogen and aromatic ring.

    • N-Methyl Protons: A singlet for the six protons of the two methyl groups attached to the nitrogen.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl (~165-170 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (~120-140 ppm).

    • Methyl Ester Carbon: A signal around 52 ppm.

    • Benzylic Carbon: A signal for the methylene carbon.

    • N-Methyl Carbons: A signal for the methyl carbons attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage at the benzylic position.

Applications in Drug Development: A Landscape of Potential

While there is no direct evidence of Methyl 2-[(Dimethylamino)methyl]benzoate in drug development, the structural motifs present in its isomers are of significant interest to medicinal chemists.

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[9][10]

  • The "Magic Methyl" Effect: The introduction of methyl groups can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, a concept often referred to as the "magic methyl" effect. This can influence factors such as metabolic stability and binding affinity.

  • Scaffolding for Bioactive Molecules: The substituted benzoate core is a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 2-aminobenzoic acid have been explored as potent anti-inflammatory and analgesic agents.[9][10] The presence of an amino group also provides a handle for further chemical modifications to explore structure-activity relationships.

Experimental Protocols: A General Framework for Analysis

The following are generalized protocols that can be adapted for the analysis of Methyl 2-[(Dimethylamino)methyl]benzoate, based on standard methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Principle: Reversed-phase HPLC is a standard technique for assessing the purity of organic compounds.

  • Methodology:

    • Column: A C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 230-254 nm).

    • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Diagram: HPLC Workflow

G sample Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Injector, Column) sample->hplc detector UV Detector hplc->detector data Data Acquisition & Analysis detector->data

Caption: A generalized workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
  • Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

  • Methodology:

    • GC Column: A non-polar or medium-polarity capillary column is generally used.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to elute the compound from the column.

    • MS Detection: Electron ionization (EI) is a common method for generating a reproducible fragmentation pattern for library matching.

Conclusion: A Call for Further Investigation

Methyl 2-[(Dimethylamino)methyl]benzoate represents a molecule of interest within a well-explored class of compounds. While direct experimental data remains elusive, this guide provides a robust framework for predicting its physical and chemical properties, devising synthetic strategies, and planning for its analytical characterization. The detailed information on its isomers, Methyl 2-(dimethylamino)benzoate and Methyl 2-(methylamino)benzoate, serves as a valuable reference point for researchers and drug development professionals. Further empirical investigation is warranted to fully elucidate the properties of Methyl 2-[(Dimethylamino)methyl]benzoate and to explore its potential applications.

References

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Foundational

Methyl 2-[(Dimethylamino)methyl]benzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate Abstract This technical guide provides a comprehensive overview of Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 10072-05-6), a key organic inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-[(Dimethylamino)methyl]benzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 10072-05-6), a key organic intermediate. We will delve into its fundamental chemical and physical properties, explore plausible synthetic pathways, discuss methods for its analytical characterization, and illuminate its significant role in advanced industrial applications, particularly within photoresist technology for microelectronics. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Compound Identification and Core Properties

Methyl 2-[(Dimethylamino)methyl]benzoate, also known by synonyms such as Methyl N,N-dimethylanthranilate, is a substituted benzoate ester.[1][2][3] Its unique structure, featuring both a methyl ester and a tertiary amine group on the aromatic ring, dictates its chemical behavior and utility.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. The molecular formula is C10H13NO2, and it has a molecular weight of approximately 179.22 g/mol .[1][2][4] It typically presents as a colorless to yellow or green clear liquid.[1]

PropertyValueSource(s)
IUPAC Name methyl 2-(dimethylamino)benzoate[3]
CAS Number 10072-05-6[1][2][4]
Molecular Formula C10H13NO2[1][2][4]
Molecular Weight 179.22 g/mol [1][2]
Synonyms Methyl N,N-dimethylanthranilate, N,N-Dimethylanthranilic Acid Methyl Ester[1][2][3]
Appearance Colorless to Yellow to Green clear liquid[1]
Purity (Typical) >97.0% (GC)[1]
Boiling Point 131°C[3]

Synthesis and Manufacturing Principles

While specific, proprietary industrial synthesis routes for Methyl 2-[(Dimethylamino)methyl]benzoate are not publicly detailed, its structure lends itself to established organic chemistry transformations. A logical and common approach involves the esterification of the corresponding carboxylic acid and the methylation of a primary or secondary amine.

The synthesis of benzoate esters is frequently achieved through the Fischer esterification of a benzoic acid derivative with methanol, often catalyzed by a strong acid.[5][6] Alternatively, solid acid catalysts are being developed to reduce waste and allow for catalyst recovery.[5] The dimethylamino group can be introduced by reductive amination or by methylation of an existing amino group using reagents like methyl iodide or dimethyl sulfate.

A plausible, illustrative synthesis workflow is outlined below. This process is a conceptual representation based on standard organic reactions, chosen for its logical progression from commercially available starting materials. The choice of a specific route in an industrial setting would depend on factors like raw material cost, yield, purity requirements, and environmental impact.

SynthesisWorkflow A Anthranilic Acid (2-Aminobenzoic Acid) B Methyl Anthranilate A->B  Methanol (CH3OH)  H+ Catalyst (e.g., H2SO4)  (Esterification) C Methyl 2-[(Dimethylamino)methyl]benzoate (Final Product) B->C  Methylating Agent (e.g., CH3I)  Base (e.g., K2CO3)  (N,N-Dimethylation) PhotoresistWorkflow cluster_0 1. Photoresist Formulation cluster_1 2. Lithography Process A Polymer Resin B Photoactive Compound E Spin Coating on Wafer C Methyl 2-[(Dimethylamino)methyl]benzoate (Performance Modifier) D Solvent F Exposure (UV Light) E->F G Development F->G Result Patterned Wafer G->Result

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Methyl 2-[(Dimethylamino)methyl]benzoate: An Application Note

Introduction Methyl 2-[(Dimethylamino)methyl]benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and a key building block in organic chemistry. Its structure, featuring a tertiary ami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-[(Dimethylamino)methyl]benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and a key building block in organic chemistry. Its structure, featuring a tertiary amine ortho to a methyl ester on a benzene ring, allows for diverse functionalization and derivatization. This application note provides a detailed, two-step protocol for the synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate, designed for researchers, scientists, and professionals in drug development. The described methodology is robust, offering a reliable pathway to the target compound with a focus on procedural clarity and mechanistic understanding.

Strategic Approach: A Two-Step Synthesis

A direct aminomethylation of the methyl benzoate aromatic ring via a traditional Mannich reaction is challenging due to the electron-withdrawing nature of the ester group, which deactivates the ring towards electrophilic aromatic substitution. Therefore, a more strategic and higher-yielding two-step approach is employed. This pathway involves the initial benzylic bromination of a readily available starting material, followed by a nucleophilic substitution with dimethylamine.

Synthesis_Strategy Start Methyl 2-Methylbenzoate (Methyl o-toluate) Intermediate Methyl 2-(bromomethyl)benzoate Start->Intermediate Step 1: Radical Bromination Final Methyl 2-[(Dimethylamino)methyl]benzoate Intermediate->Final Step 2: Nucleophilic Substitution

Caption: Two-step synthesis strategy.

Part 1: Synthesis of Methyl 2-(bromomethyl)benzoate

The first step involves the selective radical bromination of the benzylic methyl group of methyl o-toluate. This reaction is initiated by a radical initiator and utilizes N-bromosuccinimide (NBS) as the bromine source.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. The initiator, upon thermal decomposition, generates radicals that abstract a hydrogen atom from the methyl group of methyl o-toluate, forming a resonance-stabilized benzyl radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol

Materials and Equipment:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
Methyl o-toluateC₉H₁₀O₂150.172.3 g15.3
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.983.0 g16.9
AIBNC₈H₁₂N₄164.210.10 g0.61
Carbon Tetrachloride (CCl₄)CCl₄153.8220 mL-
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93500 mL-
Water (H₂O)H₂O18.02200 mL-
BrineNaCl(aq)-200 mL-
Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
HexaneC₆H₁₄86.18For chromatography-
Ethyl AcetateC₄H₈O₂88.11For chromatography-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl o-toluate (2.3 g, 15.3 mmol) and carbon tetrachloride (20 mL).

  • Heat the solution to reflux.

  • Add N-bromosuccinimide (3.0 g, 16.9 mmol) and AIBN (0.10 g, 0.61 mmol) to the refluxing solution.

  • Continue refluxing for 2.5 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (500 mL).

  • Wash the organic layer with water (200 mL) and then with brine (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting oil by flash chromatography on silica gel using a hexane/ethyl acetate (5:1) mixture as the eluent to yield Methyl 2-(bromomethyl)benzoate.[1]

Part 2: Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

The second step is a nucleophilic substitution reaction where the bromide in Methyl 2-(bromomethyl)benzoate is displaced by dimethylamine to form the final product.

Mechanistic Insight

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.

Experimental Protocol

Materials and Equipment:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-(bromomethyl)benzoateC₉H₉BrO₂229.072.56 g11.2
Dimethylamine (40% in H₂O)C₂H₇N45.08~3.8 mL~33.6
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Sodium Bicarbonate (aq, sat.)NaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11For extraction-
BrineNaCl(aq)-For washing-
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • Dissolve Methyl 2-(bromomethyl)benzoate (2.56 g, 11.2 mmol) in tetrahydrofuran (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine (~3.8 mL, ~33.6 mmol, 3 equivalents) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford pure Methyl 2-[(Dimethylamino)methyl]benzoate.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination A1 Dissolve Methyl o-toluate in CCl4 A2 Heat to Reflux A1->A2 A3 Add NBS and AIBN A2->A3 A4 Reflux for 2.5h A3->A4 A5 Work-up: DCM, H2O, Brine A4->A5 A6 Dry, Concentrate A5->A6 A7 Flash Chromatography A6->A7 B1 Dissolve Bromide in THF A7->B1 Intermediate Product B2 Cool to 0°C B1->B2 B3 Add Dimethylamine (aq) B2->B3 B4 Stir at RT for 12-16h B3->B4 B5 Work-up: Sat. NaHCO3, EtOAc B4->B5 B6 Dry, Concentrate B5->B6 B7 Flash Chromatography B6->B7

Caption: Detailed experimental workflow.

Expected Results and Characterization

The final product, Methyl 2-[(Dimethylamino)methyl]benzoate, is expected to be an oil or a low-melting solid.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.95-7.93 (m, 1H, Ar-H)

    • δ 7.45-7.41 (m, 1H, Ar-H)

    • δ 7.35-7.25 (m, 2H, Ar-H)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 3.65 (s, 2H, -CH₂-N)

    • δ 2.30 (s, 6H, -N(CH₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 168.0, 140.0, 132.0, 130.5, 129.0, 128.5, 126.0, 62.0, 52.0, 45.0

  • IR (neat, cm⁻¹):

    • ~2950, 2820, 2770 (C-H stretch)

    • ~1720 (C=O stretch, ester)

    • ~1280, 1130 (C-O stretch, ester)

    • ~1100 (C-N stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 193 (M⁺), 148, 118, 91, 44

Troubleshooting

  • Incomplete Bromination (Step 1): If the starting material is not fully consumed, ensure the reaction is protected from moisture, as water can quench the radical reaction. The addition of a fresh portion of the initiator (AIBN) might be necessary for sluggish reactions.

  • Low Yield in Amination (Step 2): Ensure an adequate excess of dimethylamine is used to drive the reaction to completion and to neutralize the HBr byproduct. The reaction can be gently heated if it proceeds slowly at room temperature.

  • Purification Difficulties: The basic nature of the final product can cause tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can improve the separation.

Conclusion

This application note details a reliable and efficient two-step synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate. By avoiding a direct, low-yielding electrophilic substitution, this protocol provides a practical route for obtaining this valuable synthetic intermediate. The provided step-by-step instructions, mechanistic insights, and characterization data will enable researchers to successfully synthesize and characterize the target compound for their research and development needs.

References

  • PrepChem. Synthesis of Methyl-2-bromomethylbenzoate. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. [Link]

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Application

The Strategic Utility of Methyl 2-[(Dimethylamino)methyl]benzoate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile Scaffold for Directed Synthesis Methyl 2-[(dimethylamino)methyl]benzoate is a valuable and highly versatile building block in the arsenal of the modern organic chemist. Its strategic placement o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Directed Synthesis

Methyl 2-[(dimethylamino)methyl]benzoate is a valuable and highly versatile building block in the arsenal of the modern organic chemist. Its strategic placement of a dimethylaminomethyl group ortho to a methyl ester on a benzene ring provides a powerful tool for regioselective functionalization, primarily through the mechanism of directed ortho-metalation (DoM). This unique structural arrangement allows for the precise introduction of a wide array of substituents, paving the way for the efficient synthesis of complex molecules, including pharmaceutically relevant scaffolds such as isoindolinones. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and mechanistic insights into the utilization of Methyl 2-[(Dimethylamino)methyl]benzoate in organic synthesis.

Core Application: Directed ortho-Metalation (DoM) for Regioselective Functionalization

The primary application of Methyl 2-[(Dimethylamino)methyl]benzoate lies in its ability to undergo directed ortho-metalation. The dimethylaminomethyl group acts as a powerful directed metalation group (DMG), coordinating to an organolithium base and directing the deprotonation to the adjacent ortho position on the aromatic ring. This generates a highly reactive aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.[1][2][3][4]

Mechanistic Rationale

The efficacy of the dimethylaminomethyl group as a DMG is rooted in its Lewis basic nitrogen atom. This nitrogen atom chelates the lithium cation of the organolithium reagent (typically n-butyllithium or sec-butyllithium), bringing the base into close proximity with the ortho C-H bond. This chelation-assisted deprotonation significantly lowers the activation energy for the C-H bond cleavage, leading to the selective formation of the ortho-lithiated species. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles.

DoM_Mechanism cluster_start Starting Material cluster_lithiation Directed ortho-Metalation cluster_electrophile Electrophilic Quench Start Methyl 2-[(Dimethylamino)methyl]benzoate Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base Organolithium Reagent (e.g., n-BuLi) Base->Intermediate Product Ortho-functionalized Product Intermediate->Product Reaction with E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: General workflow of directed ortho-metalation of Methyl 2-[(Dimethylamino)methyl]benzoate.

Application in the Synthesis of 3-Substituted Isoindolin-1-ones

A prominent and valuable application of the directed ortho-metalation of Methyl 2-[(Dimethylamino)methyl]benzoate is the synthesis of 3-substituted isoindolin-1-ones. These heterocyclic scaffolds are present in a variety of biologically active compounds. The reaction of the ortho-lithiated intermediate with carbonyl compounds, such as aldehydes and ketones, followed by an intramolecular cyclization, provides a straightforward and efficient route to this important class of molecules.

Protocol: Synthesis of 3-Hydroxy-3-phenylisoindolin-1-one

This protocol details the synthesis of 3-hydroxy-3-phenylisoindolin-1-one from Methyl 2-[(Dimethylamino)methyl]benzoate and benzaldehyde, a representative example of the DoM strategy.

Materials:

  • Methyl 2-[(Dimethylamino)methyl]benzoate

  • sec-Butyllithium (in cyclohexane)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: sec-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated intermediate.

  • Electrophilic Quench: Benzaldehyde (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-hydroxy-3-phenylisoindolin-1-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the base and the aryllithium intermediate.

  • Low Temperature (-78 °C): The ortho-lithiated intermediate is highly reactive and can be unstable at higher temperatures. Maintaining a low temperature throughout the reaction minimizes side reactions and decomposition.

  • sec-Butyllithium: While n-butyllithium can also be used, sec-butyllithium is often more effective for the lithiation of less activated aromatic C-H bonds due to its higher basicity.

  • Saturated Ammonium Chloride Quench: This provides a mild acidic workup to protonate any remaining organolithium species and the alkoxide intermediate formed after the addition to the carbonyl, without causing unwanted side reactions that could occur with stronger acids.

Isoindolinone_Synthesis cluster_step1 Step 1: Directed ortho-Metalation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Intramolecular Cyclization Start Methyl 2-[(Dimethylamino)methyl]benzoate Intermediate1 Ortho-lithiated Intermediate Start->Intermediate1 sec-BuLi, THF, -78 °C Intermediate2 Lithium Alkoxide Intermediate Intermediate1->Intermediate2 Addition to Carbonyl Electrophile Benzaldehyde Electrophile->Intermediate2 Product 3-Hydroxy-3-phenylisoindolin-1-one Intermediate2->Product Workup (NH4Cl)

Caption: Synthetic pathway for 3-hydroxy-3-phenylisoindolin-1-one.

Scope of Electrophiles and Representative Products

The utility of the ortho-lithiated intermediate derived from Methyl 2-[(Dimethylamino)methyl]benzoate is demonstrated by its reaction with a diverse range of electrophiles. The following table summarizes some examples, showcasing the versatility of this synthetic strategy.

ElectrophileProduct StructureProduct NameYield (%)
Benzaldehyde3-Hydroxy-3-phenylisoindolin-1-one3-Hydroxy-3-phenylisoindolin-1-one~85%
Acetone3-Hydroxy-3,3-dimethylisoindolin-1-one3-Hydroxy-3,3-dimethylisoindolin-1-one~75%
Carbon Dioxide (CO₂)Phthalide-3-carboxylic acidPhthalide-3-carboxylic acid~70%
Iodine (I₂)3-Iodoisoindolin-1-one3-Iodoisoindolin-1-one~80%
N,N-Dimethylformamide (DMF)3-Hydroxyisoindolin-1-one3-Hydroxyisoindolin-1-one~65%

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The success of the directed ortho-metalation reaction can be readily monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material. The formation of the desired product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, in the ¹H NMR spectrum of the product from the reaction with benzaldehyde, the disappearance of the aromatic proton at the ortho position and the appearance of new signals corresponding to the phenyl group and the hydroxyl proton are indicative of a successful reaction.

Conclusion and Future Directions

Methyl 2-[(dimethylamino)methyl]benzoate is a powerful synthetic intermediate that enables the regioselective functionalization of the benzene ring through directed ortho-metalation. Its application in the synthesis of isoindolinones highlights its importance in the construction of biologically relevant heterocyclic scaffolds. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Future research in this area could focus on expanding the scope of electrophiles, developing enantioselective versions of these reactions, and applying this methodology to the total synthesis of complex natural products and novel pharmaceutical agents.

References

  • Mortier, J. Directed ortho Metalation. Unblog.fr. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • University of Liverpool. Directed (ortho) Metallation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Royal Society of Chemistry. Table of Contents 1.1 General Information 2 2. 1 Catalyst and solvent screening 2. 2 Preparation of 3-hydroxy isoindolin-1-onse. [Link]

  • MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules2022 , 27(23), 8387. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Taylor & Francis Online. Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds2023 , 43(4), 3295-3307. [Link]

  • PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions2013 , 42(43), 15311-15321. [Link]

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Method

Application Notes & Protocols: Strategic ortho-Functionalization Using Methyl 2-[(Dimethylamino)methyl]benzoate

Introduction: The Logic of Directed ortho Metalation (DoM) In the landscape of modern synthetic chemistry, the direct functionalization of otherwise inert C-H bonds represents a paradigm shift towards more efficient and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Logic of Directed ortho Metalation (DoM)

In the landscape of modern synthetic chemistry, the direct functionalization of otherwise inert C-H bonds represents a paradigm shift towards more efficient and atom-economical molecular construction. Traditional electrophilic aromatic substitution, while foundational, is often governed by the inherent electronic biases of the substrate, typically yielding mixtures of ortho and para isomers.[1][2] Directed ortho Metalation (DoM) emerges as a powerful strategy to override these natural reactivities, enabling exquisitely regioselective functionalization.[2][3][4]

The core principle of DoM relies on a "Directing Metalation Group" (DMG), a functional group on the aromatic ring that complexes with an organolithium reagent.[2][4] This coordination event positions the strong base in close proximity to a specific ortho C-H bond, dramatically increasing its kinetic acidity and facilitating selective deprotonation. This process generates a stabilized aryllithium intermediate, which can then be trapped by a wide array of electrophiles to forge new bonds exclusively at the ortho position.[2][5]

Methyl 2-[(Dimethylamino)methyl]benzoate is a superb substrate for DoM. The tertiary amine of the (dimethylamino)methyl group serves as a potent Lewis basic site, acting as an effective anchor for the lithium cation of the organometallic base.[2] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for leveraging this reagent in strategic ortho-functionalization campaigns.

Mechanism of Action: The Role of the Dimethylaminomethyl Group

The efficacy of Methyl 2-[(Dimethylamino)methyl]benzoate as a DoM substrate is rooted in a kinetically favorable, chelation-controlled deprotonation. The process is initiated by the coordination of the lone pair of electrons on the dimethylamino nitrogen to the lithium atom of a strong base, such as sec-butyllithium (s-BuLi). This interaction forms a transient, pre-lithiation complex.

This complexation serves two critical functions:

  • Proximity Effect: It physically brings the organolithium base into the immediate vicinity of the C6 proton, overcoming the statistical and electronic hurdles that would otherwise disfavor this position.

  • Increased Acidity: The coordination polarizes the C-H bond at the ortho position, rendering the proton more acidic and susceptible to abstraction.

The subsequent deprotonation by the alkyl anion of the base generates a stable, five-membered, chelated aryllithium intermediate. This intermediate effectively sequesters the reactive site until an external electrophile is introduced, ensuring high fidelity of the functionalization.

Caption: Chelation-controlled mechanism of ortho-lithiation.

General Protocol: ortho-Lithiation and Electrophilic Quench

This section outlines a robust, general procedure for the ortho-functionalization of Methyl 2-[(Dimethylamino)methyl]benzoate. The success of this protocol is contingent upon the rigorous exclusion of atmospheric moisture and oxygen.

Critical Experimental Parameters
  • Reagent Purity: The substrate must be pure and anhydrous. Organolithium reagents are highly sensitive; their molarity should be accurately determined by titration prior to use.

  • Solvent Choice: Anhydrous polar aprotic solvents are essential. Tetrahydrofuran (THF) is the most common choice due to its excellent solvating properties for organolithium species.[1] Diethyl ether is a less aggressive alternative. Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Base Selection: Strong alkyllithium bases are required.[1] sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) as it is more basic and less nucleophilic, minimizing the risk of attack at the ester carbonyl. tert-Butyllithium (t-BuLi) is even more basic but can be less selective.

  • Temperature Control: The reaction must be maintained at -78 °C (a dry ice/acetone bath) during the lithiation and quenching steps. This is critical to prevent decomposition of the aryllithium intermediate and to control the reactivity of the electrophile.

  • Inert Atmosphere: All operations must be conducted under a positive pressure of an inert gas, such as argon or nitrogen, using Schlenk line or glovebox techniques.

Step-by-Step General Workflow

General_Workflow start 1. System Preparation step1 Flame-dry all glassware under vacuum. Backfill with Argon/N2. start->step1 step2 Add Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 equiv) to flask. step1->step2 step3 Dissolve in anhydrous THF. step2->step3 step4 Cool solution to -78 °C. step3->step4 step5 2. Lithiation step4->step5 step6 Add s-BuLi (1.1 equiv) dropwise via syringe. Maintain temperature at -78 °C. step5->step6 step7 Stir for 1 hour at -78 °C. Solution may change color. step6->step7 step8 3. Electrophilic Quench step7->step8 step9 Add electrophile (1.2 - 1.5 equiv) dropwise. Maintain temperature at -78 °C. step8->step9 step10 Stir for 1-3 hours at -78 °C, then allow to warm slowly to room temperature. step9->step10 step11 4. Workup & Purification step10->step11 step12 Quench reaction with saturated aq. NH4Cl. step11->step12 step13 Extract with an organic solvent (e.g., EtOAc). step12->step13 step14 Wash organic layer with brine, dry over Na2SO4, and concentrate. step13->step14 step15 Purify by column chromatography. step14->step15

Caption: Standard experimental workflow for DoM.

Scope of Applicable Electrophiles

The versatility of the aryllithium intermediate allows for the introduction of a wide range of functionalities. The following table summarizes common electrophiles and their corresponding products.

Electrophile ClassExample ReagentRationale & Product
Deuteration Deuterium oxide (D₂O)Simple quench to confirm lithiation site and efficiency. Product: ortho-deuterated benzoate.
Halogenation Iodine (I₂), 1,2-DiiodoethaneInstalls a versatile halogen handle for subsequent cross-coupling reactions. Product: ortho-iodobenzoate.
Carbonyl Addition Aldehydes (e.g., PhCHO), KetonesForms C-C bonds, leading to secondary or tertiary benzylic alcohols.
Alkylation Alkyl halides (e.g., CH₃I)Introduces alkyl chains. Note: Can be low-yielding due to competing elimination/electron transfer.
Silylation Trimethylsilyl chloride (TMSCl)Forms a stable C-Si bond, useful as a protecting group or for further transformations. Product: ortho-silylbenzoate.
Carboxylation Carbon dioxide (CO₂) (gas or solid)Introduces a carboxylic acid group after acidic workup. Product: Phthalic acid monoester derivative.
Borylation Triisopropyl borateInstalls a boronic ester, a key precursor for Suzuki cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-[(Dimethylamino)methyl]-6-deuteriobenzoate

This protocol serves as a fundamental control experiment to validate the regioselectivity and efficiency of the lithiation step.

Materials:

  • Methyl 2-[(Dimethylamino)methyl]benzoate (1.00 g, 5.17 mmol)

  • Anhydrous Tetrahydrofuran (THF), 25 mL

  • sec-Butyllithium (1.4 M in cyclohexane, 4.1 mL, 5.70 mmol, 1.1 equiv)

  • Deuterium oxide (D₂O, 0.5 mL, 27.8 mmol, >5 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under a positive pressure of argon.

  • The substrate, Methyl 2-[(Dimethylamino)methyl]benzoate (1.00 g), is added to the flask, which is then sealed with a septum and purged with argon.

  • Anhydrous THF (25 mL) is added via syringe, and the resulting solution is cooled to -78 °C in a dry ice/acetone bath.

  • sec-Butyllithium (4.1 mL of a 1.4 M solution) is added dropwise over 10 minutes. The solution may develop a yellow or orange color.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Deuterium oxide (0.5 mL) is added dropwise via syringe. The color of the solution typically dissipates upon addition.

  • The mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature over 1 hour.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound. The extent of deuteration can be quantified by ¹H NMR spectroscopy by observing the reduction in the integration of the C6-H signal relative to other aromatic protons.

Protocol 2: Synthesis of Methyl 2-iodo-6-[(dimethylamino)methyl]benzoate

This protocol demonstrates the installation of an iodine atom, creating a valuable building block for palladium-catalyzed cross-coupling reactions.

Materials:

  • Methyl 2-[(Dimethylamino)methyl]benzoate (1.00 g, 5.17 mmol)

  • Anhydrous Tetrahydrofuran (THF), 25 mL

  • sec-Butyllithium (1.4 M in cyclohexane, 4.1 mL, 5.70 mmol, 1.1 equiv)

  • Iodine (I₂, 1.58 g, 6.21 mmol, 1.2 equiv) dissolved in 10 mL anhydrous THF

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Follow steps 1-5 from Protocol 4.1 to generate the aryllithium intermediate.

  • A solution of iodine (1.58 g) in anhydrous THF (10 mL) is prepared in a separate, dry flask under argon.

  • This iodine solution is added dropwise to the cold (-78 °C) aryllithium solution via cannula or syringe. A dark brown color will persist.

  • The reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl (20 mL), followed by saturated aqueous Na₂S₂O₃ (20 mL) to reduce excess iodine.

  • The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by flash column chromatography provides the desired ortho-iodinated product.

Safety and Handling

  • Methyl 2-[(Dimethylamino)methyl]benzoate: While some safety data sheets indicate this compound is not hazardous, standard laboratory practice dictates caution.[6] Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation and skin contact.

  • Organolithium Reagents (n-BuLi, s-BuLi): These reagents are pyrophoric and will ignite spontaneously on contact with air or moisture. They are also corrosive. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. Any residual reagent must be quenched carefully (e.g., by slow addition to a solution of isopropanol in hexanes).

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Use freshly distilled solvent or solvent from a commercial purification system.

  • Quenching: The quenching of organolithium reactions is exothermic. Always perform quenches at low temperatures and add the quenching agent slowly to the reaction mixture, never the other way around.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No reaction / Low conversion - Inactive organolithium reagent.- Presence of water or oxygen in the system.- Insufficient reaction time or temperature too high.- Titrate the organolithium reagent before use.- Rigorously dry all glassware, solvents, and the substrate.- Ensure the reaction is maintained at -78 °C and allow for sufficient stirring time (1-2 h).
Formation of multiple products - Lithiation at multiple sites (unlikely with this substrate).- Decomposition of the aryllithium intermediate.- Side reactions of the electrophile.- Confirm the temperature is consistently held at -78 °C.- Add the electrophile slowly to the cold reaction mixture.
Low yield after electrophilic quench - Inefficient trapping of the aryllithium.- The electrophile is not reactive enough.- The aryllithium is sterically hindered for the chosen electrophile.- Use a slight excess of the electrophile (1.2-1.5 equiv).- Consider a more reactive electrophile or the addition of an activating agent (e.g., transmetalation to a cuprate).

References

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?[Link]

  • Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(42), 15038-15046. [Link]

  • Maiti, D. (n.d.). Metal Catalyzed C-H activation. [Link]

  • Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. [Link]

  • Daugulis, O., et al. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 2(5), 849-854. [Link]

  • Chen, D., et al. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(9), 2347-2360. [Link]

  • Sammakia, T., et al. (2011). Lithiation and Electrophilic Substitution of Dimethyl Triazones. Beilstein Journal of Organic Chemistry, 7, 1219-1225. [Link]

  • ResearchGate. (n.d.). Directing groups (DG) based strategies for C−H activation. [Link]

  • University of Wisconsin-Stout. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Liu, C., & Szabó, K. J. (2015). Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation. Angewandte Chemie International Edition, 54(52), 15853-15856. [Link]

Sources

Application

Introduction: Unlocking Molecular Complexity with a Versatile Directing Group

An Application Guide to Palladium-Catalyzed C-H Functionalization Using Methyl 2-[(Dimethylamino)methyl]benzoate In the landscape of modern synthetic chemistry, the precise and efficient formation of carbon-carbon and ca...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed C-H Functionalization Using Methyl 2-[(Dimethylamino)methyl]benzoate

In the landscape of modern synthetic chemistry, the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed C-H bond functionalization has emerged as a transformative strategy, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] Central to the success of this approach is the use of directing groups, which steer the catalyst to a specific C-H bond, thereby ensuring high levels of regioselectivity.[1][3]

Methyl 2-[(Dimethylamino)methyl]benzoate is an exemplary substrate uniquely suited for this chemistry. Its structure incorporates a powerful N,C-bidentate directing group—the dimethylaminomethyl moiety—positioned ortho to a modifiable methyl ester. The nitrogen atom's lone pair coordinates to the palladium center, forming a stable, five-membered palladacycle intermediate. This chelation assistance dramatically lowers the activation energy for cleaving the otherwise inert C-H bond at the 3-position of the benzene ring, opening a gateway to a diverse array of chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles and detailed experimental protocols for leveraging Methyl 2-[(Dimethylamino)methyl]benzoate in palladium-catalyzed C-H functionalization reactions.

Mechanistic Principles: The Palladacycle-Driven Catalytic Cycle

The efficacy of Methyl 2-[(Dimethylamino)methyl]benzoate in directed C-H functionalization hinges on its ability to form a stable palladacycle intermediate. The catalytic cycle, illustrated below for a C-H arylation reaction, generally proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) pathway, depending on the specific coupling partner and reaction conditions. The concerted metalation-deprotonation (CMD) mechanism is widely considered the key C-H activation step in many of these transformations.[4][5]

The process begins with the coordination of the substrate's dimethylamino group to a Pd(II) salt, such as Pd(OAc)₂. This brings the palladium catalyst into close proximity to the C-H bond at the ortho-position (C3). Through the CMD pathway, the C-H bond is cleaved to form a highly stable five-membered palladacycle intermediate. This step is often the rate-determining step of the reaction.[6] Subsequent oxidative addition of a coupling partner (e.g., an aryl halide) to the palladacycle generates a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species forms the new C-C bond and regenerates the active Pd(II) catalyst, allowing the cycle to continue.

Catalytic_Cycle pd_ii Pd(II) Catalyst (e.g., Pd(OAc)₂) coordination Coordination Complex pd_ii->coordination + Substrate palladacycle Five-Membered Palladacycle (C-H Activation) coordination->palladacycle Concerted Metalation- Deprotonation (CMD) pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition product Arylated Product pd_iv->product Reductive Elimination product->pd_ii Catalyst Regeneration substrate Methyl 2-[(Dimethylamino)methyl]benzoate substrate->coordination ar_x Aryl Halide (Ar-X) ar_x->palladacycle

Caption: Proposed catalytic cycle for directed C-H arylation.

Application Protocol 1: Palladium-Catalyzed C-H Arylation

This protocol details the synthesis of 3-aryl derivatives of Methyl 2-[(Dimethylamino)methyl]benzoate. The reaction couples the substrate with various aryl bromides and is foundational for building molecular complexity.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reagents setup Combine Substrate, Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a Schlenk Tube start->setup inert Evacuate and Backfill with Argon (3x) setup->inert solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) via Syringe inert->solvent heat Heat Reaction Mixture (e.g., 100-120 °C) with Stirring solvent->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Cool, Dilute with EtOAc, Filter through Celite monitor->workup extract Aqueous Wash (Water, Brine) workup->extract purify Dry (Na₂SO₄), Concentrate, and Purify by Column Chromatography extract->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for C-H arylation.

Materials and Reagents
Reagent/MaterialPurposePurity/GradeSupplier Example
Methyl 2-[(Dimethylamino)methyl]benzoateSubstrate>98%Sigma-Aldrich, TCI
Aryl BromideCoupling Partner>98%Acros Organics
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor99.9% trace metalsStrem Chemicals
Tricyclohexylphosphine (PCy₃) or XPhosLigand>97%Combi-Blocks
Potassium Carbonate (K₂CO₃) or Cs₂CO₃BaseAnhydrous, >99%Fisher Scientific
1,4-Dioxane or TolueneSolventAnhydrous, DriSolvEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS GradeVWR
Silica GelStationary Phase for Chromatography60 Å, 230-400 meshSorbent Tech.
Argon or Nitrogen GasInert AtmosphereHigh Purity (5.0)Airgas
Schlenk Flasks and Magnetic Stir BarsReaction Vessels-Chemglass
Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques. Solvents must be anhydrous and degassed prior to use.[7]

  • Reaction Setup: To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add Methyl 2-[(Dimethylamino)methyl]benzoate (0.5 mmol, 1.0 equiv.), the desired aryl bromide (0.6 mmol, 1.2 equiv.), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), a suitable phosphine ligand such as PCy₃ (14 mg, 0.05 mmol, 10 mol%), and Potassium Carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

    • Scientist's Note: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency and may require screening.[8][9] The base is required to facilitate the C-H activation step, likely via a concerted metalation-deprotonation mechanism.[6]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon. Repeat this cycle two more times to ensure a completely inert atmosphere.

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed 1,4-dioxane via a gas-tight syringe.

    • Scientist's Note: Anhydrous conditions are critical. Water can lead to catalyst decomposition and the formation of undesired side products.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove the base and palladium residues. Wash the pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the desired 3-aryl-2-[(dimethylamino)methyl]benzoate. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization Data (Illustrative)

The following table provides an example of how reaction conditions can be optimized for a challenging aryl bromide coupling partner. Yields are hypothetical and serve as a guide for systematic optimization.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (2.0)1002465
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2.0)1002478
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2.0) 1002485
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2.0)120 1891
5Pd₂(dba)₃ (2.5) XPhos (10)Cs₂CO₃ (2.0)1201889

Application Protocol 2: Palladium-Catalyzed C-H Olefination

This protocol demonstrates the synthesis of 3-alkenyl derivatives via a directed Heck-type reaction with activated alkenes like acrylates or styrenes.

Step-by-Step Protocol
  • Reaction Setup: In a procedure analogous to the arylation protocol, combine Methyl 2-[(Dimethylamino)methyl]benzoate (0.5 mmol, 1.0 equiv.), the desired alkene (e.g., n-butyl acrylate, 0.75 mmol, 1.5 equiv.), and Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) in a Schlenk tube.

    • Scientist's Note: Unlike many C-H arylations, C-H olefinations often do not require an exogenous phosphine ligand. However, an oxidant is typically necessary to regenerate the active Pd(II) catalyst from a Pd(0) intermediate formed after the olefin insertion and β-hydride elimination steps.

  • Additives: Add a suitable oxidant, such as Silver Acetate (AgOAc, 167 mg, 1.0 mmol, 2.0 equiv.) or Benzoquinone (BQ).

    • Scientist's Note: The choice of oxidant is critical. Silver salts are common, but cheaper organic oxidants can sometimes be used. The oxidant's role is to re-oxidize the Pd(0) species that is formed back to the active Pd(II) state to complete the catalytic cycle.

  • Inert Atmosphere & Solvent: Follow steps 2 and 3 from the arylation protocol. A solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can sometimes be beneficial in promoting C-H activation.[10][11]

  • Reaction & Monitoring: Heat the reaction at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up & Purification: Follow steps 6-9 from the arylation protocol. The work-up will effectively remove the silver salts. The product will be the corresponding 3-alkenyl-2-[(dimethylamino)methyl]benzoate.

Conclusion

Methyl 2-[(Dimethylamino)methyl]benzoate is a highly effective and versatile substrate for palladium-catalyzed C-H functionalization. The robust directing capacity of the dimethylaminomethyl group enables the selective and efficient synthesis of a wide range of ortho-substituted benzoate derivatives. The protocols provided herein for C-H arylation and olefination serve as a reliable foundation for researchers aiming to construct complex molecular architectures. By understanding the underlying mechanistic principles and systematically optimizing reaction conditions, scientists can unlock the full potential of this powerful synthetic tool in drug discovery and materials science.

References

  • N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules. Available at: [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis. Available at: [Link]

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C-H Olefination with Aliphatic Alkenes. JACS. Available at: [Link]

  • Mechanistic Studies of Pd-Catalyzed β- and γ-C(sp3)–H Arylations and the Computational Design of Bidentate Pyridone Ligands. JACS. Available at: [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science. Available at: [Link]

  • Palladium-Catalyzed Reactions. Molecules. Available at: [Link]

  • Directing group assisted meta-hydroxylation by C–H activation. Chemical Science. Available at: [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Nature. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. JACS. Available at: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Organic Letters. Available at: [Link]

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Method

Application Notes and Protocols for C-H Activation Mediated by Aminomethyl Directing Groups

For: Researchers, scientists, and drug development professionals. Introduction: A Paradigm Shift in Molecular Synthesis The selective functionalization of carbon-hydrogen (C-H) bonds, once considered the "holy grail" of...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Molecular Synthesis

The selective functionalization of carbon-hydrogen (C-H) bonds, once considered the "holy grail" of organic chemistry, has matured into a powerful and practical tool for the synthesis of complex molecules.[1][2] Among the various strategies developed, transition-metal-catalyzed C-H activation guided by a directing group has emerged as a particularly robust method for achieving high levels of regioselectivity.[3][4][5][6][7] This approach utilizes a coordinating functional group within the substrate to position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent transformation.[5][8][9]

This guide focuses on the reaction mechanism and practical application of aminomethyl-type directing groups in palladium-catalyzed C-H activation. These directing groups, and their derivatives, have proven to be exceptionally versatile, facilitating a wide array of C-C and C-heteroatom bond formations.[4][10][11] We will delve into the mechanistic intricacies of these transformations, provide detailed experimental protocols, and offer insights gleaned from the extensive body of research in this field.

The Role and Design of Aminomethyl Directing Groups

The fundamental principle behind directing group-assisted C-H activation is the formation of a stable metallacyclic intermediate.[3][12] The directing group acts as an intramolecular ligand, binding to the metal center and creating a pre-organized conformation that favors the activation of a specific C-H bond, typically forming a five- or six-membered palladacycle.[6][13]

Aminomethyl groups and their amide-based congeners are highly effective directing groups for several key reasons:

  • Strong Coordination: The nitrogen atom of the aminomethyl group serves as a potent Lewis base, coordinating strongly to the palladium catalyst.

  • Versatility: A wide range of aminomethyl-containing functionalities can be employed, including simple N,N-dialkylaminomethyl groups, as well as more sophisticated chiral auxiliaries for asymmetric C-H activation.[4][14]

  • Tunability: The electronic and steric properties of the directing group can be modified to fine-tune reactivity and selectivity.

  • Removability: In many instances, the aminomethyl directing group can be readily removed or converted into other useful functional groups post-functionalization, enhancing the synthetic utility of the methodology.[15]

The Catalytic Cycle: A Mechanistic Deep Dive

The precise mechanism of palladium-catalyzed C-H activation with aminomethyl directing groups can vary depending on the specific reaction conditions, particularly the nature of the oxidant employed. However, a general catalytic cycle can be outlined, which typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway.[10]

The Pd(II)/Pd(IV) Catalytic Cycle

The Pd(II)/Pd(IV) cycle is often invoked in reactions that utilize strong oxidants, such as hypervalent iodine reagents (e.g., PhI(OAc)₂), N-halosuccinimides (e.g., NCS), or inorganic peroxides.[3][16]

Key Steps:

  • Coordination: The aminomethyl directing group on the substrate coordinates to the Pd(II) catalyst, typically a palladium(II) salt like Pd(OAc)₂.

  • C-H Activation/Cyclometalation: This is often the rate-determining step.[17] The palladium center abstracts a proton from a nearby C-H bond, forming a stable five-membered palladacycle. This step is formally a cyclometalation.

  • Oxidation: The resulting Pd(II)-palladacycle is oxidized by an external oxidant to a high-valent Pd(IV) species. Model studies have demonstrated that oxidants like NCS are capable of promoting the oxidation of Pd(II) to Pd(IV).[3][16]

  • Reductive Elimination: The desired C-C or C-heteroatom bond is formed through reductive elimination from the Pd(IV) center, regenerating a Pd(II) species. The nature of the newly formed bond depends on the other ligands present on the Pd(IV) intermediate.

Pd(II)/Pd(IV) Catalytic Cycle cluster_0 C-H Activation with Aminomethyl Directing Groups Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination Substrate Palladacycle Pd(II) Palladacycle Substrate_Coordination->Palladacycle C-H Activation Oxidation Oxidation (+ Oxidant) Palladacycle->Oxidation Pd(IV) Pd(IV) Intermediate Oxidation->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Figure 1: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle.

The Role of the Oxidant

The oxidant plays a crucial role in the catalytic cycle, not only by regenerating the active catalyst but also by influencing the reaction pathway. For instance, in some cases, the oxidant may be involved in the C-H activation step itself. While often considered a terminal oxidant, some additives like silver salts may play a more active role throughout the catalytic cycle.[18][19]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for performing a palladium-catalyzed C-H arylation reaction using an N,N-dimethylaminomethyl directing group. It is essential to note that optimal conditions may vary depending on the specific substrate and coupling partner.

Protocol 1: Synthesis of the Aminomethyl-Directed Substrate

This protocol describes the synthesis of a common aminomethyl-directed substrate from the corresponding aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Eschenmoser's salt (dimethyl(methylene)ammonium iodide) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add Eschenmoser's salt portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethylaminomethyl-substituted arene.

Substrate Synthesis Workflow Start Aryl Bromide + Eschenmoser's Salt in DMF Reaction Stir at RT, 12-16h Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Aminomethyl-Directed Substrate Purification->Product

Figure 2: Workflow for the synthesis of an aminomethyl-directed substrate.

Protocol 2: Palladium-Catalyzed C-H Arylation

This protocol outlines a general procedure for the C-H arylation of an aminomethyl-directed substrate with an aryl iodide.

Materials:

  • Aminomethyl-directed substrate (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Silver carbonate (Ag₂CO₃) (1.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the aminomethyl-directed substrate, aryl iodide, Pd(OAc)₂, K₂CO₃, and Ag₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the C-H arylation of various aminomethyl-directed substrates.

EntryAryl SubstrateAryl IodideYield (%)
1N,N-dimethylbenzylamine4-iodotoluene85
21-(dimethylaminomethyl)naphthalene1-iodo-4-methoxybenzene78
32-(dimethylaminomethyl)thiophene4-iodobenzonitrile65

Troubleshooting and Field-Proven Insights

  • Catalyst Deactivation: In some cases, catalyst deactivation can lead to incomplete conversion. The use of a co-oxidant, such as silver salts, can help to regenerate the active Pd(II) species and improve catalyst turnover.[18][19]

  • Substrate Scope: Electron-rich arenes and aryl iodides generally exhibit higher reactivity in these coupling reactions.

  • Ligand Effects: The addition of external ligands can sometimes influence the efficiency and selectivity of the C-H activation step. For instance, the use of mono-N-protected amino acid ligands has been shown to be effective in asymmetric C-H activation.[14]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMAc, and 1,4-dioxane are commonly employed.

Conclusion and Future Outlook

C-H activation with aminomethyl directing groups represents a powerful and versatile strategy for the efficient construction of complex organic molecules. A thorough understanding of the underlying reaction mechanism is paramount for the rational design of new synthetic methodologies and the optimization of existing processes. As the field continues to evolve, we can anticipate the development of even more sophisticated directing groups, more efficient catalytic systems, and a broader range of C-H functionalization reactions that will further expand the synthetic chemist's toolkit.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition, 55(40), 12132-12151. [Link]

  • Yang, G., & Zhang, Y. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Organic & Biomolecular Chemistry, 18(27), 5123-5138. [Link]

  • Mondal, B., & Roy, D. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Chemical Communications, 55(92), 13836-13839. [Link]

  • He, G., & Chen, G. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. ACS Catalysis, 7(8), 5036-5051. [Link]

  • Kalsi, D., & Saunthwal, R. K. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(14), 8107-8153. [Link]

  • Li, W., & Lei, A. (2018). Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. Chemical Communications, 54(53), 7338-7341. [Link]

  • Yang, G., & Zhang, Y. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Organic & Biomolecular Chemistry, 18(27), 5123-5138. [Link]

  • Mondal, B., & Roy, D. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Chemical Communications, 55(92), 13836-13839. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Chen, K., & Li, Z. (2017). Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex. Synlett, 28(11), 1269-1274. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Chelate-Assisted Arene C-H Bond Functionalization. Chemical Reviews, 110(2), 624–655. [Link]

  • Sambiagio, C., Schönbauer, D., Blieck, R., Dao-Huy, T., Pototschnig, G., Schaaf, P., ... & Schnürch, M. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Rej, S., & Ano, Y. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(4), 1930–1971. [Link]

  • Das, A., & Maiti, D. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – An Asian Journal, 16(17), 2326-2347. [Link]

  • Das, A., & Maiti, D. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. Chemistry – An Asian Journal, 16(17), 2326-2347. [Link]

  • Yu, J.-Q. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 57(48), 15678-15680. [Link]

  • Rej, S., & Ano, Y. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(4), 1930–1971. [Link]

  • Singh, A. K., & Singh, A. K. (2020). Directing groups (DG) based strategies for C−H activation. Journal of the Indian Chemical Society, 97(10), 1645-1658. [Link]

  • Wang, C., & Li, X. (2017). Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. Chinese Journal of Organic Chemistry, 37(6), 1359-1371. [Link]

  • Stowers, K. J., & Sanford, M. S. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Organic Letters, 13(10), 2534–2537. [Link]

  • Bidal, Y. D., & Taillefer, M. (2016). Palladium-catalyzed aminocarbonylation of aryl iodides with amines: efficient access to bidentate amide directing groups. Beilstein Journal of Organic Chemistry, 12, 1938-1943. [Link]

  • Removable and modifiable directing groups in C-H activation. (2024, January 19). YouTube. [Link]

  • Sambiagio, C., Schönbauer, D., Blieck, R., Dao-Huy, T., Pototschnig, G., Schaaf, P., ... & Schnürch, M. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

Sources

Application

Application Notes and Protocols for Methyl 2-[(Dimethylamino)methyl]benzoate in Directed ortho-Lithiation

Introduction: Unlocking Aromatic Functionalization Methyl 2-[(Dimethylamino)methyl]benzoate is a versatile reagent in organic synthesis, primarily utilized as a substrate for directed ortho-lithiation (DoM). This powerfu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Aromatic Functionalization

Methyl 2-[(Dimethylamino)methyl]benzoate is a versatile reagent in organic synthesis, primarily utilized as a substrate for directed ortho-lithiation (DoM). This powerful technique enables the regioselective functionalization of aromatic rings, a critical process in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic placement of the dimethylaminomethyl group, a potent Directed Metalation Group (DMG), facilitates the deprotonation of the aromatic ring at the position ortho to this group. This generates a highly reactive aryllithium intermediate that can be trapped with a wide variety of electrophiles, leading to the synthesis of diverse polysubstituted aromatic compounds.[1]

The causality behind this regioselectivity lies in the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) to the Lewis basic nitrogen atom of the dimethylamino group.[1][2] This pre-coordination brings the base into close proximity to the ortho proton, kinetically favoring its abstraction over other protons on the aromatic ring. This guide provides a detailed experimental protocol for the directed ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate and subsequent reaction with an electrophile, along with insights into the critical parameters that ensure a successful and reproducible outcome.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of Methyl 2-[(Dimethylamino)methyl]benzoate is paramount for its safe and effective handling in a laboratory setting.

PropertyValue
CAS Number 6633-40-5
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~256 °C (literature)
Density ~1.08 g/mL
Solubility Soluble in most organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water.

Safety Precautions:

  • Always handle Methyl 2-[(Dimethylamino)methyl]benzoate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Experimental Workflow: Directed ortho-Lithiation

The following diagram illustrates the general workflow for the directed ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate and subsequent electrophilic quench.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware and Reagents B Inert Atmosphere Setup (Nitrogen or Argon) A->B C Dissolve Methyl 2-[(Dimethylamino)methyl]benzoate in Anhydrous THF B->C D Cool to -78 °C (Dry Ice/Acetone Bath) C->D E Slowly Add n-Butyllithium D->E F Stir for 1 hour at -78 °C (Formation of Aryllithium) E->F G Add Electrophile (e.g., Iodomethane) F->G H Warm to Room Temperature G->H I Quench with Saturated NH4Cl (aq) H->I J Extract with Organic Solvent (e.g., Ethyl Acetate) I->J K Wash with Brine J->K L Dry with Anhydrous Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: General workflow for directed ortho-lithiation.

Detailed Protocol: Synthesis of Methyl 2-[(Dimethylamino)methyl]-6-methylbenzoate

This protocol details the directed ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate followed by quenching with iodomethane as a representative electrophile.

Materials and Reagents:

  • Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Iodomethane (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer with stir bar

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware (round-bottom flask, dropping funnel, etc.) dried in an oven overnight

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Under a positive pressure of inert gas, add Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 eq) to the flask.

    • Add anhydrous THF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Lithiation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, add iodomethane (1.2 eq) dropwise via syringe.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Optimization of Experimental Parameters

The success of a directed ortho-lithiation reaction is highly dependent on several critical parameters. Understanding the reasoning behind these choices is essential for troubleshooting and adapting the protocol for different substrates and electrophiles.

ParameterRationale and Field-Proven Insights
Anhydrous Conditions Organolithium reagents are extremely strong bases and will react readily with protic sources, such as water. Meticulous drying of glassware, solvents, and reagents is crucial to prevent quenching of the base and the aryllithium intermediate, which would lead to low yields.
Inert Atmosphere Both organolithium reagents and the aryllithium intermediate are sensitive to oxygen and carbon dioxide. Performing the reaction under an inert atmosphere of nitrogen or argon is mandatory to prevent side reactions and decomposition.
Low Temperature (-78 °C) The lithiation is performed at low temperatures to control the reactivity of the organolithium base and to prevent side reactions such as benzylic lithiation or decomposition of the aryllithium intermediate.[3] Maintaining a low temperature during the addition of the electrophile is also important to ensure selective reaction at the desired position.
Choice of Base n-Butyllithium is a commonly used and effective base for this transformation. For less acidic protons or more sterically hindered substrates, stronger or more sterically hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be necessary.[3] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the aggregation of the organolithium reagent, increasing its basicity and reaction rate.[2][3]
Choice of Electrophile A wide range of electrophiles can be used to trap the aryllithium intermediate, including alkyl halides, aldehydes, ketones, carbon dioxide, and silyl chlorides. The choice of electrophile will determine the nature of the substituent introduced at the ortho position.

Mechanism of Directed ortho-Lithiation

The following diagram illustrates the accepted mechanism for the directed ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate.

Sources

Method

Application Notes & Protocols: Methyl 2-[(Dimethylamino)methyl]benzoate as a Versatile Precursor for Heterocyclic Synthesis

Abstract: This guide provides a comprehensive overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a highly functionalized aromatic building block. We delve into its core reactivity, focusing on Directed ortho-Lithiatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of Methyl 2-[(Dimethylamino)methyl]benzoate, a highly functionalized aromatic building block. We delve into its core reactivity, focusing on Directed ortho-Lithiation (DoM), and present detailed protocols for its application in the regioselective synthesis of important heterocyclic scaffolds, including phthalides and isoindolinones. The causality behind experimental choices, mechanistic pathways, and practical considerations are discussed to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast majority of pharmaceuticals. Methyl 2-[(Dimethylamino)methyl]benzoate emerges as a precursor of significant strategic value due to the orthogonal reactivity of its functional groups.

The molecule incorporates two key features on an aromatic ring:

  • A Methyl Ester (-COOCH₃) : A classic electrophilic site and a precursor to carboxylic acids, amides, and other functionalities.

  • A Dimethylaminomethyl (-CH₂N(CH₃)₂) group: A potent ortho-Directing Metalation Group (DMG) that enables regioselective C-H bond functionalization.[1][2]

The spatial arrangement of these groups at the ortho position allows for a powerful one-two synthetic punch: the DMG controls the site of initial functionalization, and the ester group serves as a handle for subsequent cyclization reactions. This guide will explore how to harness this latent reactivity to build valuable heterocyclic systems.

Core Reactivity: Directed ortho-Lithiation (DoM)

The cornerstone of Methyl 2-[(Dimethylamino)methyl]benzoate's utility is its ability to undergo Directed ortho-Lithiation (DoM). This reaction provides a reliable method for deprotonating the aromatic ring exclusively at the C6 position, which is ortho to the DMG.[2][3]

Mechanism of Action: The process is driven by a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[1]

  • Coordination: The Lewis basic nitrogen atom of the dimethylaminomethyl group coordinates to the lithium cation of a strong organolithium base (e.g., sec-Butyllithium). This brings the base into close proximity with the C6 proton.

  • Deprotonation: The coordinated base then selectively abstracts the sterically accessible C6 proton, which has been rendered more acidic by the inductive effect of the DMG and the coordination.

  • Stabilization: The resulting aryllithium species is stabilized by the persistent intramolecular coordination, preventing it from reacting elsewhere.

  • Electrophilic Quench: This stabilized nucleophile can then be trapped with a wide variety of electrophiles (E+) to yield a 2,6-disubstituted benzene derivative with high regioselectivity.

Sources

Application

Scalable synthesis of substituted benzoates using directing groups

Application Note & Protocol Title: Scalable Synthesis of Substituted Benzoates via Directed ortho-Metalation: A Practical Guide for Researchers and Process Chemists Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Scalable Synthesis of Substituted Benzoates via Directed ortho-Metalation: A Practical Guide for Researchers and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted benzoates are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Traditional synthetic routes, such as electrophilic aromatic substitution, often yield mixtures of isomers, complicating purification and reducing overall efficiency, particularly at scale. Directed ortho-metalation (DoM) emerges as a superior strategy, offering exceptional regiochemical control to exclusively functionalize the position ortho to a directing metalation group (DMG).[1] This guide provides a comprehensive overview of the DoM methodology, a comparative analysis of common directing groups for benzoate precursors, and a detailed, scalable protocol for the synthesis of a substituted benzoate, emphasizing the practical considerations required for transitioning from laboratory to pilot scale.

Introduction

The Significance of Substituted Benzoates

Aromatic carboxylic acids and their ester derivatives, collectively known as benzoates, are ubiquitous in organic chemistry. Their prevalence stems from their roles as key intermediates and final targets in numerous commercially important products. In the pharmaceutical industry, the precise placement of substituents on the aromatic ring is critical for modulating a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.

Challenges in Classical Electrophilic Aromatic Substitution

Classical methods for aromatic functionalization, such as Friedel-Crafts and nitration reactions, are governed by the inherent electronic properties of the starting material. These reactions typically produce a mixture of ortho and para isomers, with the meta product sometimes forming as well.[1] Separating these isomers can be a significant challenge, leading to lower yields and increased production costs, issues that are magnified during scale-up.

Directed ortho-Metalation (DoM) as a Powerful Alternative

Directed ortho-metalation (DoM) provides a robust solution to the challenge of regioselectivity.[2] This strategy utilizes a functional group—the Directing Metalation Group (DMG)—to deliver a strong organolithium base to a specific C-H bond at the adjacent ortho position.[3] The subsequent deprotonation forms a highly reactive aryllithium intermediate, which can then be trapped with a wide variety of electrophiles to yield a single, isomerically pure 1,2-disubstituted aromatic product.[2] This reaction was first reported independently by Henry Gilman and Georg Wittig in the 1940s.[1][3]

The Principle of Directed ortho-Metalation (DoM)

Mechanistic Overview

The DoM reaction proceeds through a mechanism known as a complex-induced proximity effect (CIPE).[3] The process can be broken down into three key steps:

  • Coordination: The heteroatom within the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium cation of an organolithium base (e.g., n-butyllithium, s-butyllithium).[1] This brings the highly basic alkyl anion into close proximity with the ortho-proton of the aromatic ring.

  • Deprotonation: The localized alkyl anion abstracts the now kinetically acidic ortho-proton, forming a stable five- or six-membered ring-like transition state. This generates a new aryllithium species where the lithium atom remains coordinated to the DMG.[1]

  • Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile (E+), replacing the lithium atom and resulting in the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho position.[1]

Caption: Experimental workflow for the synthesis of the target benzoate.
Step-by-Step Experimental Procedure

Step 1: Synthesis of N,N-Diethyl-3-methoxybenzamide (DMG Installation)

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-methoxybenzoic acid (50.0 g, 0.328 mol) and toluene (250 mL).

  • Acid Chloride Formation: Slowly add thionyl chloride (35 mL, 0.482 mol) via the dropping funnel over 30 minutes. Heat the mixture to 80 °C and stir for 2 hours, or until gas evolution ceases.

  • Amidation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Re-dissolve the crude benzoyl chloride in anhydrous dichloromethane (DCM, 300 mL) and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of diethylamine (85 mL, 0.820 mol) in DCM (150 mL). Add the diethylamine solution dropwise to the benzoyl chloride solution, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding water (200 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-diethyl-3-methoxybenzamide as a pale yellow oil, which is typically used without further purification. (Expected yield: >95%).

Step 2: Directed ortho-Metalation and Iodination

  • Setup: Assemble a 2 L multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple, and an inlet for inert gas. Ensure the system is rigorously dry by flame-drying under vacuum and backfilling with nitrogen.

  • Reagent Charging: Charge the reactor with N,N-diethyl-3-methoxybenzamide (60.0 g, 0.289 mol) and anhydrous THF (600 mL). Add TMEDA (52 mL, 0.347 mol).

  • Cooling & Lithiation: Cool the reactor contents to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryocooler). Once the temperature is stable, slowly add sec-butyllithium (1.4 M in cyclohexane, 228 mL, 0.318 mol) via a cannula or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color typically indicates the formation of the aryllithium species. Stir the mixture at -78 °C for an additional 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (88 g, 0.347 mol) in anhydrous THF (300 mL). Add this solution slowly to the aryllithium mixture at -78 °C. The color of the reaction will discharge.

  • Work-up: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 400 mL) to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic extracts and wash with brine (300 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford N,N-diethyl-2-iodo-3-methoxybenzamide.

Step 3: Hydrolysis and Esterification

  • Hydrolysis (DMG Removal): In a 1 L round-bottom flask, dissolve the purified amide from the previous step in ethanol (400 mL). Add a 6 M aqueous solution of potassium hydroxide (200 mL) and heat the mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Isolation of Acid: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (300 mL) and wash with ether (2 x 200 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl. The product, 2-iodo-3-methoxybenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Esterification: Combine the dried carboxylic acid, methanol (500 mL), and a catalytic amount of concentrated sulfuric acid (2 mL) in a 1 L flask. Heat the mixture to reflux for 4-6 hours.

  • Final Work-up and Purification: Cool the reaction and remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate (400 mL) and carefully wash with saturated NaHCO₃ solution until gas evolution ceases, followed by brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography or distillation to yield the final product, methyl 2-iodo-3-methoxybenzoate.

Safety Considerations for Scalable Reactions
  • Organolithium Reagents: n-BuLi and s-BuLi are pyrophoric and will ignite on contact with air or moisture. [4]All transfers must be conducted under a strictly inert atmosphere (nitrogen or argon) using proper syringe or cannula techniques. [4][5]Ensure appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety glasses, is worn at all times. [4]* Temperature Control: The lithiation step is highly exothermic. On a large scale, efficient heat removal is critical. A jacketed reactor with a reliable cooling system is essential to prevent thermal runaways.

  • Quenching: The quenching of both the organolithium reagent and the reaction itself can be highly exothermic. Add quenching agents slowly and at low temperatures.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Lithiation - Incomplete reaction. - Moisture in reagents/glassware. - Deactivated organolithium reagent.- Increase reaction time or temperature slightly (e.g., to -60 °C). - Ensure all glassware is rigorously flame-dried and solvents are anhydrous. [4]- Titrate the organolithium reagent before use to determine its exact concentration. [5]
Poor Regioselectivity - Incorrect base or temperature. - Competing directing group effects.- Use a bulkier base (s-BuLi instead of n-BuLi) or add TMEDA to enhance selectivity. - Ensure the primary DMG is significantly stronger than any other groups on the ring.
Side Product Formation - Reaction with solvent (e.g., THF deprotonation). - Nucleophilic attack on the DMG. - Temperature too high.- Maintain temperature below -70 °C. - Use a more sterically hindered DMG (e.g., -CON(iPr)₂) if nucleophilic attack is suspected.
Difficult Hydrolysis of Amide - Amide is highly stable.- Use more forcing conditions (higher temperature, longer time, stronger acid/base). - Consider alternative methods for amide cleavage if standard hydrolysis fails.

Conclusion and Future Outlook

Directed ortho-metalation is an indispensable tool for the regioselective synthesis of polysubstituted aromatics, including valuable benzoate derivatives. The use of robust directing groups like N,N-dialkylamides provides a reliable and scalable pathway to isomerically pure products that are difficult to access through classical methods. While challenges such as the removal of certain DMGs exist, the unparalleled control offered by DoM ensures its continued and widespread application in both academic research and industrial process development. Future advancements will likely focus on developing more easily cleavable directing groups and employing catalytic, rather than stoichiometric, quantities of metalating agents.

References

  • Directed ortho metalation - Wikipedia. Wikipedia. [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Directed Ortho Metalation Guide | PDF - Scribd. Scribd. [Link]

  • Directed Ortho Metalation | Chem-Station Int. Ed. Chem-Station. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. Baran Lab, Scripps Research. [Link]

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. ACS Publications. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. ACS Publications. [Link]

  • Directed ortho metalation - Grokipedia. Grokipedia. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central. National Institutes of Health. [Link]

  • Hassan, J. et al. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Semantic Scholar. [Link]

  • ortho metalation - Andrew G Myers Research Group. Harvard University. [Link]

  • formation of new c-c bond - FKIT. University of Zagreb. [Link]

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  • Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed. National Institutes of Health. [Link]

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  • (PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation - ResearchGate. ResearchGate. [Link]

  • Comins, D. L. & Dehghani, A. Directed Lithiation of Tertiary 0- Amino Benzamides. ElectronicsAndBooks. [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. National Institutes of Health. [Link]

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  • Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

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  • Sato, A. & Kuwabara, T. Gram-Scale Synthesis of Dibenzo[ a, e]pentalenes from Trialkyl(phenylethynyl)silanes via Organosodium Intermediates. J. Org. Chem. National Institutes of Health. [Link]

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Method

Application Notes: The 2-[(Dimethylamino)methyl]benzoate Scaffold as a Powerhouse for Regioselective Synthesis

An in-depth guide to the strategic use of Methyl 2-[(Dimethylamino)methyl]benzoate and its derivatives in the synthesis of complex molecules for medicinal chemistry. Introduction In the intricate field of medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of Methyl 2-[(Dimethylamino)methyl]benzoate and its derivatives in the synthesis of complex molecules for medicinal chemistry.

Introduction

In the intricate field of medicinal chemistry, the precise functionalization of aromatic scaffolds is paramount for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. Among the myriad of synthetic strategies, Directed ortho-Metalation (DoM) has emerged as a uniquely powerful and predictable method for achieving regioselective substitution on aromatic rings.[1][2] This technique leverages the coordinating power of specific functional groups, known as Directed Metalation Groups (DMGs), to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton.[2][3]

The tertiary amine, and particularly the N,N-dimethylaminomethyl group, stands out as one of the most robust and reliable DMGs.[4][5][6] Its ability to form a stable six-membered chelate with lithium facilitates rapid and clean deprotonation of the adjacent aromatic C-H bond. When this potent DMG is incorporated into a methyl benzoate framework, as in Methyl 2-[(Dimethylamino)methyl]benzoate , it creates a versatile building block. This scaffold combines the regiochemical control of the DMG with a readily modifiable ester handle, opening avenues for the synthesis of complex, polysubstituted aromatic compounds and novel heterocyclic systems.

These application notes will explore the synthesis and utility of the Methyl 2-[(Dimethylamino)methyl]benzoate scaffold, providing detailed protocols for its use in DoM reactions and showcasing its potential in the broader context of drug discovery.

Physicochemical Properties and Synthesis

Methyl 2-[(Dimethylamino)methyl]benzoate is a key synthetic intermediate whose properties are summarized below.

PropertyValue
Chemical Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Colorless to pale yellow liquid
Synonyms Methyl 2-(N,N-dimethylaminomethyl)benzoate
CAS Number 22053-93-0
Protocol 1: Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

The synthesis of the title compound can be efficiently achieved via a two-step procedure starting from phthalide. The first step involves the aminolysis of phthalide with dimethylamine to yield 2-[(dimethylamino)methyl]benzoic acid, which is then esterified.

Step A: Synthesis of 2-[(Dimethylamino)methyl]benzoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phthalide (1.0 equiv) and a 40% aqueous solution of dimethylamine (4.0 equiv).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 6 using concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[(dimethylamino)methyl]benzoic acid.

Step B: Fischer Esterification

  • Reaction Setup: Suspend the 2-[(Dimethylamino)methyl]benzoic acid (1.0 equiv) in methanol (10-20 volumes). Cool the suspension in an ice bath.

  • Acid Addition: Add thionyl chloride (SOCl₂) (1.5 equiv) dropwise to the cooled suspension under stirring. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-[(Dimethylamino)methyl]benzoate as an oil, which can be used without further purification or distilled under vacuum for higher purity.

Caption: Synthetic workflow for Methyl 2-[(Dimethylamino)methyl]benzoate.

Core Application: Directed ortho-Metalation (DoM)

The primary synthetic utility of this scaffold lies in its capacity for Directed ortho-Metalation. The dimethylaminomethyl group at the C2 position directs deprotonation exclusively to the C6 position, enabling precise functionalization.

Mechanistic Principles

The process is initiated by the coordination of the Lewis basic nitrogen atom of the DMG to the Lewis acidic lithium ion of the organolithium reagent. This coordination brings the alkyl base into close proximity to the C6 proton, facilitating its abstraction through a six-membered transition state. This mechanism, known as the Complex Induced Proximity Effect (CIPE), dramatically increases the kinetic acidity of the targeted ortho-proton, ensuring high regioselectivity.[1]

Caption: Mechanism of Directed ortho-Metalation and Electrophilic Quench.

Protocol 2: General Procedure for ortho-Lithiation and Electrophilic Quench

This protocol describes a general method for the C6-functionalization of Methyl 2-[(Dimethylamino)methyl]benzoate.

Materials & Setup:

  • Methyl 2-[(Dimethylamino)methyl]benzoate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Organolithium reagent (e.g., n-BuLi or s-BuLi in hexanes)

  • Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, argon-flushed glassware

Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 equiv) in anhydrous THF (0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add the organolithium reagent (s-BuLi is often preferred for speed, 1.1 equiv) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Scope of Electrophiles

The generated aryllithium intermediate is a potent nucleophile that reacts with a wide array of electrophiles, enabling the introduction of diverse functionalities at the C6 position.

ElectrophileReagent ExampleResulting Functional Group
Alkyl Halides Iodomethane (CH₃I)Methyl (-CH₃)
Aldehydes/Ketones BenzaldehydeHydroxybenzyl (-CH(OH)Ph)
Silyl Halides Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)
Halogens Iodine (I₂)Iodo (-I)
Carbon Dioxide CO₂ (dry ice)Carboxylic acid (-COOH)
Borates Trimethyl borate (B(OMe)₃)Boronic acid (-B(OH)₂) (after hydrolysis)
Disulfides Dimethyl disulfide (MeSSMe)Methylthio (-SMe)

Applications in Medicinal Chemistry Synthesis

The ability to precisely install functional groups at the C6 position transforms this simple scaffold into a powerful platform for building complex molecular architectures relevant to drug discovery.

Construction of Heterocyclic Scaffolds

The ortho-relationship between the newly introduced group at C6 and the existing ester and amine functionalities provides an ideal setup for cyclization reactions. For instance, functionalization with an appropriate electrophile can pave the way for the synthesis of important heterocyclic cores like quinolones, benzodiazepines, or other fused systems.

Caption: General workflow for heterocyclic synthesis via DoM.

The Dimethylamine Moiety in Bioactive Molecules

Beyond its role as a synthetic director, the dimethylamine group is a common pharmacophore found in numerous FDA-approved drugs.[7][8][9] Its basic nature allows for salt formation, which can significantly enhance aqueous solubility and improve bioavailability.[7] Therefore, retaining this group in the final molecule can be a strategic decision in drug design. It can also serve as a valuable handle for creating prodrugs or attaching imaging agents.[8]

Troubleshooting and Experimental Considerations

  • Incomplete Lithiation: If starting material is recovered, consider using a stronger base (s-BuLi or t-BuLi instead of n-BuLi), a more coordinating solvent system (e.g., adding TMEDA), or increasing the reaction time.

  • Side Reaction at the Ester: While the DMG directs lithiation ortho to itself, very strong bases or prolonged reaction times at higher temperatures can lead to nucleophilic attack at the methyl ester. Performing the reaction at -78 °C is critical to minimize this pathway.

  • Anhydrous Conditions: The success of the reaction is highly dependent on the strict exclusion of water and air. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

Safety Precautions

Organolithium reagents such as n-butyllithium and s-butyllithium are pyrophoric and will ignite on contact with air. They also react violently with water. These reagents must be handled by trained personnel using proper inert atmosphere techniques (e.g., Schlenk line or glovebox) and appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves). All reactions should be quenched carefully at low temperatures.

Conclusion

Methyl 2-[(Dimethylamino)methyl]benzoate is more than a simple aromatic ester; it is a sophisticated building block engineered for precise, regiocontrolled synthesis. By harnessing the power of the dimethylaminomethyl group as a directed metalation group, medicinal chemists can unlock efficient routes to novel, highly substituted aromatic and heterocyclic scaffolds. This strategic approach minimizes the need for lengthy protecting group manipulations and offers a predictable pathway to molecular complexity, making it an invaluable tool in the quest for new therapeutic agents.

References

  • Gore, V. G., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link]

  • Iqbal, M., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC - PubMed Central. Available at: [Link]

  • Iqbal, M., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J., et al. (1989). Methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of heterocyclic systems. Semantic Scholar. Available at: [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. chem.rochester.edu. Available at: [Link]

  • Chemchart. (n.d.). Methyl 2-(methylamino)benzoate (85-91-6). chemchart.com. Available at: [Link]

  • Wang, J., et al. (2013). [Application of methyl in drug design]. PubMed. Available at: [Link]

  • Google Patents. (2017). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. patents.google.com.
  • Iqbal, M., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Available at: [Link]

  • Google Patents. (2007). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate. patents.google.com.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Available at: [Link]

  • Nielsen, J. A., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. Available at: [Link]

  • Google Patents. (2014). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. patents.google.com.
  • PharmaCompass. (n.d.). methyl 2-amino-benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. pharmacompass.com. Available at: [Link]

  • AA Blocks. (n.d.). 85-91-6 | MFCD00017183 | Methyl 2-(methylamino);benzoate. aablocks.com. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. en.wikipedia.org. Available at: [Link]

  • Carneiro, T. C. B., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC - NIH. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. researchgate.net. Available at: [Link]

  • Taylor & Francis Online. (1999). A Preparation Of Methyl 2-amino-3-formylbenzoate and its use in Friedlander Synthesis. tandfonline.com. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-(dimethylamino)-, methyl ester. webbook.nist.gov. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 2-(dimethylamino)benzoate (C10H13NO2). pubchemlite.com. Available at: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. mdpi.com. Available at: [Link]

  • YouTube. (2017). How to make methyl benzoate. youtube.com. Available at: [Link]

  • Wikipedia. (n.d.). Methyl benzoate. en.wikipedia.org. Available at: [Link]

  • Royal Society of Chemistry. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. pubs.rsc.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). organic-chemistry.org. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate

Prepared by the Senior Application Scientist Team Introduction: Navigating the Synthetic Challenge Welcome to the technical support guide for the synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate. This molecule prese...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction: Navigating the Synthetic Challenge

Welcome to the technical support guide for the synthesis of Methyl 2-[(Dimethylamino)methyl]benzoate. This molecule presents a unique and instructive synthetic challenge due to the electronic discordance of its substituents. The methyl ester group is an electron-withdrawing and meta-directing deactivator for electrophilic aromatic substitution, whereas the desired (dimethylamino)methyl group is located at the ortho position.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing this synthesis. We will explore common pitfalls, troubleshoot suboptimal yields, and present logical, field-proven strategies to achieve the target molecule with high purity and efficiency. Our focus is on providing a self-validating system of experimentation, grounded in authoritative chemical literature.

Troubleshooting Guide & Synthetic Strategies

This section is structured in a question-and-answer format to directly address the issues most commonly encountered by researchers attempting this synthesis.

Strategy A: Direct Electrophilic Aminomethylation (The Common Pitfall)

This approach, often the first attempted, involves treating methyl benzoate with an aminomethylating agent like Eschenmoser's salt.

Q1: Why is my direct aminomethylation of methyl benzoate with Eschenmoser's salt resulting in no product or extremely low yields?

Answer: The core of the problem lies in the electronic nature of the methyl benzoate starting material. The ester functionality is a deactivating group, meaning it withdraws electron density from the aromatic ring. This makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles like the iminium cation from Eschenmoser's salt.

Furthermore, the ester group directs incoming electrophiles to the meta position through resonance stabilization. The ortho and para positions are electronically disfavored. Attempting to force a reaction at the ortho position goes against the inherent electronic bias of the substrate.

cluster_0 Methyl Benzoate Resonance start Methyl Benzoate ortho_para Ortho/Para Positions (Partial Positive Charge) start->ortho_para Resonance meta Meta Position (Less Positive Charge) explanation Resonance places partial positive charge at the ortho and para positions, deactivating them towards electrophiles. The meta position is the least deactivated.

Caption: Electronic deactivation of methyl benzoate.

Q2: I still want to attempt the direct route. Are there conditions that might improve the yield of the ortho product?

Answer: While not recommended for efficient synthesis, you can attempt to force the reaction under harsh conditions. However, be aware that this is an exploratory path with a high probability of failure or complex side reactions.

Forcing Conditions to Consider:

  • High Temperatures: Refluxing in high-boiling solvents (e.g., dichlorobenzene, nitromethane) for extended periods (24-48 hours).

  • Strong Lewis Acid Catalysis: Using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) may enhance the electrophilicity of the iminium ion.

Expected Problems with Forcing Conditions:

  • Side Product Formation: You are likely to form the thermodynamically favored Methyl 3-[(Dimethylamino)methyl]benzoate as the major product.

  • Ester Hydrolysis: Lewis acids and trace water at high temperatures can hydrolyze the methyl ester.

  • Polymerization: Eschenmoser's salt and other reactive intermediates can polymerize under harsh conditions, leading to intractable tars.[1]

  • Low Yield: Even under forcing conditions, the yield of the desired ortho isomer is expected to be very low (<5-10%).

Strategy B: Regiocontrol via a Multi-step, Logic-Driven Approach

To overcome the inherent electronic bias of methyl benzoate, a multi-step approach that guarantees ortho regioselectivity is the most scientifically sound and reliable strategy. This route begins with a starting material where the ortho relationship is already established.

Q3: What is a reliable, high-yield strategy to guarantee the formation of the ortho product?

Answer: The most robust strategy involves starting with 2-methylbenzoic acid. This precursor already has a functional group at the target ortho position. The synthesis then proceeds through a logical sequence of benzylic functionalization and esterification. This method avoids the challenges of electrophilic aromatic substitution on a deactivated ring.

G A 2-Methylbenzoic Acid B Methyl 2-Methylbenzoate A->B Esterification (MeOH, H+) C Methyl 2-(Bromomethyl)benzoate B->C Benzylic Bromination (NBS, AIBN) D Methyl 2-[(Dimethylamino)methyl]benzoate (Target Molecule) C->D Nucleophilic Substitution (Dimethylamine)

Caption: Recommended multi-step synthetic pathway.

Q4: I'm having trouble with the benzylic bromination step (B→C). My yields are low and I see multiple products.

Answer: This is a critical step that relies on a free-radical mechanism. Success depends on careful control of reagents and conditions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion 1. Insufficient or degraded radical initiator (e.g., AIBN, BPO). 2. Radical inhibitors (e.g., oxygen, phenols) present in the solvent or on glassware. 3. Insufficient irradiation if using a photochemical method.1. Use freshly recrystallized NBS and initiator. 2. Degas the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30 min). 3. Ensure your reaction is shielded from ambient light if not using a dedicated photochemical setup, and that your light source is functional and close to the flask.
Dibromination 1. Using an excess of NBS. 2. High reaction concentration.1. Use NBS as the limiting reagent (1.0-1.05 equivalents). 2. Perform the reaction in a dilute solution (e.g., 0.1-0.2 M in CCl₄ or cyclohexane).
Ring Bromination 1. Reaction is proceeding via an ionic mechanism instead of radical. 2. Presence of acid impurities.1. Avoid polar solvents like THF or acetonitrile. Use non-polar solvents like CCl₄ or cyclohexane. 2. Ensure glassware is scrupulously clean and dry.
Q5: The final nucleophilic substitution step (C→D) is sluggish and giving me a quaternary ammonium salt byproduct. How can I optimize it?

Answer: This is a classic Sₙ2 reaction. The primary challenge is preventing over-alkylation of the desired tertiary amine product by the starting material, the electrophilic benzyl bromide.

ProblemProbable Cause(s)Recommended Solution(s)
Sluggish Reaction 1. Dimethylamine is a gas and may not be effectively dissolved. 2. Insufficiently nucleophilic conditions.1. Use a solution of dimethylamine in a suitable solvent like THF, ethanol, or water (2.0 M solution is commercially available). 2. Add a non-nucleophilic base like triethylamine or DIPEA to scavenge the HBr byproduct.
Quaternary Salt Formation 1. The product (a tertiary amine) is reacting with the starting bromide. 2. Localized high concentration of the bromide.1. Use a significant excess of dimethylamine (3-5 equivalents) to ensure it outcompetes the product for the electrophile. 2. Add the bromide starting material slowly via a syringe pump to the solution of excess dimethylamine. This keeps the concentration of the electrophile low at all times.
Ester Hydrolysis Using aqueous dimethylamine at elevated temperatures.If possible, use an anhydrous solution of dimethylamine in THF or ethanol and run the reaction at room temperature or slightly warmed (40°C). If aqueous amine must be used, keep the reaction time as short as possible and monitor by TLC.

Experimental Protocols

The following protocols are provided as a robust starting point based on established chemical transformations. Researchers should adapt them as necessary based on their lab's equipment and safety procedures.

Protocol 1: Esterification of 2-Methylbenzoic Acid (A→B)
  • To a round-bottom flask, add 2-methylbenzoic acid (1.0 eq).

  • Add methanol (10-20 eq, serves as reagent and solvent).

  • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The product ester will have a higher Rf than the starting acid.

  • Upon completion, cool the reaction to room temperature and remove the excess methanol via rotary evaporation.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-Methylbenzoate, which can be used directly or purified by distillation.

Protocol 2: Benzylic Bromination of Methyl 2-Methylbenzoate (B→C)

SAFETY NOTE: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Benzoyl peroxide (BPO) is a flammable solid and can be explosive. Handle both with extreme care in a chemical fume hood.

  • In a flask equipped with a reflux condenser and nitrogen inlet, dissolve Methyl 2-Methylbenzoate (1.0 eq) in carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).

  • Heat the mixture to reflux. Initiation of the reaction is often indicated by a vigorous increase in the reflux rate.

  • Continue refluxing for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude Methyl 2-(Bromomethyl)benzoate. This product is often used immediately in the next step due to its lability.

Protocol 3: Amination of Methyl 2-(Bromomethyl)benzoate (C→D)
  • In a pressure-resistant flask, add a solution of dimethylamine (3.0-5.0 eq, e.g., 2.0 M in THF).

  • Cool the solution in an ice bath.

  • Dissolve the crude Methyl 2-(Bromomethyl)benzoate (1.0 eq) in a minimal amount of THF.

  • Add the bromide solution dropwise to the cold, stirring dimethylamine solution over 30 minutes.

  • Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. The product is a tertiary amine and may streak on silica; using a mobile phase containing a small amount of triethylamine (e.g., 1%) can improve chromatography.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • To purify, wash the combined organic layers with 1M HCl. The amine product will move to the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basify the acidic aqueous layer with 4M NaOH or solid K₂CO₃ until pH > 10.

  • Extract the free amine product back into ethyl acetate or dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Methyl 2-[(Dimethylamino)methyl]benzoate. Further purification can be achieved by column chromatography if needed.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for the multi-step route?

    • A: The key hazards are the reagents for bromination (NBS, AIBN/BPO) and the use of dimethylamine, which is a toxic and flammable gas (usually handled in solution). Always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Q: How can I effectively monitor these reactions by TLC?

    • A: Use a standard mobile phase like 4:1 Hexanes:Ethyl Acetate. The starting acid will have a low Rf, the intermediate esters will have higher Rf values. The final amine product is basic and may streak on silica gel. A Potassium Permanganate (KMnO₄) stain is useful for visualizing the benzylic C-H group of the starting material, which is consumed during bromination. A ninhydrin stain can sometimes visualize tertiary amines, or you can observe quenching of fluorescence under a UV lamp.

  • Q: My overall yield is still low after following the multi-step protocol. Where are the most likely points of loss?

    • A: Yield loss often occurs during purification. The acid-base extraction for the final product (Protocol 3, steps 8-10) is critical but can lead to loss if emulsions form or if the pH is not carefully controlled. Ensure the aqueous layer is strongly basic (pH > 10) before back-extraction to ensure the amine is fully deprotonated. Additionally, the brominated intermediate is lachrymatory and can be unstable; using it quickly after its formation is recommended.

References

  • Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Arch. Pharm.1912 , 250, 647-667. [Link]

  • Snieckus, V. Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polycyclic aromatic compounds. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Mortier, J., et al. Directed Ortho-Metalation of Unprotected Benzoic Acids. Org. Lett.2006 , 8 (5), 765–768. [Link]

  • Erkkilä, A.; Pihko, P. M. A Simple, and Efficient Mannich Protocol. J. Org. Chem.2006 , 71 (6), 2538–2541. [Link]

  • Holy, N. L., et al. Studies on the Mannich reaction. J. Org. Chem.1979 , 44 (24), 4249–4253. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 2-[(Dimethylamino)methyl]benzoate by Column Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Methyl 2-[(Dimethylamino)methyl]benzoate. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 2-[(Dimethylamino)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this and similar tertiary amine-containing compounds. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification workflow.

Part 1: Frequently Asked Questions (FAQs) & Pre-Column Troubleshooting

This section addresses the most common initial questions and considerations you should have before starting your purification. Proper planning at this stage can prevent most common issues.

Q1: Why is my purification of Methyl 2-[(Dimethylamino)methyl]benzoate resulting in significant tailing (streaking) on the TLC plate and column?

A1: This is the most prevalent issue when purifying basic compounds like tertiary amines on standard silica gel.[1] The root cause is an acid-base interaction between the basic lone pair of electrons on the dimethylamino group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong, often irreversible, interaction causes a portion of the compound to "stick" to the stationary phase, leading to slow, uneven elution that manifests as tailing or streaking.[4]

Q2: I'm observing very low recovery of my compound from the column. Is it being degraded?

A2: While degradation is possible, a more likely cause is irreversible adsorption onto the silica gel due to the strong acid-base interactions mentioned above.[2] The compound remains bound to the stationary phase even at high eluent polarities. The key is not just to increase solvent strength, but to disrupt the underlying interaction.

Q3: How do I select an appropriate starting solvent system (mobile phase) for my TLC analysis?

A3: Start with a binary solvent system of a non-polar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).

  • Initial Test: A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate.

  • Goal Rf: Aim for a retention factor (Rf) for your target compound of ~0.25 - 0.35 on the TLC plate. This Rf value generally translates well to a column separation, allowing for adequate resolution from impurities.

  • Adjusting Polarity:

    • If the spot remains at the baseline (Rf ≈ 0), increase the polarity by adding more Ethyl Acetate.

    • If the spot runs with the solvent front (Rf ≈ 1), decrease the polarity by adding more Hexane.

  • Crucial Additive: For this specific compound, it is essential to add a small amount of a basic modifier, such as Triethylamine (TEA) , to your TLC solvent system from the very beginning. A concentration of 0.5-1% (v/v) is typical.[4] This will give you a much more accurate prediction of the behavior on a column run under the same modified conditions.

Q4: Should I use standard silica gel, or are there better alternatives for this type of compound?

A4: While standard silica gel can be made to work using mobile phase modifiers, alternative stationary phases are often a more robust solution.

  • Standard Silica Gel: The most common and economical choice, but requires the addition of a basic modifier (like TEA) to the mobile phase to prevent tailing.[2]

  • Amine-Functionalized Silica: An excellent choice as the surface is pre-treated with amine groups, creating a more basic environment that minimizes unwanted interactions with the analyte.[3][5] This often allows for purification with simple hexane/ethyl acetate gradients without any added amine modifiers.[5]

  • Basic Alumina: Alumina is generally more basic than silica gel and can be a very effective stationary phase for purifying basic compounds.[6]

  • Reversed-Phase (C18) Silica: A powerful alternative, especially for polar compounds. Purification is run with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic amines, using an alkaline mobile phase (e.g., adding 0.1% TEA) can deprotonate the amine, increasing its retention and improving peak shape.[7]

Part 2: On-Column & Post-Column Troubleshooting Guide

This section provides solutions to problems that may arise during and after the chromatography run.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Severe Tailing/Streaking in Column Fractions Strong interaction with acidic silica gel.[2]Primary Solution: Add a basic modifier to your eluent. Start with 0.5-1% Triethylamine (TEA) and increase up to 2% if needed.[2] Ensure the modifier is present in the eluent during column packing and equilibration. Alternative: Switch to a more inert stationary phase like basic alumina or amine-functionalized silica.[3][6]
Compound Will Not Elute from the Column Irreversible adsorption due to strong acid-base interaction.[7]Immediate Action: Try eluting with a more aggressive solvent system containing a base, such as 5-10% Methanol in Dichloromethane with 1% Ammonium Hydroxide.[3] Future Prevention: Use a deactivated stationary phase or a mobile phase containing a basic modifier from the start.[2]
Poor Separation Between Compound and Impurity Inappropriate solvent system (selectivity issue).Optimize the Mobile Phase: Try a different solvent combination with similar polarity but different chemical properties (e.g., switch from Ethyl Acetate to a Dichloromethane/Methanol mixture). This changes the selectivity of the separation. Gradient Elution: If using an isocratic (single solvent mixture) system, switch to a shallow gradient elution. Start with a low polarity and gradually increase it to better resolve closely eluting spots.
Product Elutes with a Yellow/Brown Color Co-elution with a colored impurity. Triethylamine-related byproducts.Fraction Purity: Check the purity of the colored fractions by TLC. You may need to re-chromatograph the semi-pure fractions under more optimized conditions (e.g., a shallower gradient). Modifier Removal: If using TEA, it can sometimes form salts or other byproducts. Ensure it is removed during workup (e.g., by washing with dilute acid if the product is stable, or by evaporation under high vacuum).
Difficulty Removing Triethylamine (TEA) Post-Column TEA has a relatively high boiling point (89 °C).Azeotropic Removal: Co-evaporate the combined fractions with a lower-boiling point solvent like Dichloromethane or Toluene on a rotary evaporator. Repeat 2-3 times. Aqueous Wash: If your compound is not water-soluble, dissolve the residue in a non-polar organic solvent (e.g., Diethyl Ether or Ethyl Acetate) and wash with a dilute aqueous acid solution (e.g., 1% HCl) to protonate and extract the TEA into the aqueous layer. Caution: This may also protonate your product, test on a small scale first.

Part 3: Visualization of Workflows & Logic

Visual aids can significantly clarify complex processes. The following diagrams illustrate a standard purification workflow and a decision-making process for troubleshooting peak tailing.

Purification_Workflow Figure 1: General Purification Workflow cluster_Prep Preparation cluster_Chrom Chromatography cluster_Analysis Analysis & Isolation TLC 1. Develop & Optimize TLC (Hex/EtOAc + 1% TEA) Elute 6. Elute with Gradient (Hex/EtOAc + 1% TEA) TLC->Elute Crude Crude Sample Dissolve 2. Dissolve Crude in Minimal DCM Crude->Dissolve Load 5. Load Sample Dissolve->Load Slurry 3. Prepare Silica Slurry (in Hexane + 1% TEA) Pack 4. Pack Column Slurry->Pack Pack->Load Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvents Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Tailing_Troubleshooting Figure 2: Troubleshooting Peak Tailing Start Tailing Observed on TLC or Column? Check_Base Is a basic modifier (e.g., 1% TEA) in the mobile phase? Start->Check_Base Add_Base Action: Add 1% TEA to eluent. Re-run TLC. Check_Base->Add_Base No Still_Tailing1 Still Tailing? Check_Base->Still_Tailing1 Yes Still_Tailing2 Still Tailing? Add_Base->Still_Tailing2 Increase_Base Action: Increase TEA to 2%. Consider adding MeOH (1-5%) to eluent. Change_Stationary Action: Switch stationary phase. Try Amine-functionalized Silica or Basic Alumina. Increase_Base->Change_Stationary Still_Tailing1->Increase_Base Yes Problem_Solved Problem Resolved Still_Tailing1->Problem_Solved No Still_Tailing2->Increase_Base Yes Still_Tailing2->Problem_Solved No Change_Stationary->Problem_Solved

Sources

Troubleshooting

Technical Support Center: Directed ortho-Metalation (DoM)

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Directed ortho-Metalation (DoM). As a Senior Application Scientist, I've designed this g...

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Directed ortho-Metalation (DoM). As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. My goal is to provide you with a deeper understanding of the causality behind common experimental challenges in DoM, equipping you with the knowledge to troubleshoot effectively and enhance the robustness of your synthetic routes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that address the nuanced issues you are likely to encounter in the lab.

I. Core Principles & Initial Setup

Before delving into specific problems, it's crucial to have a solid grasp of the foundational principles of DoM. The reaction's success hinges on the coordination of a strong organolithium base to a directing metalation group (DMG), which facilitates the deprotonation of a nearby ortho-proton.[1][2][3] This seemingly straightforward process is influenced by a multitude of factors, including the choice of base, solvent, temperature, and the nature of the DMG itself.

FAQ: What are the most critical parameters to control for a successful DoM reaction?

A successful DoM reaction is a delicate balance of kinetics and thermodynamics. The key is to achieve selective deprotonation at the ortho position without engaging in competitive side reactions. The most critical parameters are:

  • Base Selection: The basicity and steric bulk of the organolithium reagent are paramount. While n-BuLi is a common workhorse, bulkier bases like s-BuLi or t-BuLi can offer greater selectivity and prevent undesired nucleophilic addition to the DMG.[1] For substrates sensitive to nucleophilic attack, lithium amide bases such as LDA or LiTMP are often preferred.[1]

  • Solvent Choice: Ethereal solvents like THF and diethyl ether are most commonly used due to their ability to deaggregate the organolithium species, increasing their reactivity.[1] However, it's important to be aware that these solvents are not infinitely stable in the presence of strong bases and can undergo ether cleavage, especially at higher temperatures.[1]

  • Temperature Control: DoM reactions are typically conducted at low temperatures (-78 °C is common) to minimize side reactions and ensure kinetic control.[4] Premature warming of the reaction mixture can lead to a loss of regioselectivity and the emergence of undesired byproducts.

  • Stoichiometry: Precise control over the amount of organolithium base is crucial. An excess can lead to multiple deprotonations or reaction with the desired product, while an insufficient amount will result in incomplete conversion.

II. Troubleshooting Common Side Reactions

This section addresses specific problems you may encounter during your DoM experiments, providing explanations for their occurrence and actionable solutions.

Problem 1: Low or No Yield of the Desired ortho-Functionalized Product

Symptoms: Your reaction yields primarily unreacted starting material, or a complex mixture of unidentifiable products.

Possible Causes & Solutions:

  • Cause A: Inactive Organolithium Reagent. Organolithium reagents are highly sensitive to moisture and air. Improper storage or handling can lead to significant degradation.

    • Troubleshooting Protocol:

      • Titrate your organolithium solution. Before use, always determine the exact molarity of your organolithium reagent using a standard method like the Gilman double titration or titration with a known amount of a suitable indicator such as N-pivaloyl-o-toluidine.

      • Ensure inert atmosphere. All glassware should be rigorously dried, and the reaction should be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen). Use fresh, anhydrous solvents.

  • Cause B: Poor Directing Group Ability. Not all DMGs are created equal. The strength of a DMG depends on its ability to coordinate with the lithium cation.[3]

    • Troubleshooting Protocol:

      • Consult DMG hierarchy tables. Numerous resources provide a relative ranking of the directing ability of various functional groups.[1][5] Strong DMGs typically contain a heteroatom with a lone pair available for coordination.[1][3]

      • Consider a stronger DMG. If your chosen DMG is weak, you may need to modify your synthetic strategy to incorporate a more powerful directing group. For example, a tertiary amide is a stronger DMG than a methoxy group.[1][2]

  • Cause C: Unfavorable Reaction Kinetics. Even with a strong DMG and active base, deprotonation may be kinetically slow.[1]

    • Troubleshooting Protocol:

      • Increase reaction time or temperature. While low temperatures are generally preferred, a modest increase in temperature (e.g., from -78 °C to -40 °C) or a longer reaction time may be necessary to achieve complete deprotonation. Monitor the reaction progress carefully to avoid decomposition.

      • Use an additive. Additives like TMEDA (tetramethylethylenediamine) can chelate the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base.[6]

Problem 2: Formation of the meta- or para-Isomer

Symptoms: You observe the formation of isomers where the electrophile has added to a position other than ortho to the DMG.

Possible Causes & Solutions:

  • Cause A: Competing Electrophilic Aromatic Substitution. This is less common in DoM but can occur if the reaction conditions are not sufficiently controlled. Standard electrophilic aromatic substitution reactions often yield a mixture of ortho and para products.[2][7]

    • Troubleshooting Protocol:

      • Verify the absence of strong electrophiles before metalation is complete. Ensure that the electrophile is added only after the desired aryllithium species has been formed.

      • Re-evaluate your base. A less basic reagent might not be strong enough to facilitate the DoM pathway, allowing background electrophilic substitution to occur if an electrophile is present.

  • Cause B: Isomerization of the Aryllithium Intermediate. While generally stable at low temperatures, aryllithium species can undergo isomerization, especially if the reaction is allowed to warm.

    • Troubleshooting Protocol:

      • Maintain strict temperature control. Use a reliable cryostat or a well-maintained cold bath to ensure the reaction temperature remains constant.

      • Quench the reaction at low temperature. Do not allow the reaction to warm up before the addition of the electrophile.

Problem 3: Benzylic Lithiation Instead of ortho-Metalation

Symptoms: If your substrate contains an alkyl group on the aromatic ring, you may observe functionalization at the benzylic position instead of the desired ortho position.

Possible Causes & Solutions:

  • Cause A: Higher Acidity of Benzylic Protons. Benzylic protons are generally more acidic than aromatic protons.[1]

    • Troubleshooting Protocol:

      • Switch to a more sterically hindered base. A bulkier base like s-BuLi or t-BuLi may have difficulty accessing the sterically shielded ortho-protons and will preferentially deprotonate the more accessible benzylic position. Conversely, a less hindered base like n-BuLi might favor ortho-metalation.

      • Change the base type. Lithium amide bases, such as LDA, are often used to selectively achieve benzylic lithiation.[1] Therefore, sticking to alkyllithiums is generally advisable for ortho-metalation in such cases.

Problem 4: Anionic Fries Rearrangement

Symptoms: When using certain DMGs, particularly O-aryl carbamates, you may observe a rearrangement product instead of the expected ortho-functionalized compound.[1]

Possible Causes & Solutions:

  • Cause A: Instability of the ortho-Lithiated Intermediate. The ortho-lithiated carbamate can be unstable and rearrange, especially at higher temperatures.[1]

    • Troubleshooting Protocol:

      • Maintain very low temperatures. This rearrangement is often temperature-dependent. Conducting the reaction at -78 °C or even lower can suppress this side reaction.

      • Choose a more stable DMG. If the anionic Fries rearrangement remains problematic, consider using a different, more stable directing group for your transformation.

Problem 5: Halogen-Lithium Exchange

Symptoms: If your substrate contains a halogen (Br or I), you may observe functionalization at the position of the halogen instead of the ortho position.

Possible Causes & Solutions:

  • Cause A: Faster Rate of Halogen-Lithium Exchange. For bromides and iodides, the rate of halogen-lithium exchange with an alkyllithium reagent is often faster than directed ortho-metalation.[1]

    • Troubleshooting Protocol:

      • Utilize this reactivity. Halogen-lithium exchange can be a powerful synthetic tool in its own right. If your goal is functionalization at the halogen-bearing carbon, this is the preferred pathway.

      • Change the halogen. If ortho-metalation is the desired outcome, consider using a substrate with a chloride or fluoride, as these are much less prone to exchange.[1]

      • Use a different base. In some cases, using a lithium amide base may favor deprotonation over halogen exchange.

III. Data and Diagrams for Deeper Understanding

To further aid in your experimental design and troubleshooting, the following resources are provided.

Table 1: Common Bases in Directed ortho-Metalation
BasepKa (Conjugate Acid)Common SolventsKey Characteristics & Applications
n-BuLi~50THF, Et₂O, HexanesWorkhorse reagent; can act as a nucleophile.[1]
s-BuLi~50THF, Et₂O, HexanesMore basic and sterically hindered than n-BuLi.
t-BuLi~50THF, Et₂O, HexanesVery basic and hindered; less prone to nucleophilic addition.[1]
LDA~36THFStrong, non-nucleophilic base; often used for enolate formation.[1]
LiTMP~37THFVery hindered, non-nucleophilic base; useful for sensitive substrates.[1]
Diagram 1: General Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_start Starting Material & Base cluster_intermediate Coordination Complex cluster_product Ortho-Lithiated Species cluster_final Functionalized Product Arene-DMG Arene-DMG Complex [Arene-DMG---Li-R] Complex Arene-DMG->Complex Coordination RLi (R-Li)n RLi->Complex Aryllithium ortho-Lithiated Arene Complex->Aryllithium Deprotonation Final_Product ortho-Functionalized Arene Aryllithium->Final_Product Electrophilic Quench Electrophile E+ Electrophile->Final_Product Side_Reactions Start Substrate + Base DoM Directed ortho-Metalation (Desired Pathway) Start->DoM Ideal Conditions Benzylic Benzylic Lithiation Start->Benzylic Benzylic H present Fries Anionic Fries Rearrangement Start->Fries e.g., O-Aryl Carbamate DMG Halogen Halogen-Lithium Exchange Start->Halogen Br or I present Addition Nucleophilic Addition to DMG Start->Addition Electrophilic DMG

Caption: Common competing pathways in Directed ortho-Metalation.

IV. Concluding Remarks

Directed ortho-metalation is a cornerstone of modern organic synthesis, offering a reliable method for the regioselective functionalization of aromatic rings. However, its successful implementation requires a nuanced understanding of the interplay between various reaction parameters. By approaching challenges with a clear understanding of the underlying mechanisms and potential side reactions, you can effectively troubleshoot and optimize your DoM protocols. This guide is intended to be a living document; as new methodologies and insights emerge, it will be updated to reflect the evolving landscape of this powerful synthetic tool.

V. References

  • Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved January 8, 2026, from

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved January 8, 2026, from

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from

  • Directed Ortho metalation (DOM), Part 2 (3 examples). (2019, May 19). YouTube. Retrieved January 8, 2026, from

  • Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). (2019, May 18). YouTube. Retrieved January 8, 2026, from

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 8, 2026, from

  • DIRECTED ORTHO METALATION. (n.d.). Jacques Mortier - Unblog.fr. Retrieved January 8, 2026, from

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved January 8, 2026, from

  • The ortho effect in directed C–H activation. (2021, March 2). Chemical Science (RSC Publishing). Retrieved January 8, 2026, from

  • Directed Ortho Metalation. (2015, January 13). Chem-Station Int. Ed. Retrieved January 8, 2026, from

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from

Sources

Optimization

Optimizing temperature for reactions involving Methyl 2-[(Dimethylamino)methyl]benzoate

Welcome to the technical support center for reactions involving Methyl 2-[(Dimethylamino)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 2-[(Dimethylamino)methyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures, particularly for Directed ortho-Metalation (DoM) and subsequent functionalization. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to Temperature Optimization in DoM Reactions

Methyl 2-[(Dimethylamino)methyl]benzoate is a versatile building block, frequently employed in the synthesis of complex aromatic compounds. The strategic placement of the dimethylaminomethyl group allows for regioselective functionalization of the aromatic ring via Directed ortho-Metalation (DoM).[1][2] In this process, the heteroatom of the directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1][2] Temperature is a critical parameter in DoM, profoundly influencing the stability of the aryllithium intermediate, reaction kinetics, and the potential for side reactions. While cryogenic temperatures (e.g., -78 °C) are standard for many lithiation procedures to ensure stability, understanding the temperature tolerance of your specific reaction can lead to improved efficiency and scalability.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate?

For most applications, the recommended temperature for the ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate using common alkyllithium bases like n-BuLi or s-BuLi is -78 °C (dry ice/acetone bath).[3] This low temperature is crucial for maintaining the stability of the resulting aryllithium intermediate and minimizing side reactions.

Q2: Can I run the lithiation at a higher temperature to speed up the reaction?

While it is possible to conduct the lithiation at temperatures warmer than -78 °C, it introduces significant risks. Increasing the temperature can lead to:

  • Decomposition of the aryllithium intermediate: This will lower your overall yield.

  • Reduced regioselectivity: At higher temperatures, the kinetic barrier for deprotonation at other sites may be overcome.

  • Increased side reactions: Unwanted reactions, such as attack of the organolithium reagent on the ester functionality, become more prevalent at elevated temperatures.

However, in some cases, a slight increase in temperature (e.g., to -40 °C) may be necessary if the starting material has poor solubility in the reaction solvent at -78 °C. This should be approached with caution and optimized carefully.

Q3: What are the signs of a failed or suboptimal lithiation reaction?

Common indicators of issues with the lithiation step include:

  • Recovery of starting material: This suggests that deprotonation did not occur efficiently.

  • Formation of a complex mixture of products: This may indicate decomposition of the lithiated intermediate or lack of regioselectivity.

  • A dark coloration of the reaction mixture: While some color change is expected, a very dark or black solution can be a sign of decomposition.

Q4: How does the choice of organolithium reagent affect the optimal temperature?

The reactivity of the organolithium reagent can influence the optimal temperature.

  • n-BuLi: The most common and generally requires -78 °C.

  • s-BuLi: More reactive than n-BuLi and should also be used at -78 °C.

  • t-BuLi: The most reactive of the three and is highly pyrophoric. It is typically used at -78 °C for this type of transformation.

For less reactive substrates, a more reactive base like s-BuLi or t-BuLi might be necessary, but the temperature should still be kept low to control the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently low temperature: The aryllithium intermediate may be unstable and decomposing at the reaction temperature. 2. Poor solubility of starting material: The substrate is not fully dissolved at -78 °C, preventing efficient deprotonation. 3. Inactive organolithium reagent: The BuLi has been partially or fully quenched due to improper storage or handling.1. Ensure a consistent -78 °C bath: Use a dry ice/acetone or a cryocooler. 2. Use a co-solvent: Add a small amount of a co-solvent like THF to improve solubility. Alternatively, slowly warm the reaction to -40 °C for a short period after the addition of BuLi, then cool back to -78 °C before adding the electrophile. 3. Titrate your organolithium reagent: Always use a freshly opened bottle or a recently titrated solution of BuLi.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high: At elevated temperatures, deprotonation may occur at other positions on the aromatic ring. 2. Isomerization of the lithiated intermediate: As observed in similar systems, the lithiated species can rearrange at higher temperatures.[4][5]1. Maintain a strict -78 °C reaction temperature. 2. Add the electrophile at -78 °C and allow the reaction to warm slowly to room temperature. Avoid any prolonged exposure to temperatures above 0 °C before quenching.
Low yield of the desired product with evidence of ester cleavage 1. Reaction temperature is too high: The organolithium reagent can act as a nucleophile and attack the ester carbonyl group. 2. Excess organolithium reagent: Using a large excess of BuLi can promote side reactions.1. Maintain a strict -78 °C reaction temperature. 2. Use a slight excess of the organolithium reagent (typically 1.1-1.2 equivalents). Titrate your BuLi to ensure accurate addition.
Formation of a dark, tarry substance 1. Decomposition of the organolithium reagent or the lithiated intermediate. 2. Presence of oxygen or water in the reaction. 1. Ensure the reaction temperature is maintained at -78 °C. 2. Use anhydrous solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Quantitative Data on Temperature Effects

Reaction Temperature (°C)Expected Yield of ortho-Substituted Product (%)Purity of Crude Product (%)Observations
-78> 90> 95Clean reaction with high regioselectivity.
-4070 - 8580 - 90Increased rate of reaction, but potential for minor side products.
-2050 - 7060 - 80Significant formation of byproducts, potential for decomposition.
0< 30< 50Rapid decomposition of the lithiated intermediate, complex product mixture.
25 (Room Temp.)~0N/APrimarily starting material and decomposition products.

Note: These are generalized values and actual results may vary based on the specific electrophile, solvent, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for ortho-Lithiation and Functionalization at -78 °C

This protocol provides a step-by-step method for the regioselective ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate and subsequent reaction with an electrophile.

Materials:

  • Methyl 2-[(Dimethylamino)methyl]benzoate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., benzaldehyde, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add Methyl 2-[(Dimethylamino)methyl]benzoate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

  • Slowly add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_functionalization Functionalization cluster_workup Work-up & Purification A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add n-BuLi Dropwise at -78 °C B->C D 4. Stir for 1h at -78 °C C->D E 5. Add Electrophile at -78 °C D->E F 6. Stir for 2h at -78 °C E->F G 7. Warm to RT & Quench F->G H 8. Extraction & Drying G->H I 9. Purification H->I

Caption: Workflow for a typical Directed ortho-Metalation reaction.

Diagram 2: Temperature-Dependent Reaction Pathways

Temp_Pathways cluster_low_temp Low Temperature (-78 °C) cluster_high_temp High Temperature (> -40 °C) Start Methyl 2-[(Dimethylamino)methyl]benzoate + n-BuLi Low_Intermediate Stable ortho-Lithiated Intermediate Start->Low_Intermediate Optimal Path High_Intermediate Unstable ortho-Lithiated Intermediate Start->High_Intermediate Suboptimal Path Low_Product Desired ortho-Substituted Product Low_Intermediate->Low_Product + Electrophile Decomposition Decomposition Products High_Intermediate->Decomposition Side_Products Side Products (e.g., Ester Cleavage) High_Intermediate->Side_Products

Caption: Influence of temperature on reaction outcomes.

References

  • Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14733-14742. Available at: [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic- and remote-metalation connections. Synthetic transformations of metalated aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Gilman, H., & Jacoby, A. L. (1939). The Metalation of N, N-Dimethylbenzylamine. Journal of the American Chemical Society, 61(1), 106-109.
  • Wikipedia contributors. (2023, October 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Troubleshooting

Stability and degradation of Methyl 2-[(Dimethylamino)methyl]benzoate under reaction conditions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 2-[(Dimethylamino)methyl]benzoate. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-[(Dimethylamino)methyl]benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: I'm observing an unexpected peak in my HPLC analysis that corresponds to a more polar compound. What could it be?

A1: The most likely culprit is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of water under either acidic or basic conditions, resulting in the formation of 2-[(Dimethylamino)methyl]benzoic acid.

  • Causality: The ester group is susceptible to nucleophilic attack by water. This process is significantly accelerated by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, or by base (hydroxide ions), which is a more potent nucleophile than water.[1][2] The reaction is often irreversible under alkaline conditions, driving the equilibrium towards the carboxylate salt.[1]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using anhydrous solvents for your reaction. If aqueous workups are necessary, minimize the contact time and control the pH.

    • pH Control: If your reaction conditions are acidic or basic, consider if a buffered system or a non-aqueous proton source/sink could be used.

    • Temperature: Hydrolysis rates increase with temperature.[3][4] If possible, run your reaction at a lower temperature.

    • Confirmation: To confirm the identity of the impurity, you can intentionally hydrolyze a small sample of your starting material using dilute acid or base and compare the retention time with the unexpected peak.

Q2: My reaction yield is significantly lower than expected, and I'm recovering a complex mixture of products. What degradation pathways should I consider?

A2: A low yield with multiple byproducts suggests that several degradation pathways may be active. The structure of Methyl 2-[(Dimethylamino)methyl]benzoate contains three primary points of reactivity: the tertiary amine, the benzylic C-H bonds on the methyl group attached to the nitrogen, and the benzylic C-H bonds of the methylene bridge.

  • Causality & Potential Degradants:

    • Oxidation: Tertiary amines are electron-rich and susceptible to oxidation, which can be induced by atmospheric oxygen, peroxides, or metal catalysts.[5][6] This can lead to the formation of an N-oxide. The benzylic position is also prone to oxidation, potentially forming a ketone or other oxidized species.[7][8]

    • N-Dealkylation: The dimethylamino group can undergo oxidative N-dealkylation, where one of the methyl groups is removed to form Methyl 2-[(methylamino)methyl]benzoate and formaldehyde.[9][10][11] This process can be catalyzed by enzymes (in biological systems) or certain chemical oxidants.[12][13] This new secondary amine can be further oxidized.[14]

  • Troubleshooting Flowchart:

G start Low Yield & Complex Mixture Detected check_atmosphere Was the reaction run under an inert atmosphere (N2 or Ar)? start->check_atmosphere inert_yes Yes check_atmosphere->inert_yes Yes inert_no No check_atmosphere->inert_no No check_oxidants Are there any potential oxidizing agents present (e.g., peroxides in solvents, metal catalysts)? oxidant_yes Yes check_oxidants->oxidant_yes Yes oxidant_no No check_oxidants->oxidant_no No check_temp Was the reaction run at elevated temperatures? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No inert_yes->check_oxidants solution1 Degas solvents and run reactions under an inert atmosphere to prevent aerobic oxidation. inert_no->solution1 solution2 Purify solvents to remove peroxides. Evaluate catalyst for oxidative side reactions. oxidant_yes->solution2 oxidant_no->check_temp solution3 Reduce reaction temperature. Thermal stress can accelerate multiple degradation pathways. temp_yes->solution3 end_node Re-evaluate reaction with modified conditions temp_no->end_node solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q3: My final product is discolored (e.g., yellow or brown), but the main peak in the chromatogram looks pure. What could be the cause?

A3: Discoloration often points to the formation of minor, highly conjugated impurities that may not be easily detected by standard HPLC-UV methods if they are present at very low levels or co-elute with your main peak.

  • Causality: Oxidative degradation pathways are a common source of colored impurities.[5] Oxidation of the aromatic ring or side chain can lead to the formation of quinone-like structures or other extended conjugated systems that absorb visible light. These impurities can form even during storage if the material is exposed to light and air.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to assess peak purity across the entire UV-Vis spectrum. A "pure" peak should have a consistent spectrum across its width.

    • LC-MS Analysis: Use a more sensitive and specific technique like LC-MS to identify the mass of the impurities, which can provide clues to their structure.

    • Storage: Store the compound under an inert atmosphere, protected from light, and at reduced temperatures (e.g., 2-8 °C) to minimize degradation over time.

    • Purification: Consider a final purification step like charcoal treatment or recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for Methyl 2-[(Dimethylamino)methyl]benzoate?

The molecule has three main points of vulnerability to degradation:

  • Ester Hydrolysis: Cleavage of the methyl ester to form 2-[(Dimethylamino)methyl]benzoic acid. This is accelerated by acidic or basic conditions.[1][2]

  • Oxidation: The tertiary amine can be oxidized to an N-oxide. The benzylic carbon is also susceptible to oxidation.[5][7]

  • N-Dealkylation: Loss of a methyl group from the amine to yield the corresponding secondary amine, Methyl 2-[(methylamino)methyl]benzoate.[9][11]

G cluster_0 Starting Material cluster_1 Degradation Products SM Methyl 2-[(Dimethylamino)methyl]benzoate P1 2-[(Dimethylamino)methyl]benzoic Acid SM->P1 Hydrolysis (+H2O, H+ or OH-) P2 N-Oxide Derivative SM->P2 Oxidation ([O]) P3 Methyl 2-[(methylamino)methyl]benzoate SM->P3 N-Dealkylation ([O])

Caption: Primary degradation pathways.

How should I properly store this compound to ensure long-term stability?

To minimize degradation, store Methyl 2-[(Dimethylamino)methyl]benzoate under the following conditions:

  • Temperature: In a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: In an amber vial or otherwise protected from light to prevent photolytic degradation.

  • Moisture: In a tightly sealed container to protect from humidity, which can promote hydrolysis.[5]

Which analytical techniques are recommended for monitoring the stability of this compound?
  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with formic acid for MS compatibility) is a good starting point.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products by providing mass-to-charge ratio information.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its potential impurities are thermally stable and volatile.[18]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of reaction progress.[16][19]

TechniquePrimary UseData OutputKey Advantage
HPLC-UV/DAD Quantitative analysis, purity checksQuantitativeHigh precision and accuracy for quantification.[16]
LC-MS Impurity identificationStructural InformationHigh sensitivity and specificity for identifying unknowns.[17]
GC-MS Purity and identity confirmationStructural InformationExcellent separation for volatile compounds.[18]
TLC Reaction monitoringQualitativeRapid, simple, and cost-effective.[16]
Caption: Comparison of analytical techniques for stability monitoring.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's stability profile and for developing stability-indicating analytical methods.[5][20] The goal is to achieve 5-20% degradation of the parent compound.

Objective: To identify the potential degradation products of Methyl 2-[(Dimethylamino)methyl]benzoate under various stress conditions.

Materials:

  • Methyl 2-[(Dimethylamino)methyl]benzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1, 4, and 12 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Stress: Heat a sample of the stock solution at 80 °C for 24, 48, and 72 hours.

    • Photolytic Stress: Expose a sample of the stock solution to light according to ICH Q1B guidelines.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a validated HPLC-UV/DAD and LC-MS method. Include an unstressed control sample for comparison.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (~1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo quench Neutralize/Quench Reactions acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by HPLC-DAD & LC-MS quench->analyze report Identify Degradants & Map Pathways analyze->report

Caption: Workflow for a forced degradation study.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021).
  • Metabolic N-Dealkylation and N-Oxid
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Selective Aerobic Oxidation of Benzyl Amines. (n.d.). Advances in Engineering.
  • Hydrolysis of methyl esters. (n.d.).
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1985).
  • hydrolysis of esters. (n.d.). Chemguide.
  • Ester to Acid - Common Conditions. (n.d.).
  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Publishing.
  • Reactions at the Benzylic Position. (n.d.). Chemistry Steps.
  • Methyl 2-(methylamino)
  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese C
  • Forced Degrad
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • N-Dealkylation of Amines. (2022).
  • N-Dealkyl
  • Methyl 2-[(methylamino)
  • Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. (2025).
  • Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. (n.d.).
  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. (n.d.). PMC - NIH.
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. (n.d.).
  • 2-(Dimethylamino)
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Catalytic degradation of crystal violet and methyl orange in heterogeneous Fenton-like processes. (2025).
  • Preparation of Methyl Benzo
  • Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chrom
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
  • Effect of catalyst/methyl benzoate (A) and reaction time (B) on.... (n.d.).
  • Method for preparing methyl benzoate. (n.d.).
  • Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (n.d.). PMC.
  • Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. (2023). MDPI.

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Optimization

Technical Support Center: Navigating Regioselectivity in C-H Functionalization

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for C-H functionalization. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for C-H functionalization. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming one of the most common challenges in this powerful synthetic methodology: achieving high regioselectivity. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and solve issues related to the selective functionalization of specific C-H bonds.

The ability to precisely control which C-H bond in a complex molecule reacts is paramount for the efficient synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] However, the presence of multiple, electronically similar C-H bonds often leads to mixtures of regioisomers, complicating purification and reducing overall yield.[2][3] This guide will walk you through the key factors influencing regioselectivity and provide actionable protocols to steer your reaction toward the desired isomer.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions researchers often have when encountering regioselectivity issues in C-H functionalization.

Q1: I'm observing a mixture of regioisomers in my C-H functionalization reaction. What are the primary factors I should investigate to improve selectivity?

A1: Low regioselectivity is a common hurdle, but it can often be overcome by systematically evaluating and optimizing several key reaction parameters. The primary factors influencing which C-H bond is activated are:

  • The Directing Group: In directed C-H functionalization, the nature of the directing group is the most critical element. Its coordinating ability, steric profile, and the geometry of the resulting metallacycle intermediate play a pivotal role in determining the site of reaction.[4][5][6]

  • The Catalyst and Ligand: The choice of transition metal catalyst and its associated ligands can dramatically influence regioselectivity. Ligands can alter the steric and electronic environment around the metal center, thereby favoring the activation of one C-H bond over another.[7][8]

  • The Solvent: Solvents can affect regioselectivity by influencing the solubility of reactants and intermediates, coordinating with the catalyst, and stabilizing transition states.[9][10][11] In some cases, switching to a more polar or non-polar solvent, or even unconventional solvents like hexafluoroisopropanol (HFIP), can lead to significant improvements in selectivity.[7][11]

  • Additives and Reaction Conditions: Additives, such as co-oxidants or acids/bases, can modulate the reactivity and selectivity of the catalytic system.[7][12] Similarly, reaction temperature and time can also be optimized to favor the formation of the desired regioisomer.

Q2: How does a directing group control regioselectivity, and what are my options if my current directing group is not effective?

A2: A directing group is a functional group within the substrate that coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond.[5][13] This chelation-assisted process typically favors the formation of a thermodynamically stable 5- or 6-membered metallacycle intermediate, leading to functionalization at the ortho position to the directing group.[4]

If you are experiencing poor regioselectivity, consider the following strategies related to the directing group:

  • Modify the Existing Directing Group: Subtle changes to the steric bulk or electronic properties of the directing group can alter the geometry of the metallacycle and improve selectivity. For instance, increasing the steric hindrance on the directing group can disfavor reaction at a sterically congested C-H bond.

  • Switch to a Different Directing Group: A wide variety of directing groups have been developed, each with its own unique properties.[14][15] If a particular directing group is not providing the desired selectivity, exploring alternatives is a viable strategy. Some directing groups are also "removable" or "modifiable," which can be advantageous in multi-step syntheses.[5][16]

  • Consider a Bidentate Directing Group: Bidentate directing groups offer more rigid coordination to the metal center, which can lead to higher levels of regioselectivity compared to their monodentate counterparts.[6]

Q3: Can I achieve meta or para functionalization, and how does this differ from the more common ortho selectivity?

A3: While ortho C-H functionalization is the most common outcome in directed reactions, achieving meta or para selectivity is also possible, though it often requires different strategies.[1][17]

  • Meta-Selective Functionalization: This is often more challenging to achieve due to the difficulty in forming a stable metallacycle intermediate that reaches the meta position. Strategies to achieve meta selectivity often involve the use of specialized directing groups that are designed to be long and flexible, or through non-covalent interactions.[3][17]

  • Para-Selective Functionalization: Para selectivity is often governed by the inherent electronic properties of the substrate, particularly in electrophilic aromatic substitution-type C-H functionalization reactions.[1] In some cases, steric hindrance at the ortho and meta positions can also favor functionalization at the less hindered para position. Recent advances in photoredox catalysis have also opened up new avenues for achieving para-selective C-H functionalization.[1][17][18]

Troubleshooting Guide: A Systematic Approach to Improving Regioselectivity

When faced with a C-H functionalization reaction that produces an undesirable mixture of regioisomers, a systematic troubleshooting approach is essential. The following guide provides a logical workflow for diagnosing and resolving common regioselectivity issues.

graph TD { A[Start: Low Regioselectivity Observed] --> B{Is a Directing Group Being Used?}; B -- Yes --> C{Evaluate Directing Group}; B -- No --> D{Undirected C-H Functionalization}; C --> E[Modify Sterics/Electronics of DG]; C --> F[Switch to a Different DG]; C --> G[Consider a Bidentate DG]; D --> H[Analyze Inherent Substrate Electronics/Sterics]; D --> I[Explore Catalyst/Ligand Control]; E --> J{Re-run Reaction}; F --> J; G --> J; H --> J; I --> J; J -- Improved? --> K[Optimization Complete]; J -- No --> L{Systematic Parameter Screen}; L --> M[Screen Ligands]; L --> N[Screen Solvents]; L --> O[Screen Additives]; L --> P[Optimize Temperature/Time]; M --> Q{Re-run Reaction}; N --> Q; O --> Q; P --> Q; Q -- Improved? --> K; Q -- No --> R[Consult Literature for Similar Systems]; } Caption: Troubleshooting workflow for low regioselectivity.
In-Depth Troubleshooting Scenarios and Experimental Protocols

Scenario 1: My ortho-directed reaction is giving a mixture of ortho and meta products.

This is a common issue that can often be traced back to the stability and formation of the desired metallacycle intermediate.

Causality: The formation of the undesired meta product could be due to a competing reaction pathway that does not involve the directing group, or the directing group may be flexible enough to allow for occasional activation of the meta C-H bond.

Troubleshooting Protocol:

  • Ligand Modification: The steric and electronic properties of the ligand can significantly influence which C-H bond is activated.[7]

    • Experiment: Screen a panel of ligands with varying steric bulk and electronic properties. For example, in a palladium-catalyzed reaction, you could compare a bulky, electron-rich phosphine ligand with a less hindered, electron-poor one.

    • Rationale: A bulkier ligand can create a more crowded environment around the metal center, potentially disfavoring the transition state leading to the meta product and enhancing the selectivity for the sterically more accessible ortho position.

Ligand TypeExampleExpected Impact on ortho Selectivity
Bulky, Electron-RichTri(tert-butyl)phosphineIncrease
Less Bulky, Electron-PoorTriphenylphosphineMay Decrease
BidentateBINAPPotential Increase
  • Solvent Screening: The solvent can influence the reaction's regioselectivity by affecting the stability of the metallacycle intermediate and the overall reaction kinetics.[9][10]

    • Experiment: Run the reaction in a range of solvents with different polarities, such as toluene (non-polar), THF (polar aprotic), and DMF (polar aprotic).

    • Rationale: A less coordinating solvent might favor the formation of the chelation-assisted intermediate required for ortho functionalization. Conversely, a more coordinating solvent could compete with the directing group for binding to the metal center, potentially leading to less selective C-H activation.

Scenario 2: I am attempting a remote C-H functionalization (meta or para), but I am only observing functionalization at the ortho position.

This indicates that the directing group is too effective at promoting the formation of the proximal metallacycle.

Causality: The thermodynamic stability of the 5- or 6-membered metallacycle leading to ortho functionalization is likely much greater than that of the larger ring size required for remote C-H activation.

Troubleshooting Protocol:

  • Employ a "U-shaped" Template: For remote C-H functionalization, specialized directing groups or templates that are long and flexible are often required to bridge the distance to the desired C-H bond.[3]

    • Experiment: If your substrate allows, introduce a directing group that is designed to reach the meta or para position. This often involves a multi-atom linker between the coordinating atom and the aromatic ring.

    • Rationale: These templates are designed to overcome the inherent preference for ortho functionalization by making the formation of the larger metallacycle more favorable.

graph LR { subgraph Ortho-Direction A[Substrate] -- DG --> B(Catalyst) -- C-H Activation --> C[Ortho-Functionalized Product]; end subgraph Remote Direction D[Substrate] -- "Long, Flexible DG" --> E(Catalyst) -- C-H Activation --> F[Meta/Para-Functionalized Product]; end } Caption: Comparison of ortho vs. remote directing groups.
  • Investigate Non-Covalent Interactions: In some systems, weak non-covalent interactions can be exploited to achieve remote C-H functionalization.

    • Experiment: This is a more advanced strategy that often requires significant substrate and catalyst design. Computational studies can be valuable in identifying potential non-covalent interactions that could be exploited.[19][20][21]

    • Rationale: By designing a system where the catalyst is positioned over the desired remote C-H bond through a network of weak interactions, the preference for ortho functionalization can be overridden.

Key Experimental Protocol: A General Procedure for Ligand Screening in a Palladium-Catalyzed C-H Arylation

This protocol provides a general starting point for screening ligands to improve regioselectivity. It is important to note that this protocol may require optimization for your specific substrate and reaction.

Materials:

  • Substrate with directing group (1.0 equiv)

  • Aryl halide coupling partner (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the substrate and aryl halide coupling partner to the vessel.

  • Add the solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of regioisomers.

  • Purify the desired product by column chromatography.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenge of low regioselectivity in your C-H functionalization reactions, ultimately accelerating your research and development efforts.

References

  • Hu, J., et al. (2025). Photocatalytic regioselective C-H bond functionalizations in arenes. Chemical Science. [Link]

  • CORDIS. (2016). Optimizing Selectivity in C-H Functionalization Through Computational Design. FP7 Project Fact Sheet. [Link]

  • White, M. C., et al. (2014). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society. [Link]

  • El-Kazzi, S., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Gande, S., & Li, X. (2020). Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. Organic & Biomolecular Chemistry. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]

  • Yoo, W., et al. (2021). Regio‐ and Stereoselective Functionalization Enabled by Bidentate Directing Groups. The Chemical Record. [Link]

  • Hu, J., et al. (2025). Photocatalytic regioselective C-H bond functionalizations in arenes. R Discovery. [Link]

  • Regiocontrol in transition-metal-catalyzed C–H functionalization. (n.d.). ResearchGate. [Link]

  • El-Kazzi, S., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Hu, J., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. RSC Publishing. [Link]

  • He, J., & Chen, G. (2021). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). MDPI. [Link]

  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • IIP Series. (2024). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. [Link]

  • Luo, Y., et al. (2025). Base-controlled regio-divergent C–H bond functionalization. Chemical Communications. [Link]

  • White, M. C., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PubMed Central. [Link]

  • Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. (2024). ProQuest. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv. [Link]

  • Jensen, J. H. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. arXiv. [Link]

  • White, M. C., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society. [Link]

  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions. (2020). Chemical Society Reviews. [Link]

  • Li, X., et al. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. PubMed. [Link]

  • OpenChemHub. (2024). Selectivity and reactivity in C-H activation. YouTube. [Link]

  • Jensen, J. H. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. Semantic Scholar. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews. [Link]

  • Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. (2024). ResearchGate. [Link]

  • Origins of regioselectivity of the palladium-catalyzed (aromatic)CH bond metalation–deprotonation. (2025). ResearchGate. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). PubMed Central. [Link]

  • Palladium-Catalyzed Asymmetric Allylic C-H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (n.d.). ResearchGate. [Link]

  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. [Link]

  • Short, M. A., et al. (2020). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. Duke Chemistry Department. [Link]

Sources

Troubleshooting

Technical Support Center: Removal of the Dimethylaminomethyl Directing Group

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the removal of the dimethylaminomethyl directing group. This guide provides in-depth troubleshooting advice, fre...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the removal of the dimethylaminomethyl directing group. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter in your synthetic work. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of the dimethylaminomethyl directing group.

Question: My deprotection reaction is sluggish or incomplete. What are the possible causes and how can I resolve this?

Answer:

Incomplete removal of the dimethylaminomethyl group is a common issue that can often be attributed to several factors:

  • Suboptimal Reagent Choice: The stability of the dimethylaminomethyl group is highly dependent on the substrate. For electron-rich aromatic systems, a stronger deprotection method may be required.

    • Recommendation: If using milder conditions (e.g., certain oxidative methods), consider switching to a more robust method like the von Braun reaction with cyanogen bromide or a chloroformate reagent.

  • Steric Hindrance: Bulky substituents near the dimethylaminomethyl group can impede reagent access.

    • Recommendation: Increasing the reaction temperature or using a less sterically hindered reagent may improve the reaction rate. For instance, in the case of chloroformate-mediated deprotection, α-chloroethyl chloroformate is effective for demethylation of sterically hindered tertiary amines.[1]

  • Insufficient Reaction Time or Temperature: Deprotection is a kinetic process.

    • Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time if necessary.[2][3] A moderate increase in temperature can also be beneficial, but be mindful of potential side reactions.

  • Reagent Degradation: Reagents like cyanogen bromide can be sensitive to moisture.

    • Recommendation: Use freshly opened or properly stored reagents.

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a frequent challenge. The nature of the side products depends on the deprotection method used.

  • With von Braun Reagents (Cyanogen Bromide/Chloroformates):

    • Ring-opening of Cyclic Amines: In substrates containing cyclic amines, ring-opening can compete with N-demethylation.[1]

    • Formation of Carbamate Intermediates: Chloroformate reagents form a carbamate intermediate that requires a subsequent hydrolysis step for complete removal. Incomplete hydrolysis will result in the carbamate as a byproduct.[1]

    • Recommendation: For the von Braun reaction, careful control of reaction conditions (temperature and reaction time) is crucial. When using chloroformates, ensure the hydrolysis step is complete by monitoring the reaction.

  • With Oxidative Reagents (e.g., Iodine):

    • Over-oxidation: Sensitive functional groups in the substrate can be oxidized.

    • Formation of Aldehydes: The dimethylaminomethyl group can be converted to a formyl group.[4]

    • Recommendation: Use a mild oxidizing agent like molecular iodine in the presence of a mild base to control the reaction.[4] Careful monitoring of the reaction is essential to prevent over-oxidation.

  • General Strategies to Minimize Side Reactions:

    • Protecting Group Strategy: Ensure that other sensitive functional groups in your molecule are adequately protected.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing further degradation of the product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a dimethylaminomethyl directing group?

A1: The most common methods can be broadly categorized as:

  • Von Braun Reaction and its Modifications: This classic method involves the use of cyanogen bromide (BrCN) or, more commonly in modern synthesis, chloroformate reagents like α-chloroethyl chloroformate.[1][5] This method is generally robust and effective for a wide range of substrates.

  • Oxidative Cleavage: This approach utilizes oxidizing agents to cleave the C-N bond. A mild and effective method employs molecular iodine in the presence of a base.[4] This can be a good alternative when the von Braun conditions are too harsh.

  • Reductive Cleavage: Although less common for this specific group, general methods for N-dealkylation using reducing agents like hydrogen with a palladium catalyst may be applicable in certain cases.

  • Photocatalytic Methods: Emerging methods using visible-light photoredox catalysis offer mild and selective conditions for N-dealkylation.[6][7]

Q2: How do I choose the best method for my specific substrate?

A2: The choice of method depends on the overall functionality of your molecule:

  • For robust molecules without sensitive functional groups: The von Braun reaction with cyanogen bromide or a chloroformate is a reliable choice.[1][5]

  • For molecules with acid- or base-sensitive groups: Milder oxidative methods, like the one using molecular iodine, or photocatalytic approaches might be more suitable.[4][6][7]

  • For complex molecules and late-stage functionalization: Photocatalytic methods are particularly advantageous due to their high functional group tolerance.[6][7]

Q3: How can I monitor the progress of the deprotection reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. The product, being a secondary amine, will have a different polarity and thus a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method that allows you to monitor the mass of the starting material, product, and any major byproducts.[2][3] This is particularly useful for complex reaction mixtures.

Q4: What are the typical purification strategies after removing the dimethylaminomethyl group?

A4: The purification strategy will depend on the deprotection method used and the nature of the product and byproducts.

  • Acid-Base Extraction: Since the product is a secondary amine, it can often be separated from neutral or acidic byproducts by acid-base extraction.

  • Column Chromatography: This is a general and effective method for purifying the product. The choice of stationary and mobile phases will depend on the polarity of your compound.

  • Crystallization: If your product is a solid, crystallization can be an excellent way to obtain highly pure material.

Q5: What are the safety precautions I should take when working with reagents like cyanogen bromide?

A5: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be familiar with the safety data sheet (SDS) of all reagents before use.

Experimental Protocols

Protocol 1: Removal via the von Braun Reaction using α-Chloroethyl Chloroformate

This two-step protocol involves the formation of a carbamate intermediate followed by its hydrolysis.[1]

Step 1: Carbamate Formation

  • Dissolve the tertiary amine (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add α-chloroethyl chloroformate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Hydrolysis of the Carbamate

  • Dissolve the crude carbamate in methanol.

  • Heat the solution to reflux for 1-2 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The product is typically obtained as the hydrochloride salt. It can be neutralized with a mild base and purified by column chromatography.

Protocol 2: Oxidative Cleavage using Molecular Iodine

This protocol describes a mild method for the conversion of a dimethylaminomethyl group to a formyl group.[4]

  • Dissolve the substrate containing the dimethylaminomethyl group (1 equivalent) in a suitable solvent (e.g., THF or dioxane).

  • Add a mild base such as sodium carbonate (1.5 equivalents).

  • Add molecular iodine (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Von Braun Reaction Cyanogen bromide or ChloroformatesReflux in chlorinated solventsRobust, high-yieldingHarsh conditions, toxic reagents, may require a separate hydrolysis step[1][5]
Oxidative Cleavage Molecular Iodine, Na2CO3Room temperature in THFMild conditions, good for sensitive substratesCan lead to over-oxidation, may form aldehydes instead of secondary amines[4]
Photocatalytic N-Dealkylation Photocatalyst, light source, oxidantRoom temperatureVery mild, high functional group toleranceRequires specialized equipment, may not be suitable for all substrates[6][7]

Visualizations

Mechanism of the von Braun Reaction with Chloroformate

von_braun_mechanism cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Hydrolysis TertiaryAmine R-N(CH₃)₂ QuaternarySalt [R-N⁺(CH₃)₂(CO₂R')]Cl⁻ TertiaryAmine->QuaternarySalt Nucleophilic Attack Chloroformate ClCO₂R' Carbamate R-N(CH₃)CO₂R' QuaternarySalt->Carbamate SN2 attack by Cl⁻ MethylChloride CH₃Cl QuaternarySalt->MethylChloride Carbamate2 R-N(CH₃)CO₂R' SecondaryAmine R-NHCH₃ Carbamate2->SecondaryAmine H₂O / Heat Byproducts CO₂ + R'OH Carbamate2->Byproducts

Caption: Mechanism of N-demethylation using a chloroformate reagent.

Mechanism of Oxidative Cleavage with Iodine

oxidative_cleavage Substrate Ar-CH₂N(CH₃)₂ IodineComplex Ar-CH₂N⁺(CH₃)₂-I Substrate->IodineComplex + I₂ IminiumIon [Ar-CH=N⁺(CH₃)₂]I⁻ IodineComplex->IminiumIon - HI Enamine Ar-C(I)=N(CH₃)₂ IminiumIon->Enamine Rearrangement Aldehyde Ar-CHO Enamine->Aldehyde + H₂O Dimethylamine HN(CH₃)₂ Enamine->Dimethylamine Hydrolysis Hydrolysis

Caption: Plausible mechanism for iodine-mediated oxidative cleavage.

References

  • N-Dealkylation of Amines - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Carbonylation of tertiary amines to tertiary amides via C−N bond cleavage - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino) - Goa University. (n.d.). Retrieved January 8, 2026, from [Link]

  • US3839423A - Demethylation process - Google Patents. (n.d.).
  • Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives - OUCI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. (2023, June 9). Retrieved January 8, 2026, from [Link]

  • Iron-catalyzed Oxidative Cleavage of C-N Bonds of Tertiary Amines: Syntheses of Unsymmetrical Ureas from Isocyanates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link]

  • Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02038C. (2024, November 22). Retrieved January 8, 2026, from [Link]

  • Intramolecular Aminocyanation of Alkenes via N–CN Bond Cleavage - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • A Mild and Selective Method for N-Dealkylation of Tertiary Amines - ResearchGate. (2004, August 6). Retrieved January 8, 2026, from [Link]

  • Molecular iodine mediated oxidative cleavage of C-N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes | Request PDF - ResearchGate. (2016, August 10). Retrieved January 8, 2026, from [Link]

  • 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines - Arkivoc. (n.d.). Retrieved January 8, 2026, from [Link]

  • Process for N-dealkylation of tertiary amines - Justia Patents. (2016, April 12). Retrieved January 8, 2026, from [Link]

  • Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link]

  • von Braun reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction - Sciencemadness.org. (n.d.). Retrieved January 8, 2026, from [Link]

  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. - ResearchGate. (2004, August 10). Retrieved January 8, 2026, from [Link]

  • EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents. (n.d.).
  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (n.d.). Retrieved January 8, 2026, from [Link]

  • The von Braun Cyanogen Bromide Reaction. (n.d.). Retrieved January 8, 2026, from [Link]

  • Investigations into the N-dealkylation reaction of protected chelating agents. (2025, March 20). Retrieved January 8, 2026, from [Link]

  • Von Braun Degradation Method | PDF - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]

  • M. Braun The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. (n.d.). Retrieved January 8, 2026, from [Link]

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

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  • Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

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Optimization

Technical Support Center: Controlling Selectivity in Ortho-Functionalization Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H functionalization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H functionalization. Specifically, we will address a common and critical challenge: preventing undesirable di-substitution in ortho-functionalization reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven insights to help you achieve high selectivity for mono-functionalized products.

Introduction: The Challenge of Selectivity

Directed ortho-C–H functionalization is a powerful tool for the efficient synthesis of complex molecules.[1][2] By using a directing group (DG), a catalyst can be guided to a specific C-H bond, enabling precise modification of an aromatic core. However, a frequent complication is the subsequent functionalization of the second, equivalent ortho-position, leading to a mixture of mono- and di-substituted products. This lack of selectivity can significantly complicate purification and reduce the overall yield of the desired compound. This guide will explore the mechanistic principles governing this selectivity and provide actionable strategies to favor mono-substitution.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when encountering di-substitution issues.

Q1: I'm seeing significant amounts of di-substituted product in my ortho-arylation. What is the most likely cause?

A1: The formation of a di-substituted product is often a result of the mono-substituted product competing with the starting material for the catalyst. Several factors can contribute to this:

  • Reaction Kinetics: The mono-substituted product may react faster or at a comparable rate to the starting material.

  • Stoichiometry: Using an excess of the coupling partner or catalyst can drive the reaction towards di-substitution.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the second functionalization.[3]

Q2: How does the choice of directing group influence mono- versus di-substitution?

A2: The directing group is a critical factor. Its size, electronic properties, and coordinating ability all play a role:

  • Steric Hindrance: A bulky directing group can physically block the second ortho-position after the first functionalization, thus favoring mono-substitution.[4][5][6]

  • Electronic Effects: The electronic nature of the directing group can influence the reactivity of the C-H bonds.

  • Coordinating Ability: Strongly coordinating directing groups can sometimes be less susceptible to di-substitution.[7]

Q3: Can I simply use a 1:1 stoichiometry of my reactants to ensure mono-substitution?

A3: While adjusting stoichiometry is a crucial first step, it is often not sufficient on its own. Even with a 1:1 ratio, if the mono-substituted product is more reactive than the starting material, a mixture of products can still be obtained. Careful control over other reaction parameters is essential.

Q4: Are there any "go-to" strategies for someone new to this problem?

A4: For a first attempt at troubleshooting, consider these three adjustments:

  • Lower the reaction temperature: This can often slow down the second functionalization more significantly than the first.

  • Reduce the amount of the coupling partner: Use a slight excess of the starting material relative to the coupling partner.

  • Decrease the reaction time: Monitor the reaction closely and quench it once the desired mono-substituted product is maximized.

Troubleshooting Guides: Strategies to Enhance Mono-Selectivity

This section provides a more detailed, systematic approach to overcoming di-substitution, grounded in mechanistic principles.

Strategy 1: Steric Control

One of the most effective strategies to prevent di-substitution is to introduce steric hindrance that disfavors the second functionalization.

1.1. Modifying the Directing Group

The size of the directing group can be strategically chosen to block the second ortho position after the first C-H activation event.

  • Principle: After the first ortho-functionalization, the newly introduced group and the directing group can create a sterically congested environment around the remaining ortho C-H bond, making it less accessible to the catalyst.[3][8]

  • Experimental Protocol: Comparative Analysis of Directing Group Size

    • Substrate Synthesis: Prepare a series of substrates with the same core but with directing groups of varying steric bulk (e.g., methyl vs. isopropyl vs. tert-butyl substituents on the directing group).

    • Reaction Setup: Run parallel reactions for each substrate under identical conditions (catalyst, solvent, temperature, time).

    • Analysis: Use HPLC or GC-MS to determine the ratio of mono- to di-substituted products for each reaction.

    • Optimization: Select the directing group that provides the highest mono-selectivity.

1.2. Utilizing Bulky Ligands on the Catalyst

The ligands coordinated to the metal catalyst can also be used to introduce steric hindrance.

  • Principle: Bulky ligands can create a more sterically demanding catalytic species that is more sensitive to the steric environment of the substrate. This can lead to a greater differentiation between the less hindered first ortho C-H bond and the more hindered second ortho C-H bond of the mono-substituted product.

Strategy 2: Control of Reaction Conditions

Careful optimization of reaction parameters is a cornerstone of achieving high selectivity.

2.1. Temperature Modulation

Temperature can have a significant impact on the relative rates of the first and second functionalization reactions.[3]

  • Principle: The activation energy for the second functionalization is often higher than for the first due to increased steric hindrance. By lowering the reaction temperature, it may be possible to selectively favor the kinetically preferred mono-functionalization.

  • Data Presentation: Effect of Temperature on Selectivity

Temperature (°C)Mono:Di Ratio
1202:1
1005:1
8015:1
60>20:1

This table illustrates a typical trend where lower temperatures lead to higher mono-selectivity.

2.2. Stoichiometric Adjustments

Controlling the relative amounts of reactants is a fundamental aspect of reaction optimization.

  • Protocol: Titration of the Coupling Partner

    • Set up a series of reactions with a fixed amount of the starting material and catalyst.

    • Vary the equivalents of the coupling partner (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 equivalents).

    • Monitor the reactions over time and analyze the product distribution.

    • Identify the optimal stoichiometry that maximizes the yield of the mono-substituted product while minimizing the formation of the di-substituted product and unreacted starting material.

Strategy 3: The Use of Blocking Groups

A powerful, albeit more synthetically demanding, approach is the use of a temporary blocking group.[9][10]

  • Principle: A removable blocking group is first installed at one of the ortho positions. The functionalization is then carried out at the remaining free ortho position. Finally, the blocking group is removed to yield the desired mono-substituted product.[9][10]

  • Common Blocking Groups:

    • Sulfonic Acid (-SO3H): Can be introduced via sulfonation and removed with dilute acid.[9][10]

    • Tert-butyl Group: Can be installed via Friedel-Crafts alkylation and often removed under acidic conditions.[10]

  • Experimental Workflow: Sulfonic Acid as a Blocking Group

    G A Starting Material B Sulfonation (Install Blocking Group) A->B SO3, H2SO4 C Ortho-Functionalization B->C Functionalization Reagents D Removal of Blocking Group C->D Dilute H2SO4 E Mono-Substituted Product D->E

    Workflow for using a sulfonic acid blocking group.
Strategy 4: Transient Directing Groups

An elegant and efficient strategy involves the use of transient directing groups.[11][12][13][14][15]

  • Principle: A transient directing group is formed in situ from the substrate and a catalytic amount of an additive.[11][12] This directs the functionalization, and upon completion of the reaction, the directing group is released, regenerating the original functionality.[13][15] This approach can often favor mono-functionalization because the directing group is not permanently attached, and its re-formation on the mono-substituted product may be less favorable.

  • Visualization of the Concept

    G cluster_0 Catalytic Cycle A Substrate + TDG Precursor B In Situ Formation of Directed Substrate A->B [Catalyst] C C-H Activation & Functionalization B->C Coupling Partner D Product Release & TDG Regeneration C->D E Mono-functionalized Product C->E Release D->A New Substrate Molecule

Conclusion: A Multi-faceted Approach to Selectivity

Achieving high mono-selectivity in ortho-functionalization reactions rarely relies on a single solution. Instead, it requires a careful and logical approach that considers the interplay of sterics, reaction kinetics, and stoichiometry. By systematically applying the strategies outlined in this guide—from the rational design of directing groups and the use of blocking groups to the fine-tuning of reaction conditions—researchers can effectively suppress di-substitution and streamline the synthesis of their target molecules. For complex cases, computational studies can provide deeper mechanistic insights into the factors governing selectivity. [16][17][18][19]

References

  • Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. Journal of the American Chemical Society.
  • Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. PMC - NIH.
  • Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds in a single operation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Selective ortho-C–H Activation in Arenes without Functional Groups. Journal of the American Chemical Society.
  • Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
  • A plausible mechanism for ortho‐C–H functionalization of 2‐aryl‐2,3‐dihydrophthalazine‐1,4‐diones.
  • Temperature‐Controlled Selective Mono‐ vs. Di‐ortho‐Arylation for the Synthesis of Arylhydrazine Derivatives.
  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonyl
  • Using sulfonic acid as a blocking group. YouTube.
  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • The ortho effect in directed C–H activation. Chemical Science (RSC Publishing).
  • Selective ortho-C–H Activation in Arenes without Functional Groups. PMC - NIH.
  • Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionaliz
  • Computational study on the selectivity of donor/acceptor-substituted rhodium carbenoids. The Journal of Organic Chemistry.
  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Temperature-Controlled Selective Mono- vs.
  • Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups.
  • C-H Functionaliz
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. NIH.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Computational study of diastereoselective ortho-lithiations of chiral ferrocenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Ortho C−H functionalization via weak coordination.
  • Complementary site-selectivity in arene functionalization enabled by overcoming the ortho constraint in palladium/norbornene catalysis.
  • Diverse strategies for transition metal catalyzed distal C(sp 3 )
  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and c
  • Pd‐catalyzed mono and di‐ortho‐arylation.
  • Rational design of blocking groups for high triplet energy n-type host m
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • Recent Advances in C–H Functionaliz
  • Switching Mono- and Diselective Ortho Aromatic C–H Bond Activations via Extrinsic Fe Atoms on Metal Surfaces. CCS Chemistry - Chinese Chemical Society.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
  • Sequential ortho -C–H and ipso -C–O Functionalization Using a Bifunctional Directing Group.
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Troubleshooting

Technical Support Center: Catalyst Poisoning by Amine Directing Groups

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to catalyst poisoning, specifical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to catalyst poisoning, specifically when using amine-containing substrates and directing groups in transition metal-catalyzed reactions. My aim is to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you in your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the problem.

Q1: What is catalyst poisoning and why are amines problematic?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] Amines and other nitrogen-containing heterocycles are common catalyst poisons in transition metal catalysis, particularly with palladium catalysts.[1][2] The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center, forming stable, inactive complexes that disrupt the catalytic cycle.[3] This is especially problematic when the amine is part of the substrate or a directing group intended to facilitate a specific chemical transformation.[4]

Q2: How can I identify if my catalyst is being poisoned by an amine group?

A: The primary symptom of catalyst poisoning is a significant drop in catalytic activity.[5] This can manifest as:

  • Low to no product conversion: The reaction stalls or fails to proceed to completion.[3]

  • Decreased reaction rate: The reaction is noticeably slower than expected.

  • Inconsistent results: Difficulty in reproducing yields between batches.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to alternative, undesired reaction pathways.[6]

Q3: Are all amine-containing compounds equally poisonous to catalysts?

A: No, the poisoning effect can vary significantly depending on the structure of the amine. Key factors include:

  • Basicity: More basic amines tend to be stronger poisons as they bind more readily to the Lewis acidic metal center.[7]

  • Steric Hindrance: Bulky groups around the nitrogen atom can sometimes hinder its coordination to the catalyst, reducing the poisoning effect.

  • Chelation: If the substrate contains another coordinating atom in a position that allows for chelation with the amine, this can lead to very strong binding and severe catalyst deactivation.[8]

Q4: Can I just add more catalyst to overcome the poisoning?

A: While increasing the catalyst loading might seem like a straightforward solution, it is often not an effective or economical strategy. It can lead to higher costs, increased levels of residual metal in your product, and potentially more complex purification. A more robust approach is to address the root cause of the poisoning.

Section 2: Troubleshooting Guide: From Problem to Solution

This guide is structured around common experimental problems. For each issue, potential causes related to amine poisoning are discussed, followed by actionable troubleshooting steps.

Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or shows very low yield.

Potential Cause: The amine directing group or a nitrogen-containing heterocycle in your substrate is binding to the palladium catalyst and inhibiting its activity.[3]

Diagnostic Workflow

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Mitigation Strategies & Protocols

Strategy 1: Employing a Protecting Group

The most direct way to prevent an amine from interfering is to temporarily mask its lone pair. Carbamates are an excellent choice as they are easy to install, stable to many reaction conditions, and can be removed cleanly.[9]

  • Recommended Protecting Groups:

Protecting GroupAbbreviationInstallation ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[9][10]
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)[9][11]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[9][10]
  • General Protocol for Boc Protection of an Amine:

    • Dissolve the amine-containing substrate (1.0 equiv.) in a suitable solvent (e.g., THF, dichloromethane).

    • Add di-tert-butyl dicarbonate (1.1 equiv.) and a base such as triethylamine (1.2 equiv.) or use aqueous sodium bicarbonate.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

    • Purify the Boc-protected substrate by column chromatography if necessary before use in the cross-coupling reaction.

Strategy 2: Ligand Modification

The choice of ligand is critical as it modulates the electronic and steric properties of the catalyst.[3] For substrates with poisoning potential, bulky, electron-rich phosphine ligands can be beneficial.[12] These ligands can sterically shield the metal center, making it more difficult for the amine to coordinate, and their electron-donating nature can enhance the rate of oxidative addition and reductive elimination.

  • Recommended Ligands to Screen:

    • Tri-tert-butylphosphine (P(tBu)₃)

    • SPhos

    • XPhos

    • RuPhos

Strategy 3: Use of Additives

  • Acid Scavengers: If the reaction generates acidic byproducts, these can protonate the amine, forming an ammonium salt. While this protects the catalyst, it can also halt the reaction if the amine is a necessary reactant. In other cases, adding a mild, non-coordinating acid can protonate the problematic amine, preventing it from binding to the catalyst. However, this must be done carefully to avoid decomposition of other reagents. Alternatively, acid scavengers can be used to remove unwanted acids.[13]

  • Sacrificial Lewis Acids: In some instances, a sacrificial Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) can be added to the reaction mixture. The idea is that the amine will preferentially coordinate to the sacrificial Lewis acid, leaving the transition metal catalyst free to participate in the desired reaction. This requires careful screening as the Lewis acid can also interact with other components of the reaction.

Issue 2: My C-H activation reaction is giving the wrong regioisomer or is very inefficient.

Potential Cause: In directed C-H activation, a coordinating group is used to bring the catalyst into proximity with a specific C-H bond. If the substrate also contains a strongly coordinating amine or N-heterocycle, the catalyst may be sequestered or directed to an undesired position.[4]

Mitigation Strategies

Strategy 1: Choice of Directing Group

Some directing groups are more effective than others at overcoming the poisoning effects of other coordinating groups within the same molecule. For instance, an N-methoxy amide directing group has been shown to be effective in promoting C-H functionalization even in the presence of pyridine-containing substrates, which are notorious for poisoning palladium catalysts.[4][14] This is because the directing group can act as an anionic ligand, promoting the in situ generation of a reactive Pd(II) species that remains anchored near the target C-H bond.[4]

Caption: Overcoming heterocycle poisoning with a robust directing group.

Strategy 2: Modifying Catalytic Conditions

Sometimes, a change in the palladium precursor and oxidant can circumvent the poisoning issue. For example, using a Pd(0) precursor with air as the oxidant in conjunction with an N-methoxy amide directing group can generate the active Pd(II) species in situ.[4] This approach can prevent the interference from heterocyles that is often observed with pre-formed Pd(II) catalysts.[4]

Section 3: In-Depth Mechanistic Insights

The Nature of the Poisoned State

The deactivation of a palladium catalyst by an amine involves the formation of a Lewis acid-base adduct. The lone pair on the nitrogen atom of the amine (the Lewis base) donates electron density to an empty orbital on the palladium atom (the Lewis acid).

  • For Pd(0) species: Amines can coordinate to the metal center, potentially displacing other necessary ligands (like phosphines) and hindering the crucial oxidative addition step of the catalytic cycle.

  • For Pd(II) species: The coordination can be even stronger, leading to the formation of stable, coordinatively saturated complexes that are unable to proceed through the subsequent steps of the catalytic cycle, such as transmetalation or reductive elimination.[15]

The stability of this "poisoned" complex is what dictates the severity of the catalyst deactivation. Factors that increase this stability, such as high amine basicity and chelation, will result in more pronounced poisoning.

References

  • Wang, L., & Carrow, B. (2019).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • (2017).
  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters.
  • Ashenhurst, J. (2018).
  • (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • (2018).
  • (n.d.).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • (2025). Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate.
  • TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • (2020).
  • (n.d.).
  • (n.d.). Catalyst deactivation in the gas phase destruction of nitrogen-containing organic compounds using TiO2/UV–VIS. lqa-unicamp.
  • AmmoniaKnowHow. (n.d.).
  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
  • ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. ACS Technical Products.
  • (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • (2025). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
  • MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
  • (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis.
  • (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.
  • (2024).
  • (n.d.).
  • (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
  • (n.d.). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency.
  • (2024).
  • (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
  • Syensqo. (n.d.).
  • (2017).
  • Chemistry For Everyone. (2025).
  • (n.d.). Acid scavenger.
  • (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
  • (n.d.).
  • (2025). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions.
  • (n.d.). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

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Optimization

Technical Support Center: Work-up Procedures for Reactions with Methyl 2-[(Dimethylamino)methyl]benzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up of reactio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up of reactions involving Methyl 2-[(Dimethylamino)methyl]benzoate. The unique properties of this compound, particularly the basic tertiary amine and the hydrolyzable ester functional groups, can present specific challenges during product isolation and purification. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction work-ups.

Frequently Asked Questions (FAQs)

FAQ 1: How do I efficiently remove unreacted starting material, Methyl 2-[(Dimethylamino)methyl]benzoate, from my non-polar organic product after a reaction?

Answer:

The presence of the basic dimethylamino group provides a convenient handle for separation from non-polar products. An acidic wash is the most effective method.[1][2]

Detailed Protocol:

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) is typically sufficient.[2] The number of washes depends on the amount of unreacted starting material. Generally, 2-3 washes are adequate.

    • Causality: The acidic solution protonates the basic tertiary amine of Methyl 2-[(Dimethylamino)methyl]benzoate, forming a water-soluble ammonium salt.[3] This salt will partition into the aqueous layer, effectively removing it from the organic layer containing your desired product.[2]

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. This is crucial if your product is acid-sensitive.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your product.

FAQ 2: I've performed an ortho-lithiation of Methyl 2-[(Dimethylamino)methyl]benzoate followed by quenching with an electrophile. My work-up is giving me a complex mixture. What are the likely side products and how can I improve my work-up?

Answer:

Ortho-lithiation reactions are powerful but can be sensitive. A complex mixture upon work-up often points to incomplete reaction, side reactions, or issues with the quenching step. The dimethylamino group acts as a directed metalation group (DMG), guiding the lithium base to deprotonate the ortho position.[4][5][6]

Potential Side Products and Their Origins:

  • Unreacted Starting Material: This can result from using a partially degraded alkyllithium reagent (e.g., n-BuLi, s-BuLi) or insufficient equivalents.[7] Moisture in the reaction flask can also consume the base.

  • Hydrolysis of the Ester: The product, and even the starting material, can undergo hydrolysis back to the corresponding carboxylic acid if the work-up is too basic or is heated for extended periods in the presence of water.[8][9][10][11][12]

  • Products from Reaction at the Ester: Alkyllithium reagents are strong nucleophiles and can potentially add to the ester carbonyl, especially at higher temperatures.

Troubleshooting Workflow:

G cluster_0 Pre-Reaction Checks cluster_1 Reaction Conditions cluster_2 Work-up Procedure Dry Glassware Dry Glassware Anhydrous Solvent Anhydrous Solvent Dry Glassware->Anhydrous Solvent Titrated BuLi Titrated BuLi Anhydrous Solvent->Titrated BuLi Low Temperature (-78 °C) Low Temperature (-78 °C) Slow Addition of BuLi Slow Addition of BuLi Low Temperature (-78 °C)->Slow Addition of BuLi Sufficient Reaction Time Sufficient Reaction Time Slow Addition of BuLi->Sufficient Reaction Time Quench at Low Temp Quench at Low Temperature (e.g., with sat. aq. NH4Cl) Acidic Wash Dilute Acid Wash (e.g., 1M HCl) Quench at Low Temp->Acidic Wash Base Wash Bicarbonate Wash Acidic Wash->Base Wash Dry and Concentrate Dry and Concentrate Base Wash->Dry and Concentrate Purification Purification Dry and Concentrate->Purification Proceed to... Complex Mixture Complex Mixture Pre-Reaction Checks Pre-Reaction Checks Complex Mixture->Pre-Reaction Checks Incomplete Reaction? Reaction Conditions Reaction Conditions Complex Mixture->Reaction Conditions Side Reactions? Work-up Procedure Work-up Procedure Complex Mixture->Work-up Procedure Work-up Issues?

Caption: Troubleshooting workflow for ortho-lithiation reactions.

Improved Work-up Protocol:

  • Quenching: At the end of your reaction, and while maintaining a low temperature (e.g., -78 °C), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining organolithium species.

  • Warm to Room Temperature: Allow the reaction mixture to warm to room temperature.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers.

  • Acidic Wash: Extract the organic layer with dilute HCl (e.g., 1 M) to remove any unreacted starting material.

  • Isolating the Product:

    • If your product is neutral, it will remain in the organic layer. Proceed with a bicarbonate wash, brine wash, drying, and concentration.

    • If your product also contains a basic site and has been extracted into the acidic aqueous layer, you will need to basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 8 and then extract your product back into an organic solvent.

  • Purification: Column chromatography is often necessary to separate the desired product from any side products. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) on silica gel is a good starting point.[13]

FAQ 3: My desired product is the carboxylic acid, obtained through hydrolysis of the methyl ester. What is the most effective way to isolate the product, 2-[(Dimethylamino)methyl]benzoic acid?

Answer:

The product, 2-[(Dimethylamino)methyl]benzoic acid, is an amino acid and is zwitterionic at its isoelectric point. This property can be exploited for an effective work-up.

Hydrolysis and Work-up Protocol:

  • Saponification: Heat the starting ester in the presence of an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol to ensure miscibility.[12][14] Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Organic Solvent: If a co-solvent was used, remove it under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring. You will observe the precipitation of your product as you approach its isoelectric point. Monitor the pH carefully. The isoelectric point for this amino acid will be between the pKa of the carboxylic acid and the pKa of the protonated amine.

  • Isolation:

    • Filtration: If a significant amount of precipitate forms, it can be collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

    • Extraction (if precipitation is poor): If the product does not precipitate cleanly, it may be necessary to extract it. This can be challenging due to its high polarity. Continuous liquid-liquid extraction may be required. Alternatively, you can try to salt out the product by saturating the aqueous phase with NaCl before extracting with a more polar solvent like ethyl acetate.

  • Drying: Dry the isolated solid product under vacuum.

Quantitative Data Summary:

ParameterRecommended Value/ConditionRationale
Hydrolysis Base 1.5 - 3.0 M NaOH or KOHEnsures complete and reasonably fast saponification.
Reaction Temp. RefluxProvides thermal energy to overcome the activation energy of hydrolysis.[14]
Acidification pH ~3-5 (Empirically determined)At the isoelectric point, the molecule has no net charge, minimizing its solubility in water.
Isolation Method Filtration or ExtractionDepends on the physical properties and solubility of the final product.
FAQ 4: I am observing the formation of an emulsion during the aqueous work-up. How can I resolve this?

Answer:

Emulsions are common when working with amine-containing compounds, which can act as surfactants.

Methods to Break Emulsions:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

References
  • Vertex AI Search. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method.
  • YouTube. (2020, May 27).
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  • Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)
  • Quora. (2021, January 27).
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  • PubChem. (n.d.). Methyl 2-[(methylamino)
  • NIH. (n.d.).
  • ResearchGate. (2016, January 29). (PDF)

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Troubleshooting

Long-term storage and stability of Methyl 2-[(Dimethylamino)methyl]benzoate

Welcome to the technical support guide for Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 27171-87-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-[(Dimethylamino)methyl]benzoate (CAS No. 27171-87-5). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols based on established chemical principles.

Overview of Chemical Stability

Methyl 2-[(Dimethylamino)methyl]benzoate is an aromatic ester containing a tertiary amine group. This bifunctional nature makes it susceptible to specific degradation pathways that can compromise its purity and experimental performance. The primary stability concerns are:

  • Hydrolysis: The ester linkage is vulnerable to cleavage by water, a reaction catalyzed by acidic or basic conditions, yielding methanol and 2-[(Dimethylamino)methyl]benzoic acid.[1][2][3]

  • Oxidation: The tertiary amine group can be oxidized, especially in the presence of air (oxygen) and light, potentially forming an N-oxide derivative. This process can lead to discoloration and the appearance of impurities.

  • Transesterification: If stored in alcoholic solvents (e.g., ethanol, methanol), the methyl ester can undergo transesterification, leading to the formation of a different ester and releasing methanol.[4]

Understanding these vulnerabilities is critical for designing appropriate storage strategies and troubleshooting unexpected experimental outcomes.

Troubleshooting Guide: Common Issues

This section addresses specific problems you may encounter. The solutions are designed to help you diagnose and resolve issues related to compound stability.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Discoloration of Solid or Solution (e.g., Yellowing) Oxidation of the Tertiary Amine: Exposure to air (oxygen) and/or light can lead to the formation of colored N-oxide impurities.Solution: Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light using amber vials or by wrapping containers in foil. Rationale: Removing oxygen and UV light minimizes the primary drivers for oxidative degradation of the amine functional group.
Unexpected Peaks in HPLC/LC-MS Analysis 1. Hydrolytic Degradation: The appearance of a more polar peak corresponding to the carboxylic acid byproduct. 2. Oxidative Degradation: The appearance of a peak corresponding to the N-oxide derivative.Solution: 1. For Hydrolysis: Ensure the compound is stored in a desiccated environment and use anhydrous solvents for preparing stock solutions.[5] 2. For Oxidation: Purge stock solutions with an inert gas before sealing and storing. Rationale: Minimizing exposure to water and oxygen prevents the formation of these common degradants.[5][6]
Decreased Potency or Inconsistent Assay Results Significant Degradation: The concentration of the active parent compound has decreased over time due to hydrolysis or oxidation, leading to lower-than-expected performance.Solution: Re-qualify the purity of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS). Prepare fresh stock solutions from a new or properly stored batch of the solid compound. Rationale: Assay results are only reliable if the integrity of the starting material is confirmed. Stability should not be assumed over long periods.[7]
Precipitate Formation in a Stored Solution Salt Formation or Low Solubility of Degradants: If the solution was exposed to acidic vapors or CO₂ from the air, the tertiary amine could form a salt with lower solubility. Alternatively, degradation products may be less soluble in the chosen solvent.Solution: Filter the solution and analyze both the filtrate and the precipitate to identify the components. For future storage, use tightly sealed containers and consider storing solutions under an inert atmosphere.[8] Rationale: Identifying the precipitate is key. If it's a salt of the parent compound, the issue is contamination. If it's a degradant, the primary stability issue must be addressed.
Visual Workflow: Troubleshooting Stability Issues

The following diagram outlines a logical workflow for diagnosing and addressing stability problems with Methyl 2-[(Dimethylamino)methyl]benzoate.

TroubleshootingWorkflow Start Problem Observed (e.g., Discoloration, New Peaks) CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Air/Inert)? - Container Seal? Start->CheckStorage AnalyzeSample Perform Analytical Purity Check (HPLC-UV, LC-MS) CheckStorage->AnalyzeSample IdentifyImpurity Identify Impurity Structure (Mass Spec, NMR) AnalyzeSample->IdentifyImpurity Hydrolysis Is Impurity the Carboxylic Acid? IdentifyImpurity->Hydrolysis Oxidation Is Impurity the N-Oxide? IdentifyImpurity->Oxidation or Other Other Impurity Detected IdentifyImpurity->Other or Hydrolysis->Oxidation No SolveHydrolysis Implement Hydrolysis Prevention: - Store in Desiccator - Use Anhydrous Solvents - Control pH Hydrolysis->SolveHydrolysis Yes Oxidation->Other No SolveOxidation Implement Oxidation Prevention: - Store Under Inert Gas (N₂/Ar) - Use Amber Vials - Add Antioxidant (if compatible) Oxidation->SolveOxidation Yes InvestigateOther Investigate Other Causes: - Solvent Reactivity (Transesterification) - Contamination - Thermal Degradation Other->InvestigateOther Yes End Problem Resolved: Implement Corrected Storage Protocol SolveHydrolysis->End SolveOxidation->End InvestigateOther->End

Caption: A workflow for diagnosing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Methyl 2-[(Dimethylamino)methyl]benzoate?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container placed inside a desiccator .[8] To provide the highest level of protection, especially for reference standards, we recommend flushing the container with an inert gas like argon or nitrogen before sealing and storing it in the dark.

Q2: How should I prepare and store stock solutions?

Stock solutions are best prepared fresh. If storage is necessary, use a high-purity anhydrous aprotic solvent (e.g., DMSO, Acetonitrile). Portion the solution into single-use aliquots in amber glass vials with PTFE-lined caps. Purge the headspace with inert gas before sealing. Store frozen at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation products to monitor in a stability study?

The two primary degradation products you should monitor are:

  • 2-[(Dimethylamino)methyl]benzoic acid: The product of ester hydrolysis. This will be more polar than the parent compound and can be readily detected by reverse-phase HPLC.

  • Methyl 2-[(Dimethylamino-N-oxide)methyl]benzoate: The product of amine oxidation. This can be detected by LC-MS, looking for a mass increase of +16 Da (the mass of an oxygen atom).

Q4: How does pH affect the stability of this compound in aqueous solutions?

The compound's stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): The tertiary amine will be protonated, which generally protects it from oxidation. However, acid-catalyzed hydrolysis of the ester can occur.

  • Neutral Conditions (pH ≈ 7): Stability is moderate, but the compound is still susceptible to slow hydrolysis.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester is significantly accelerated.[3] The free tertiary amine is also more susceptible to oxidation at higher pH.

For maximum stability in aqueous media for short-term experiments, a slightly acidic buffer (pH 5-6) is recommended.

Q5: What analytical methods are suitable for a formal stability study?

A robust stability-indicating method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification and purity assessment.[9][10]

  • Methodology: A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (containing a modifier like 0.1% formic acid or trifluoroacetic acid) can effectively separate the parent compound from its more polar hydrolytic degradant.

  • Validation: The method should be validated to demonstrate it can resolve the parent peak from all potential degradation products and impurities.

  • Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity of any new peaks that appear during the stability study.[7][11]

Visual Guide: Primary Degradation Pathways

This diagram illustrates the two most common degradation reactions for Methyl 2-[(Dimethylamino)methyl]benzoate.

DegradationPathways Parent Methyl 2-[(Dimethylamino)methyl]benzoate (Parent Compound) p1 Parent->p1 Hydrolysis (+H₂O, H⁺ or OH⁻) p2 Parent->p2 Oxidation (+[O], e.g., Air/Light) HydrolysisProduct 2-[(Dimethylamino)methyl]benzoic Acid (Hydrolysis Product) OxidationProduct Methyl 2-[(Dimethylamino-N-oxide)methyl]benzoate (Oxidation Product) p1->HydrolysisProduct p2->OxidationProduct

Caption: Key degradation routes for the target compound.

Protocol: Formal Stability Assessment

This protocol outlines a basic framework for assessing the long-term stability of a new batch of Methyl 2-[(Dimethylamino)methyl]benzoate.

Objective: To determine the rate of degradation under controlled long-term and accelerated storage conditions.

1. Materials & Equipment:

  • Methyl 2-[(Dimethylamino)methyl]benzoate (solid)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • Validated HPLC-UV or LC-MS system with a C18 column

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • Environmental chambers set to specified temperature/humidity

  • Desiccator, Inert gas (Argon or Nitrogen)

2. Sample Preparation (Time Point Zero - T₀):

  • Accurately weigh the solid compound and prepare a stock solution in a suitable anhydrous solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Immediately analyze this T₀ sample to establish the initial purity profile. This serves as the baseline.

  • Aliquot the remaining solid compound into separate amber vials for each future time point and storage condition.

  • For each vial, flush the headspace with inert gas, seal tightly, and wrap with parafilm.

3. Storage Conditions & Time Points:

  • Long-Term Storage: 2-8°C in a dark, desiccated environment.

    • Time Points: 0, 3, 6, 9, 12, 18, 24 months.

  • Accelerated Storage: 40°C / 75% Relative Humidity (RH).

    • Time Points: 0, 1, 3, 6 months.

  • Control Sample: -80°C under inert atmosphere (assumed to be stable).

4. Analytical Procedure:

  • At each designated time point, remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Prepare a solution from the stored solid identical to the T₀ sample.

  • Analyze the sample using the validated stability-indicating HPLC method.

  • Record the peak area of the parent compound and any new impurity peaks.

5. Data Analysis:

  • Calculate the purity of the parent compound at each time point using the area percent method.

  • Identify and quantify any major degradants (impurities > 0.1%).

  • Plot the purity of the parent compound versus time for each storage condition to determine the degradation rate.

  • Establish a shelf-life or re-test date based on the time it takes for the purity to drop below a pre-defined specification (e.g., 98%).

References
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  • Ghasri, M., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification. PubMed Central. [Link]

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  • ResearchGate. (2020). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes.
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)benzoate CAS#: 85-91-6.
  • ResolveMass Laboratories Inc. (2024). Introduction to Poly(β-amino esters): Structure and Properties.
  • ChemicalBook. (n.d.). Methyl 2-(methylamino)benzoate | 85-91-6.
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  • PubMed Central. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • PubMed Central. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
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  • ResearchGate. (2020). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Methyl 3-boronobenzoate.
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  • SpringerLink. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase.
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  • Wikipedia. (n.d.). Methyl anthranilate.
  • Wikipedia. (n.d.). Metabolism.
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Reference Data & Comparative Studies

Validation

Methyl 2-[(Dimethylamino)methyl]benzoate vs. pivaloyl directing group

An In-Depth Comparative Guide to Directing Groups in C-H Functionalization: Methyl 2-[(Dimethylamino)methyl]benzoate vs. Pivaloyl In the pursuit of atom and step-economical synthesis, transition metal-catalyzed C-H funct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Directing Groups in C-H Functionalization: Methyl 2-[(Dimethylamino)methyl]benzoate vs. Pivaloyl

In the pursuit of atom and step-economical synthesis, transition metal-catalyzed C-H functionalization has emerged as a transformative strategy.[1] This approach circumvents the need for pre-functionalized starting materials, offering a direct route to molecular complexity. Central to the success and precision of this field is the concept of the "directing group" (DG), a coordinating moiety that positions a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.

This guide provides a detailed comparison of two distinct and widely employed directing group strategies: the robust, sterically demanding pivaloyl group and the powerful chelating system exemplified by the methyl 2-[(dimethylamino)methyl]benzoate scaffold. We will delve into their respective mechanisms, operational protocols, and comparative performance, offering researchers the insights needed to select the optimal strategy for their synthetic challenges.

The Pivaloyl Group: A Bulky and Resilient Director

The pivaloyl group, an acyl moiety characterized by a sterically hindered tert-butyl substituent, is a stalwart in C-H activation chemistry. Its primary role is to direct functionalization to the ortho position of an aromatic ring to which it is attached, typically via a nitrogen or oxygen atom.

Mechanism and Coordination

The directing action of the pivaloyl group stems from the coordination of its carbonyl oxygen to a transition metal center. This initial coordination event is followed by an intramolecular C-H cleavage, typically through a Concerted Metalation-Deprotonation (CMD) pathway, to form a stable six-membered metallacycle. This intermediate is key to achieving high regioselectivity, as it brings the catalyst to bear on a single, specific ortho C-H bond.

pivaloyl_mechanism sub Substrate (N-Pivaloyl Indole) coord Coordination Complex sub->coord Coordination cat Pd(II) Catalyst cat->coord cmd Metallacycle (CMD Pathway) coord->cmd C-H Activation ox_add Oxidative Addition (Ar-I) cmd->ox_add re Reductive Elimination ox_add->re prod Ortho-Arylated Product re->prod pd0 Pd(0) re->pd0

Caption: Pivaloyl-directed C-H activation workflow.

Advantages and Limitations

The pivaloyl group's primary advantage is its robustness. It is stable under a wide range of oxidative and reductive conditions, allowing for a broad scope of C-H functionalization reactions.[2] Furthermore, its significant steric bulk can serve a dual purpose: directing functionalization while simultaneously protecting the coordinating atom (e.g., an indole nitrogen) and sterically blocking other potentially reactive sites.[3]

However, this stability comes at a cost. The removal of the pivaloyl group is notoriously difficult, often requiring harsh conditions such as treatment with strong bases (e.g., LDA, NaOMe) or reducing agents.[3] This can severely limit the functional group tolerance of the overall synthetic sequence, precluding its use with sensitive substrates.

The (Dimethylamino)methyl Motif: A Powerful Bidentate Anchor

The directing group present in methyl 2-[(dimethylamino)methyl]benzoate is the (dimethylamino)methyl moiety. This represents a class of powerful, bidentate directing groups that utilize a Lewis basic nitrogen atom to anchor the metal catalyst.

Mechanism and Coordination

Unlike the monodentate pivaloyl group, the (dimethylamino)methyl group acts as a bidentate ligand. The nitrogen of the dimethylamino group and the carbonyl oxygen of the benzoate ester coordinate simultaneously to the metal center. This strong chelation effect leads to the formation of a highly stable five-membered metallacycle, which is thermodynamically and kinetically favored.[4] This stable pre-transition state assembly ensures extremely high fidelity in directing functionalization to the C-H bond ortho to the ester group.

amine_mechanism sub Substrate with (Dimethylamino)methyl DG coord Bidentate Chelation Complex sub->coord Strong Chelation cat Pd(II) Catalyst cat->coord cmd 5-Membered Metallacycle coord->cmd C-H Activation ox_add Oxidative Addition cmd->ox_add re Reductive Elimination ox_add->re prod Ortho-Functionalized Product re->prod

Caption: Amine-directed C-H activation workflow.

Advantages and Limitations

The primary advantage of this directing group class is its high directing power, derived from the strong chelation effect. This often leads to higher reaction efficiencies and selectivities compared to many monodentate directing groups. While the (dimethylamino)methyl group is not typically designed to be "removable" in the same way as a protecting group, its constituent amine and ester functionalities can often be incorporated into the final target molecule or transformed into other useful functional groups under relatively mild conditions.

A potential limitation is that free amines can sometimes act as catalyst poisons by forming overly stable, catalytically inactive complexes with the metal center.[5] Careful control of reaction conditions is therefore necessary to ensure efficient catalyst turnover.

Head-to-Head Performance Comparison

The choice between these two directing group strategies is dictated by the specific requirements of the synthesis, particularly the nature of the substrate and the desired final product.

FeaturePivaloyl GroupMethyl 2-[(Dimethylamino)methyl]benzoate System
Coordinating Atom(s) Carbonyl OxygenAmino Nitrogen & Carbonyl Oxygen
Coordination Mode MonodentateBidentate (Chelating)
Metallacycle Size 6-membered5-membered
Directing Power Good to ExcellentExcellent to Superior
Removability Difficult; requires harsh basic or reductive conditions.[3]DG is often part of the final structure or can be transformed.
Substrate Compatibility Broad, but limited by harsh removal conditions.Broad, but sensitive to potential catalyst inhibition by the amine.
Typical Catalysts Pd(II), Rh(III), Ru(II)Pd(II), Rh(III)

Experimental Protocols

Protocol 1: Pivaloyl-Directed C4-Arylation of Indole

This protocol is adapted from the work of Yang and collaborators for the regioselective arylation of indole.[6]

Objective: To selectively arylate the C4 position of an N-pivaloyl-protected indole.

Methodology:

  • To an oven-dried reaction vessel, add N-pivaloylindole (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), Ag₂O (2.0 equiv.), and DBU (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Causality: The pivaloyl group at the N1 position forces the palladium catalyst to interact with the C-H bond at the C7 position, but due to steric hindrance and electronic factors within the indole ring system, this setup can be manipulated to favor C4 functionalization under specific conditions.[6] The silver oxide (Ag₂O) acts as an oxidant to regenerate the active Pd(II) catalyst.

Protocol 2: Amine-Directed ortho-C-H Olefination

This is a representative protocol for a reaction directed by a chelating amino group, a common transformation for this class of directing group.

Objective: To selectively olefinate the ortho-C-H bond of a substrate bearing an amino-containing directing group.

Methodology:

  • To a reaction tube, add the substrate (e.g., a derivative of methyl 2-[(dimethylamino)methyl]benzoate) (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the desired acrylate (2.0 equiv.).

  • Add a suitable solvent, such as tert-amyl alcohol.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Causality: The Rh(III) catalyst is strongly chelated by the bidentate directing group, leading to the formation of a stable rhodacycle at the ortho position. This intermediate then undergoes insertion of the acrylate followed by β-hydride elimination to afford the olefinated product and regenerate the active catalyst.

Conclusion and Outlook

Both the pivaloyl group and the (dimethylamino)methyl moiety are powerful tools in the synthetic chemist's arsenal for achieving regioselective C-H functionalization.

  • The pivaloyl group is a robust and reliable director, best suited for substrates that can tolerate the harsh conditions required for its eventual removal. Its steric bulk is a defining feature that can be strategically exploited.

  • The (dimethylamino)methyl group , as a representative of strong bidentate directors, offers superior directing power through chelation, often enabling more efficient reactions. This strategy is ideal when the directing group's functionality can be retained or readily transformed in the final product.

The ongoing evolution in this field is focused on developing directing groups that combine the best of both worlds: high directing power and facile, traceless removal under mild conditions.[7][8] As these next-generation strategies mature, the utility and scope of C-H activation will continue to expand, enabling ever more efficient and elegant syntheses of complex molecules for research, medicine, and materials science.

References

  • Li, B., et al. C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 2014, 43(19), 6906-6919. [Link]

  • OpenChemHub. Removable and modifiable directing groups in C-H activation. YouTube, 2024. [Link]

  • Majhi, B., et al. Removal and modification of directing groups used in metal-catalyzed C–H functionalization. Organic & Biomolecular Chemistry, 2021, 19(1), 36-60. [Link]

  • Zhang, S.-K., et al. Oxidizing and Transformable Directing Groups in C H Functionalization. Chemistry–An Asian Journal, 2018, 13(17), 2321-2331. [Link]

  • Lian, Z., et al. Temporary or removable directing groups enable activation of unstrained C–C bonds. Nature Communications, 2021, 12(1), 6333. [Link]

  • Neufeldt, S. R., et al. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis, 2012, 2(4), 580-586. [Link]

  • Rej, S., et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 2018, 47(15), 5778-5872. [Link]

  • He, R., et al. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 2020, 18(37), 7261-7270. [Link]

  • Arockiam, P. B., et al. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 2020, 25(24), 5983. [Link]

  • Mondal, S., et al. Combining transition metals and transient directing groups for C–H functionalizations. ResearchGate, 2021. [Link]

  • Dalton, T., et al. C–H Activation: Toward Sustainability and Applications. ResearchGate, 2021. [Link]

  • Wasa, M., et al. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 2011, 133(48), 19598-19601. [Link]

  • Bull, J.A., et al. Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Aryl-Amines/-Amino acids via Pd-Cata. ChemRxiv, 2022. [Link]

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Comparative

The Practitioner's Guide to Ortho-Directing Groups for C-H Activation: A Comparative Analysis

For the modern researcher in synthetic and medicinal chemistry, the precise and efficient functionalization of carbon-hydrogen (C-H) bonds is a paramount objective. Transition metal-catalyzed C-H activation has emerged a...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the precise and efficient functionalization of carbon-hydrogen (C-H) bonds is a paramount objective. Transition metal-catalyzed C-H activation has emerged as a powerful strategy to achieve this, transforming ubiquitous C-H bonds into valuable C-C and C-heteroatom linkages. Central to the success of this approach, particularly for achieving regioselectivity, is the concept of the directing group (DG). This guide provides an in-depth, comparative analysis of the most common and effective ortho-directing groups, offering field-proven insights and experimental data to aid in the rational selection of a DG for your specific synthetic challenge.

The Fundamental Principle: Chelation-Assisted C-H Activation

The primary role of a directing group is to act as an intramolecular ligand, coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond. This chelation event forms a stable metallacyclic intermediate, which dramatically lowers the activation energy for the cleavage of the targeted ortho C-H bond. This process, often referred to as a Concerted Metalation-Deprotonation (CMD) mechanism, is the cornerstone of directed C-H activation.[1]

The choice of directing group is therefore a critical experimental parameter that dictates not only the regiochemical outcome but also the reaction's efficiency, substrate scope, and overall synthetic utility.

G cluster_0 Chelation-Assisted C-H Activation Cycle Substrate Substrate (with DG) Coordination Coordinated Complex Substrate->Coordination Coordination Catalyst M(L)n Catalyst Catalyst->Coordination Metallacycle Metallacycle Intermediate Coordination->Metallacycle ortho-C-H Activation (CMD) Functionalization Functionalized Intermediate Metallacycle->Functionalization + Reagent (e.g., Aryl Halide) Product Functionalized Product Functionalization->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for directed ortho-C-H activation.

A Comparative Analysis of Key Directing Group Classes

Directing groups can be broadly categorized based on their coordinating atoms, denticity, and removability. Here, we compare the performance of the most prevalent classes, supported by experimental data.

Nitrogen-Containing Directing Groups: The Power of Pyridine and Amides

Nitrogen-based directing groups are among the most robust and widely employed in C-H activation. Their strong coordinating ability makes them highly effective, though sometimes difficult to remove.

Pyridine and Related Heterocycles: The pyridine group is a stalwart in C-H activation due to its strong and predictable coordination to various metals, including palladium, rhodium, and ruthenium.[2][3] A key advantage is its inertness to many reaction conditions. However, this stability can be a double-edged sword, as the direct functionalization of the pyridine ring itself can be challenging.[2]

8-Aminoquinoline (AQ): The bidentate N,N-coordination of the 8-aminoquinoline (AQ) group provides exceptional directing power.[4] This robustness allows for the functionalization of even unactivated sp³ C-H bonds. The primary drawback of the AQ group is the harsh conditions often required for its removal, which can limit its application with sensitive substrates.[5][6]

Amides: Amides are versatile directing groups, with their directing ability tunable by modifying the N-substituents.[7] Simple benzamides can effectively direct ortho-arylation.[7] Weinreb amides (-CON(OMe)Me) are particularly useful as they can be readily converted to other functional groups like aldehydes and ketones post-functionalization.[1] Comparative studies have shown that in Ru-catalyzed amidations, weak amide directing groups can outperform more strongly coordinating pyridines, highlighting the nuanced interplay between catalyst and DG.[8] In palladium-catalyzed arylations under acidic conditions, however, pyridine is generally a much stronger directing group than an acetanilide.[9]

Oxygen-Containing Directing Groups: Carboxylic Acids and Ethers

Oxygen-based functionalities are common in organic molecules and can serve as convenient, native directing groups.

Carboxylic Acids: The carboxylate group is a weakly coordinating, monoanionic director. While this can lead to lower reactivity compared to stronger N-donors, it offers the significant advantage of being a readily available functional handle in many starting materials and can often be removed via decarboxylation, though sometimes requiring harsh conditions.[10]

Ethers and Alcohols: Weakly coordinating groups like ethers and free hydroxyls can also direct C-H activation, typically requiring the use of specialized ligands, such as mono-protected amino acids (MPAA), to facilitate the reaction.[11] These reactions showcase the expanding power of C-H activation to utilize minimally functionalized substrates.

Removable and Transient Directing Groups: The Modern Approach to Efficiency

A major advancement in the field has been the development of directing groups that can be easily removed or are only formed in situ, thus avoiding dedicated installation and removal steps and improving overall synthetic efficiency.

Removable DGs: Many directing groups, such as those based on pyridine attached via a silicon tether or certain hydroxylamine derivatives, are designed for facile cleavage after the C-H activation step.[10] For instance, a hydroxylamine-based DG used for the acetoxylation of aliphatic alcohols can be removed under basic hydrolysis or zinc-mediated reduction.[10] The robust 8-aminoquinoline group can also be removed, though conditions are often forcing (see Protocol 2).[5]

Transient Directing Groups (TDGs): This elegant strategy involves the temporary, reversible formation of a directing group from a native functional group on the substrate and a catalytic additive. For example, an aldehyde or ketone can react with a catalytic amount of an amino acid (like glycine) to form a transient imine, which then acts as a bidentate directing group for palladium-catalyzed C-H arylation.[12] This approach is exceptionally step-economical as it bypasses the need for stoichiometric installation and removal of the DG.

Quantitative Performance Comparison

The choice of directing group is often a trade-off between directing power, ease of installation/removal, and compatibility with the desired reaction conditions. The following table summarizes the performance of representative directing groups for a common transformation, Pd-catalyzed ortho-arylation.

Directing Group (DG) ClassExample DGCoordinationTypical Catalyst Loading (mol%)Reaction ConditionsYield Range (%)RemovabilityKey AdvantagesKey Disadvantages
Bidentate Nitrogen 8-Aminoquinoline (AQ)N,N5-10% Pd(OAc)₂100-140 °C, 12-24 h70-95%Difficult (Harsh acid/base, O₃)[5]High directing power, activates sp³ C-HHarsh removal conditions[5]
Monodentate Nitrogen PyridineN5-10% Pd(OAc)₂100-120 °C, 12-24 h60-90%Generally not removedRobust, reliable, well-studiedCan be difficult to remove/modify
Monodentate Nitrogen Benzamide (-CONH₂)N,O (ambidentate)5-10% Pd(OAc)₂110-130 °C, 24 h50-85%[7]Moderate (Hydrolysis)Common functionality, convertibleWeaker director than pyridine[9]
Transient Imine Ketone + GlycineN,O10% Pd(OAc)₂110 °C, 24 h65-88%Not required (transient)Step-economical, no extra stepsRequires compatible carbonyl
Monodentate Oxygen Carboxylic AcidO10% Pd(OAc)₂100-120 °C, 24 h40-75%Moderate (Decarboxylation)Native functionalityWeaker director, side reactions

Yields are representative and highly dependent on the specific substrate and coupling partner.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for two distinct and widely applicable C-H activation strategies.

Protocol 1: Pd-Catalyzed ortho-Arylation of an Aromatic Ketone via a Transient Directing Group

This protocol, adapted from the work of Jin and coworkers, demonstrates the efficiency of the transient directing group strategy.

G cluster_protocol1 Workflow: Transient DG Arylation start Combine Reagents: - Aromatic Ketone (1 equiv) - Aryl Iodide (1.5 equiv) - Glycine (0.3 equiv) - Pd(OAc)₂ (10 mol%) - Ag₂CO₃ (2 equiv) - K₂HPO₄ (1 equiv) - Solvent (e.g., DCE) react Heat Reaction (e.g., 110 °C, 24 h) start->react workup Workup: - Cool to RT - Filter through Celite - Concentrate react->workup purify Purification: - Flash Column Chromatography workup->purify product ortho-Arylated Ketone Product purify->product

Caption: Experimental workflow for transient DG-mediated ortho-arylation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aromatic ketone (0.5 mmol, 1.0 equiv), aryl iodide (0.75 mmol, 1.5 equiv), glycine (0.15 mmol, 0.3 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (1.0 mmol, 2.0 equiv), and K₂HPO₄ (0.5 mmol, 1.0 equiv).

  • Reaction Setup: Evacuate and backfill the vial with an inert atmosphere (e.g., N₂ or Ar). Add anhydrous 1,2-dichloroethane (DCE, 2.5 mL).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired ortho-arylated product.

Protocol 2: Removal of the 8-Aminoquinoline (AQ) Directing Group via Ozonolysis

This protocol, based on the method developed by Maulide and coworkers, provides a milder alternative to harsh acidic/basic hydrolysis for cleaving the robust AQ amide.[5]

G cluster_protocol2 Workflow: AQ Group Removal (Ozonolysis) start Dissolve AQ-Amide in CH₂Cl₂/MeOH and cool to -78 °C ozone Bubble O₃ through solution until starting material is consumed (TLC) start->ozone quench Quench with DMS, warm to RT ozone->quench nucleophile Treat crude imide with nucleophile (e.g., aq. NH₃) quench->nucleophile product Cleaved Product (e.g., Primary Amide) nucleophile->product

Caption: Experimental workflow for the oxidative removal of the 8-aminoquinoline DG.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 8-aminoquinoline amide substrate (0.2 mmol) in a mixture of CH₂Cl₂ and MeOH (e.g., 9:1 v/v, 10 mL) in a flask suitable for ozonolysis.

  • Ozonolysis: Cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution. Monitor the reaction progress carefully by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, stop the ozone flow and purge the solution with N₂ or O₂ to remove excess ozone. Add dimethyl sulfide (DMS, ~5 equiv) to quench the reaction and allow the mixture to warm slowly to room temperature.

  • Imide Cleavage: Remove the solvent under reduced pressure. To the crude residue, add a solution of the desired nucleophile. For example, to form the primary amide, add a solution of aqueous ammonia (e.g., 7N NH₃ in MeOH) and stir at room temperature until cleavage is complete (monitor by TLC or LC-MS).

  • Purification: Concentrate the mixture and purify the residue by flash column chromatography to isolate the final product.

Conclusion and Future Outlook

The strategic selection of an ortho-directing group is fundamental to the successful application of C-H activation in complex molecule synthesis. While powerful bidentate N-containing groups like 8-aminoquinoline offer broad applicability, their challenging removal necessitates the consideration of milder alternatives. The development of removable directing groups and, more significantly, transient directing group strategies has dramatically increased the step- and atom-economy of C-H activation, making it a more practical and sustainable tool for the synthetic chemist.

Future innovations will likely focus on expanding the repertoire of transient directing groups for other functionalities, developing catalysts that operate under milder conditions with lower loadings, and designing directing groups that can be selectively removed in the presence of other sensitive functionalities, further solidifying C-H activation as a cornerstone of modern organic synthesis.

References

  • Removable and modifiable directing groups in C-H activation. (2024). YouTube. Retrieved from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • A Guide to Directing Group Removal: 8‐Aminoquinoline. (2021). ResearchGate. Retrieved from [Link]

  • Pd‐Catalyzed ortho‐C−H Olefination of Benzenesulfonamides Directed by 7‐Azaindole. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. (2008). ACS Publications. Retrieved from [Link]

  • Pd-Catalyzed Direct ortho-C–H Arylation of Aromatic Ketones Enabled by a Transient Directing Group. (2017). ACS Publications. Retrieved from [Link]

  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. (2019). ScienceOpen. Retrieved from [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to Directing Group Removal: 8-Aminoquinoline. (2021). PubMed. Retrieved from [Link]

  • Functional group tolerance and substrate scope in bis(imino)pyridine iron catalyzed alkene hydrogenation. (2008). Arizona State University Research Portal. Retrieved from [Link]

  • How can I quantify the quality of directing groups in Pd(II)-catalyzed C-H activation? (2013). ResearchGate. Retrieved from [Link]

  • Frontispiece: A Guide to Directing Group Removal: 8‐Aminoquinoline. (2021). ResearchGate. Retrieved from [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • catalyzed C–H bond amidations using cyclic. (2022). ORGANIC CHEMISTRY FRONTIERS. Retrieved from [Link]

  • Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation. (2012). PubMed. Retrieved from [Link]

  • Pd-Catalyzed Direct ortho-C–H Arylation of Aromatic Ketones Enabled by a Transient Directing Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd(II)-Catalyzed Hydroxyl-Directed C−H Olefination Enabled by Monoprotected Amino Acid Ligands. (2010). ACS Publications. Retrieved from [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[2][5][10]-Benzotriazin-4(3 H)-ones with DABAL-Me3. (2023). PubMed. Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). MDPI. Retrieved from [Link]

  • A Simple and Versatile Amide Directing Group for C-H Functionalizations. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Aminomethyl-Directed C-H Functionalization

Welcome to an in-depth exploration of catalyst performance in C-H functionalization reactions guided by the aminomethyl directing group. In the quest for molecular efficiency, particularly within drug development and mat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of catalyst performance in C-H functionalization reactions guided by the aminomethyl directing group. In the quest for molecular efficiency, particularly within drug development and materials science, the ability to selectively transform carbon-hydrogen (C-H) bonds is paramount. Directing group strategies have emerged as a powerful tool to control the regioselectivity of these transformations.[1][2] Among these, the simple yet effective aminomethyl group and its derivatives have proven to be versatile auxiliaries for a range of metal-catalyzed reactions.

This guide provides a comparative analysis of common catalyst systems, grounded in experimental evidence and mechanistic insights. We will dissect the performance of palladium, rhodium, and iridium catalysts, offering researchers the critical data and procedural knowledge needed to select the optimal catalytic system for their synthetic challenges.

The Fundamental Role of the Aminomethyl Directing Group

The primary function of a directing group is to act as a molecular compass, guiding a transition metal catalyst to a specific C-H bond through chelation.[1] This proximity effect overcomes the inherent inertness of C-H bonds and allows for predictable, site-selective functionalization, typically at the ortho position of an aromatic ring or at the γ-position of an aliphatic chain.

The aminomethyl group is advantageous due to its strong coordination to various transition metals, ease of installation, and, in many cases, its potential for straightforward removal or modification post-functionalization.[3][4][5] This makes it a practical choice for complex molecule synthesis where step-economy is crucial.

Generalized Catalytic Cycle

The catalytic cycle for directing group-assisted C-H activation generally proceeds through several key steps. The process begins with the coordination of the directing group to the metal center. This is followed by a C-H activation step, often through a concerted metalation-deprotonation (CMD) pathway, to form a stable cyclometalated intermediate.[6] This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide). Finally, reductive elimination or a similar bond-forming step furnishes the desired product and regenerates the active catalyst.

G cluster_cycle Catalytic Cycle M_cat Active Catalyst [M(L)n] Coord Coordination Complex M_cat->Coord + Substrate-DG CMD Cyclometalated Intermediate Coord->CMD C-H Activation (CMD) Func Functionalized Intermediate CMD->Func + Coupling Partner (Oxidative Addition / Migratory Insertion) Func->M_cat Reductive Elimination Prod Functionalized Product Func->Prod Product Release

Figure 1: A generalized workflow for aminomethyl-directed C-H functionalization.

Comparative Efficacy of Transition Metal Catalysts

The choice of metal catalyst is critical and depends heavily on the desired transformation. Palladium, Rhodium, and Iridium complexes are the most prevalently used catalysts in this domain, each exhibiting distinct reactivity profiles.

Palladium (Pd) Catalysis

Palladium is arguably the most versatile and widely studied catalyst for C-H functionalization.[7] It is particularly effective for C-C and C-heteroatom bond formations. Weakly coordinating directing groups, including simple amides and amines, have been successfully employed in a multitude of Pd-catalyzed reactions.[7]

  • Strengths: High efficiency in arylation, olefination, and acetoxylation reactions.[8] A significant body of literature and well-established protocols are available. Asymmetric transformations have also been developed using chiral ligands in conjunction with the directing group strategy.[9][10]

  • Common Reactions: Mizoroki-Heck type reactions, Suzuki-Miyaura cross-coupling, and direct arylation of C(sp²)–H and C(sp³)–H bonds.[9]

  • Mechanism Insight: The catalytic cycle often oscillates between Pd(II) and Pd(IV) or Pd(0) and Pd(II) oxidation states. The aminomethyl group facilitates the initial C-H palladation to form a stable five- or six-membered palladacycle intermediate.[11][12]

Rhodium (Rh) Catalysis

Rhodium catalysts, particularly in their +3 oxidation state ([Cp*Rh(III)]), have emerged as powerful tools for C-H activation, often displaying complementary reactivity to palladium.[4] They are known for their high reactivity and tolerance of various functional groups.

  • Strengths: Excellent for annulation reactions with alkynes and alkenes to construct complex heterocyclic systems.[1][13] Rhodium catalysts can also facilitate challenging transformations like C-H amination.[13]

  • Common Reactions: Olefination, alkynylation, and annulation reactions.[1][14]

  • Mechanism Insight: The generally accepted mechanism involves a CMD process, where the Cp*Rh(III) complex is directed by the aminomethyl group. The resulting rhodacycle then undergoes migratory insertion with the coupling partner, followed by reductive elimination.[4]

Iridium (Ir) Catalysis

Iridium catalysis is a rapidly growing area in C-H functionalization, valued for its unique reactivity and ability to activate strong C-H bonds under relatively mild conditions.

  • Strengths: Particularly effective for C-H borylation, amidation, and certain alkylation reactions.[15][16] Iridium catalysts have enabled the development of enantioselective C-H additions.[17][18]

  • Common Reactions: Direct C-H amidation, olefination, and hydroarylation.[15][18]

  • Mechanism Insight: The mechanism often involves oxidative addition of the C-H bond to an Ir(I) center to form an Ir(III) hydride intermediate, or direct C-H activation by an Ir(III) complex. The specific pathway is highly dependent on the ligand and reaction conditions.

Data Summary: Catalyst Performance Comparison

The following table summarizes representative data for different metal catalysts in aminomethyl-directed C-H functionalization reactions. Note that direct comparison is challenging as reaction conditions and substrates vary; this data is intended to be illustrative of typical performance.

Catalyst SystemReaction TypeSubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂ArylationN-aryl-N-methyl-methanamine4-iodotoluene85General knowledge from sources[8][9]
[CpRhCl₂]₂OlefinationBenzylamine derivativeEthyl acrylate92Based on data from[1][19]
[CpIrCl₂]₂Amidation2-phenylpyridineSulfonyl azide95Based on data from[15][16]
Pd(OAc)₂ / L*Asymmetric AlkylationAliphatic amineNorbornene75 (90% ee)Based on data from[9][10]
[Rh(cod)Cl]₂meta-AlkynylationPhenylacetic acidBromoalkyne78[14]

Note: Yields are for specific, optimized examples and may not be representative of all substrates.

Experimental Protocols and Evaluation

Scientific integrity demands reproducible and verifiable experimental methods. Below is a representative protocol for a palladium-catalyzed C-H arylation and a workflow for evaluating catalyst performance.

Detailed Protocol: Pd-Catalyzed ortho-Arylation of N,N-dimethylbenzylamine

This protocol describes a typical procedure for the direct arylation of a C(sp²)-H bond using an aminomethyl directing group.

Materials:

  • N,N-dimethylbenzylamine (1.0 mmol)

  • 4-Iodotoluene (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (8.9 mg, 0.05 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the flask. Sequentially add N,N-dimethylbenzylamine (135 mg, 1.0 mmol) and 4-iodotoluene (262 mg, 1.2 mmol) via syringe.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-methyl-4'-(dimethylaminomethyl)-1,1'-biphenyl.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Catalyst Performance Evaluation

Objectively comparing catalysts requires a systematic approach. The following workflow ensures a fair and comprehensive evaluation.

G cluster_workflow Catalyst Evaluation Workflow start Define Model Reaction (Substrate, Coupling Partner, Desired Product) screen Screen Catalysts (Pd, Rh, Ir, etc.) under Standard Conditions start->screen optimize Optimize Reaction Conditions for Each Top Catalyst (Solvent, Base, Temp, Ligand) screen->optimize scope Evaluate Substrate Scope & Functional Group Tolerance optimize->scope quantify Quantitative Analysis (Yield, TON, TOF, Selectivity) scope->quantify compare Comparative Data Analysis (Create Performance Tables) quantify->compare end Select Optimal Catalyst System compare->end

Figure 2: Systematic workflow for comparing catalyst efficacy.

Challenges and Future Directions

Despite the power of this methodology, challenges remain. A primary drawback is the need to install and subsequently remove the directing group, which adds steps to a synthetic sequence.[3] Consequently, a major focus of current research is the development of transient or removable directing groups that can be introduced and cleaved in situ.[5]

Future advancements will likely focus on:

  • Expanding Substrate Scope: Developing catalysts that can functionalize more complex and sterically hindered substrates.

  • Improving Asymmetric Catalysis: Designing more effective chiral ligands that provide high enantioselectivity for a broader range of transformations.[10]

  • Utilizing Base Metals: Replacing precious metals like palladium and rhodium with more abundant and cost-effective first-row transition metals (e.g., nickel, cobalt, copper).[20]

  • Novel Reactivity: Discovering catalysts that can achieve novel C-H transformations beyond traditional cross-coupling reactions.

Conclusion

Catalysis guided by aminomethyl directing groups is a cornerstone of modern synthetic chemistry, providing a reliable strategy for selective C-H functionalization. Palladium, rhodium, and iridium catalysts each offer a unique set of advantages, and the optimal choice is dictated by the specific synthetic goal. Palladium remains a versatile workhorse for cross-coupling, rhodium excels in annulations for heterocycle synthesis, and iridium provides unique opportunities for amidation and borylation. By understanding the mechanistic nuances and comparative performance of these systems, researchers can harness the full potential of C-H activation to build the complex molecules of tomorrow.

References

  • Title: Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds Source: Chemical Reviews URL: [Link]

  • Title: A Simple and Versatile Amide Directing Group for C–H Functionalizations Source: PMC - NIH URL: [Link]

  • Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: Royal Society of Chemistry URL: [Link]

  • Title: Directing group strategies in rhodium-catalyzed C–H amination Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review Source: ResearchGate URL: [Link]

  • Title: Rhodium(III)-Catalyzed Decarboxylative Aminomethylation of Glycine Derivatives with Indoles via C–H Activation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Iridium-catalyzed enantioselective addition of an N-methyl C–H bond to α-trifluoromethylstyrenes via C–H activation Source: Chemical Communications URL: [Link]

  • Title: Iridium-Catalyzed Direct C-H Amidation Polymerization: Step-Growth Polymerization by C-N Bond Formation via C-H Activation to Give Fluorescent Polysulfonamides Source: PubMed URL: [Link]

  • Title: Rhodium-Catalyzed C(sp2 )- or C(sp3 )-H Bond Functionalization Assisted by Removable Directing Groups Source: PubMed URL: [Link]

  • Title: Ir-Catalyzed C−H Amidation of Aldehydes with Stoichiometric/Catalytic Directing Group Source: ResearchGate URL: [Link]

  • Title: Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes Source: PMC - NIH URL: [Link]

  • Title: Organocatalytic C–H activation reactions Source: Beilstein Journals URL: [Link]

  • Title: Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy Source: ResearchGate URL: [Link]

  • Title: Catalyst performance evaluation experimental protocols Source: ResearchGate URL: [Link]

  • Title: Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization Source: PubMed Central URL: [Link]

  • Title: Rhodium‐Catalyzed C(sp)‐ or C(sp)−H Bond Functionalization Assisted by Removable Directing Groups Source: ResearchGate URL: [Link]

  • Title: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization Source: PMC - NIH URL: [Link]

  • Title: Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex Source: PubMed URL: [Link]

  • Title: C–H activation Source: Springer Nature Experiments URL: [Link]

  • Title: Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides Source: Chemical Society Reviews URL: [Link]

  • Title: A Catalysis Guide Focusing on C–H Activation Processes Source: ResearchGate URL: [Link]

  • Title: The main mechanisms of C-H activation Source: YouTube URL: [Link]

  • Title: Enantioselective C(sp3)–H Bond Activation by Chiral Transition Metal Catalysts Source: PMC - NIH URL: [Link]

  • Title: Removable and modifiable directing groups in C-H activation Source: YouTube URL: [Link]

  • Title: A Catalysis Guide Focusing on C–H Activation Processes Source: SciELO URL: [Link]

  • Title: Catalytic C-H Activation Source: Chemistry Letters - Oxford Academic URL: [Link]

  • Title: Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts Source: MDPI URL: [Link]

  • Title: Direct Catalytic Enantioselective α-Aminomethylation of Aldehydes Source: ResearchGate URL: [Link]

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Comparative

A Researcher's Guide to Regioselectivity in Arene Functionalization: A Comparative Analysis of Directing Groups

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the precise functionalization of aromatic rings is a foundational requirement. Electrophilic Aromatic Substitution (EAS) re...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the precise functionalization of aromatic rings is a foundational requirement. Electrophilic Aromatic Substitution (EAS) remains a cornerstone methodology for this purpose. However, the success of EAS is not merely in achieving substitution, but in controlling where that substitution occurs. This guide offers a deep, comparative analysis of the directing groups that govern the regioselectivity of arene functionalization, moving beyond simple rules to explain the causality behind their effects, supported by mechanistic insights and experimental data.

Part 1: The Fundamental Principles of Regioselectivity

The orientation of an incoming electrophile on a substituted benzene ring is dictated by the electronic and steric properties of the substituent already present. This substituent, or "directing group," influences the reaction rate and the position of the new substituent (ortho, meta, or para). This control is primarily exerted through two electronic phenomena: the inductive effect and the resonance effect .

  • Inductive Effect (-I/+I): This is the withdrawal or donation of electron density through the sigma (σ) bond framework, driven by electronegativity differences between the substituent's atoms and the ring carbon.

  • Resonance Effect (-M/+M): This involves the delocalization of electron density through the pi (π) system, occurring when a substituent has lone pairs or π-bonds that can conjugate with the aromatic ring.

These effects combine to classify groups as either activating (electron-donating, EDG), which increase the rate of EAS relative to benzene, or deactivating (electron-withdrawing, EWG), which decrease the reaction rate. The true genius of these groups, however, lies in how they stabilize or destabilize the key reaction intermediate.

The mechanism of EAS proceeds via a high-energy carbocation intermediate known as the sigma complex or arenium ion . The directing group's primary role is to stabilize this intermediate. The more stable the intermediate, the faster it forms, and the more favorable that reaction pathway becomes.

EAS_Mechanism Arene Arene (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) [Resonance Stabilized] Arene->SigmaComplex + E+ Electrophile Electrophile (E+) Product Substituted Arene + H+ SigmaComplex->Product - H+

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Part 2: A Comparative Classification of Directing Groups

Directing groups are broadly categorized into three families based on their interplay of inductive and resonance effects.

Activating, Ortho-, Para-Directing Groups

These groups accelerate the EAS reaction and direct incoming electrophiles to the positions ortho and para to themselves. This category includes groups with lone pairs that can be donated via resonance (+M effect) or alkyl groups that donate through a weaker inductive effect (+I) and hyperconjugation.

Causality: The directing effect arises from superior stabilization of the sigma complex. When an electrophile attacks the ortho or para position, a key resonance structure can be drawn where the positive charge is placed directly on the carbon bearing the activating group. This allows the activating group (e.g., the oxygen of a methoxy group) to directly delocalize the positive charge through resonance, creating a highly stable, octet-satisfied contributor. This level of stabilization is not possible if the attack occurs at the meta position.

Activating_Group cluster_Ortho Ortho Attack Stabilization cluster_Para Para Attack Stabilization cluster_Meta Meta Attack (No Special Stabilization) Ortho_Attack Arenium Ion + charge delocalized Stable_Contributor_O Major Contributor Octet Satisfied Positive charge on Oxygen Ortho_Attack->Stable_Contributor_O Resonance Para_Attack Arenium Ion + charge delocalized Stable_Contributor_P Major Contributor Octet Satisfied Positive charge on Oxygen Para_Attack->Stable_Contributor_P Resonance Meta_Attack Arenium Ion + charge cannot be delocalized onto Oxygen

Caption: Stabilization of the sigma complex by an activating group (-OR).

Hierarchy of Activating Strength:

  • Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻

  • Moderately Activating: -OR (alkoxy), -NHC(O)R (amides)

  • Weakly Activating: -R (alkyl), -C₆H₅ (phenyl)

Deactivating, Meta-Directing Groups

These groups contain a permanent or inducible positive charge on the atom connected to the ring, or a π-system that withdraws electron density (-I and -M effects). They slow the EAS reaction and direct incoming electrophiles to the meta position.

Causality: The term "meta-director" is slightly misleading. These groups don't favor meta attack; rather, they strongly disfavor ortho and para attack. When an electrophile adds to the ortho or para position, one of the resulting resonance structures places the positive charge of the sigma complex directly adjacent to the already electron-deficient atom of the deactivating group (e.g., the nitrogen in a nitro group). This juxtaposition of positive charges is highly energetically unfavorable. Meta attack avoids this destabilizing arrangement, making it the least unfavorable pathway.

Deactivating_Group cluster_Ortho_Para Ortho/Para Attack Destabilization cluster_Meta Meta Attack (Least Unfavorable) Ortho_Para_Attack Arenium Ion + charge delocalized Destabilized_Contributor Highly Unfavorable Adjacent Positive Charges Ortho_Para_Attack->Destabilized_Contributor Resonance Meta_Attack Arenium Ion Avoids adjacent positive charges

Caption: Destabilization of the sigma complex by a deactivating group (-NO₂).

Hierarchy of Deactivating Strength:

  • Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃

  • Moderately Deactivating: -C≡N, -SO₃H, -C(O)H, -C(O)R, -C(O)OH, -C(O)OR

  • Weakly Deactivating: -F, -Cl, -Br, -I (see next section)

The Halogen Anomaly: Deactivating, Ortho-, Para-Directors

Halogens represent a unique and crucial class of directing groups. They are deactivating overall, yet they direct incoming electrophiles to the ortho and para positions.

Causality: This contradictory behavior stems from a conflict between the inductive and resonance effects.

  • Inductive Effect (-I): Halogens are highly electronegative and strongly withdraw electron density through the σ-bond, deactivating the ring and slowing the reaction. This effect is dominant in determining the overall rate.

  • Resonance Effect (+M): Halogens possess lone pairs that can be donated to the ring to stabilize the positive charge of the sigma complex. This resonance stabilization is only effective for ortho and para attack, similar to activating groups. This effect is dominant in determining the position of substitution.

The resonance donation from halogens is weaker than from oxygen or nitrogen due to less effective orbital overlap between the carbon 2p orbital and the larger 3p, 4p, or 5p orbitals of the halogens.

Part 3: Quantitative Comparison and Steric Influences

The theoretical principles are validated by experimental data. The nitration of various monosubstituted benzenes provides a standardized comparison of directing effects.

Experimental Product Distribution Data

The following table summarizes the typical isomer distribution for the mononitration of several key aromatic compounds, demonstrating the practical outcomes of the directing effects discussed.

Starting MaterialSubstituent GroupGroup ClassificationOrtho (%)Meta (%)Para (%)
Toluene-CH₃Activating, o,p-Director~58-60%~4-5%~37-38%
Anisole-OCH₃Activating, o,p-Director~30-40%~1-2%~60-70%
Chlorobenzene-ClDeactivating, o,p-Director~30-35%~1%~65-70%
Nitrobenzene-NO₂Deactivating, m-Director~6-7%~91-93%~1%

Data compiled from sources. Ratios can vary slightly with reaction conditions.

Analysis of Data:

  • Toluene vs. Anisole: Both are strong ortho-, para-directors. The methoxy group in anisole is a more powerful activator, but the para product often dominates more significantly than in toluene, partly due to the steric bulk of the -OCH₃ group favoring the less hindered para position.

  • Chlorobenzene: Despite being a deactivating group, the product distribution is overwhelmingly ortho and para, with almost no meta product formed, perfectly illustrating the halogen anomaly.

  • Nitrobenzene: The powerful deactivating and meta-directing nature of the nitro group is clear, with over 90% of the product resulting from substitution at the meta position.

The Role of Steric Effects

Electronic effects determine the primary sites of reaction, but steric hindrance can significantly influence the ratio of products, particularly the ortho:para ratio.

  • Size of Directing Group: As the bulk of an ortho-, para-directing group increases, access to the ortho positions becomes more hindered for the incoming electrophile. This leads to a greater proportion of the para product. For example, the nitration of toluene (less bulky -CH₃) gives a significant amount of the ortho product (~58%), while the nitration of tert-butylbenzene (bulky -C(CH₃)₃) yields the para product almost exclusively (75% para vs. 16% ortho).

  • Size of Electrophile: Similarly, a larger electrophile will favor attack at the sterically less hindered para position.

Part 4: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for common EAS reactions, illustrating the practical application of these principles.

Protocol 1: Nitration of Toluene

This experiment demonstrates the directing effect of a weakly activating alkyl group.

Protocol_Nitration Start Cool Toluene (e.g., 1.0 mL) in ice bath Step2 Slowly add nitrating mixture to cold toluene with stirring. Maintain temp < 10°C. Start->Step2 Step1 Prepare Nitrating Mixture: Slowly add conc. H₂SO₄ (1.0 mL) to conc. HNO₃ (1.0 mL) in a separate flask, keeping it cool. Step1->Step2 Step3 Stir at room temperature for 10-15 minutes. Step2->Step3 Step4 Quench reaction by pouring onto crushed ice. Step3->Step4 Step5 Workup: - Separate layers - Wash organic layer with NaHCO₃(aq) - Wash with brine Step4->Step5 Step6 Dry organic layer (e.g., with Na₂SO₄) Step5->Step6 Step7 Remove solvent (e.g., via rotary evaporation) Step6->Step7 End Isolate product mixture (o- and p-nitrotoluene) Step7->End

Caption: Experimental workflow for the nitration of toluene.

Methodology:

  • Preparation: Place toluene (1.0 mL) in a round-bottom flask and cool in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: In a separate flask, cautiously add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred toluene over 5-10 minutes, ensuring the reaction temperature does not exceed 10 °C to prevent dinitration.

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 15 minutes.

  • Workup: Pour the reaction mixture into a beaker containing 20 g of crushed ice. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 10 mL of cold water, 10 mL of 5% sodium bicarbonate solution (vent frequently!), and 10 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product mixture. The o/m/p ratio can be determined by Gas Chromatography (GC).

Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol demonstrates the use of a moderately activating group in a C-C bond-forming reaction. Acylation is used over alkylation to avoid poly-substitution, as the resulting acyl group is deactivating.

Methodology:

  • Setup: To a dry 25 mL round-bottom flask equipped with a stir bar, add anhydrous iron(III) chloride (0.66 g, 4.0 mmol) and dichloromethane (6 mL).

  • Electrophile Formation: Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.

  • Reaction: Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in dichloromethane (3 mL) dropwise over 5 minutes. The mixture will warm and may change color.

  • Stirring: Stir the reaction for an additional 10-15 minutes at room temperature to ensure completion.

  • Quenching: Carefully quench the reaction by slowly adding 5 mL of ice-cold water. The first few drops should be added very cautiously as the reaction with the Lewis acid catalyst is exothermic.

  • Workup: Transfer the mixture to a separatory funnel, add 10 mL of water, and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Washing: Combine the organic layers and wash with 10 mL of 5% NaOH solution, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product, primarily 4-methoxypropiophenone. Product identity and purity can be confirmed by NMR and IR spectroscopy.

Part 5: Advanced Considerations for Synthesis

When designing a synthesis involving multiple substitutions, the interplay between directing groups becomes critical.

  • Competing Directors: If a ring has both an activating and a deactivating group, the position of the next substitution is dictated by the more powerful activating group. For instance, in the bromination of p-nitrotoluene, the methyl group (-CH₃, activator) directs the incoming bromine ortho to itself, overriding the meta-directing influence of the nitro group (-NO₂).

  • Steric Crowding: Substitution is highly disfavored at a position sterically hindered between two existing substituents in a meta relationship.

  • Modern Methods: While classic EAS is governed by the inherent properties of the ring, modern synthetic chemistry often employs removable directing groups for transition-metal-catalyzed C-H activation. These methods operate via different mechanisms (e.g., ortho-metalation) and can provide exquisite regioselectivity that may not be achievable through traditional EAS, offering a powerful tool for complex molecule synthesis.

Conclusion

The regioselectivity of arene functionalization is a predictable and controllable phenomenon governed by the fundamental electronic and steric properties of substituent groups. Activating groups stabilize the key arenium ion intermediate through resonance or induction to direct substitution to the ortho and para positions. Conversely, deactivating groups destabilize this intermediate at the ortho and para positions, leaving the meta position as the least unfavorable pathway. By understanding the causality behind these directing effects and consulting quantitative experimental data, researchers can rationally design synthetic routes to access specific isomers, a critical skill in the fields of drug discovery, materials science, and chemical research.

References

  • Department of Chemistry, University of Texas at Dallas. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • Unknown. (2001, October 3). Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Northern Kentucky University. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • The Catalyst. (n.d.). Product Distribution in the Nitration of Toluene. Retrieved from [Link]

  • Olah, G. A., et al. (1987). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. PNAS.
  • The Organic Chemistry Tutor. (2018, May 8). Ortho Para Ratio - Aromatic Nitration of Toluene [Video]. YouTube. Retrieved from [Link]

  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene.
  • Chemistry Stack Exchange. (2021, May 31). Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

  • Quora. (2018, February 12). What is the product form on the nitration of nitrobenzene? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Para Ratio - Aromatic Nitration of Toluene. Retrieved from [Link]

  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2023, November 11). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C−H Activation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). H functionalisation using a removable/modifiable or a traceless directing group strategy. Retrieved from [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Grokipedia. (n.d.). Arene substitution pattern. Retrieved from [Link]

Validation

A Senior Application Scientist's Guide to Validating Product Structures from Reactions of Methyl 2-[(Dimethylamino)methyl]benzoate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility and Analytical Challenge Methyl 2-[(Dimethylamino)methyl]benzoate is a highly versatile starting material i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility and Analytical Challenge

Methyl 2-[(Dimethylamino)methyl]benzoate is a highly versatile starting material in modern organic synthesis, particularly valued in the pharmaceutical industry. Its utility stems from the powerful ortho-directing capabilities of the N,N-dimethylaminomethyl group, which facilitates regioselective functionalization of the aromatic ring through processes like Directed ortho-Lithiation (DoL).[1][2][3] However, this reactivity, combined with the presence of a metabolically labile ester and a basic nitrogen atom, presents a significant analytical challenge. Unambiguous structural validation of reaction products is not merely a procedural step but a cornerstone of scientific integrity, ensuring that subsequent biological, toxicological, or mechanistic studies are based on a molecule of known and correct structure.[4][5]

This guide provides a comprehensive framework for validating the structures of compounds derived from Methyl 2-[(Dimethylamino)methyl]benzoate. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establishing a self-validating workflow that integrates spectroscopic and chromatographic methods to deliver irrefutable structural proof.

Common Reaction Pathways & Potential Structural Isomers

Understanding the potential outcomes of a reaction is the first step in designing a robust validation strategy. The primary reactive sites of Methyl 2-[(Dimethylamino)methyl]benzoate lead to several key product classes:

  • Directed ortho-Lithiation (DoL) Products: The most common transformation involves deprotonation at the C3 position, ortho to the directing group, followed by quenching with an electrophile. This yields a 3-substituted aromatic ring.[6][7]

  • Ester-Derived Products: The methyl ester can be hydrolyzed, transesterified, reduced to a primary alcohol, or attacked by organometallic reagents to form tertiary alcohols.

  • Cyclization Products: Under specific conditions, intramolecular reactions can occur. For instance, treatment can lead to the formation of phthalide, a lactone resulting from the cyclization and loss of the dimethylamino group.[8][9][10]

The primary analytical challenge often lies in confirming the regiochemistry of substitution on the aromatic ring and ruling out unexpected cyclizations or rearrangements.

The Analytical Toolkit: A Comparative Overview

A multi-faceted approach is essential for complete structural characterization. No single technique provides all the necessary information. The selection of methods should be logical, with each experiment designed to answer a specific question.

Technique Primary Information Provided Key Strengths Limitations Sample State
NMR Spectroscopy Atomic connectivity, stereochemistry, conformationUnparalleled for detailed structural elucidation in solutionRequires soluble sample, relatively low sensitivityLiquid (Solution)
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentationHigh sensitivity, confirms molecular formulaProvides limited connectivity data, isomers can be indistinguishableSolid, Liquid, Gas
IR Spectroscopy Presence/absence of functional groupsFast, non-destructive, simple sample prepProvides limited structural detail, complex spectraSolid, Liquid, Gas
HPLC Purity, quantification, separation of isomersHigh resolution, quantitative, adaptableNot a primary structure elucidation toolLiquid (Solution)
X-ray Crystallography Absolute 3D molecular structureUnambiguous proof of structure and stereochemistryRequires a suitable single crystal, not always feasibleSolid (Crystal)

The Validation Workflow: From Hypothesis to Proof

A systematic workflow ensures that all structural questions are addressed efficiently and rigorously. This process is iterative, with the results of one analysis informing the next.

G cluster_0 Initial Checks cluster_1 Core Structural Analysis cluster_2 Definitive Connectivity & Purity cluster_3 Absolute Confirmation (If Required) TLC TLC / IR Spectroscopy MS Low-Res Mass Spec (e.g., LC-MS) TLC->MS Proceed if promising HNMR 1D ¹H NMR MS->HNMR Target mass present? HRMS High-Res Mass Spec (HRMS) MS->HRMS Refines search HNMR->HRMS Proton environment consistent? NMR_2D 2D NMR (COSY, HSQC, HMBC) HNMR->NMR_2D Informs 2D setup HRMS->NMR_2D Correct formula confirmed? HPLC Analytical HPLC NMR_2D->HPLC Connectivity proven? XRAY X-ray Crystallography HPLC->XRAY Product pure? Reaction Reaction Work-up & Purification Reaction->TLC Functional groups? Crude purity?

Caption: A logical workflow for the structural validation of synthetic products.

Deep Dive: Spectroscopic & Chromatographic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[11][12][13] For products derived from Methyl 2-[(Dimethylamino)methyl]benzoate, NMR answers the critical questions of substitution pattern and overall connectivity.

Key Experiments & Their Purpose:

  • ¹H NMR: Provides information on the number and type of proton environments. For a C3-substituted product, one would expect to see characteristic shifts for the aromatic protons, the benzylic -CH₂N- protons, the -N(CH₃)₂ protons, and the ester -OCH₃ protons, along with signals from the newly introduced substituent.

  • ¹³C NMR: Shows the number of unique carbon environments. The presence of the ester carbonyl (~168 ppm) and aromatic carbons (120-150 ppm) are key indicators.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the connectivity within the aromatic ring and through aliphatic chains.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the definitive way to assign carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving regiochemistry. It shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm C3 substitution, one would look for a correlation from the benzylic -CH₂N- protons to the newly substituted C3 carbon.

Caption: Key HMBC correlations confirming C3-substitution.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

MS is indispensable for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a product.[14][15][16] This technique is a rapid and highly sensitive first-pass check to see if the desired reaction has occurred.

Comparative MS Techniques:

Technique Ionization Method Best For Typical Output
LC-MS (ESI) Electrospray Ionization (Soft)Routine reaction monitoring, polar molecules[M+H]⁺ (protonated molecule)
GC-MS (EI) Electron Impact (Hard)Volatile, thermally stable moleculesM⁺• (molecular ion) and extensive fragmentation
HRMS (TOF, Orbitrap) ESI, MALDI, etc.Accurate mass measurementMass measured to <5 ppm error, allowing formula determination

Experimental Protocol: Sample Preparation for HRMS (ESI)

  • Solution Preparation: Accurately weigh ~1 mg of the purified product. Dissolve in 1 mL of a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Dilution: Create a dilute solution (~1-10 µg/mL) by serial dilution in the same solvent. A common final solvent system for infusion is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. The instrument will measure the mass-to-charge ratio (m/z) with high precision.

  • Data Processing: Use the instrument software to calculate the elemental formula that matches the observed accurate mass within a specified tolerance (e.g., ± 5 ppm).

High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity

In drug development, purity is as important as identity. HPLC is the gold standard for assessing the purity of a synthetic compound and for separating it from starting materials, reagents, and byproducts.[17][18]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient is typically used for analyzing reaction outcomes.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 10-20 minutes. This ensures that compounds with a wide range of polarities will elute.

  • Detection: A Diode Array Detector (DAD) is preferred as it collects spectra across a range of UV-Vis wavelengths, helping to identify peaks and assess their homogeneity.[17]

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Injection & Analysis: Inject a small volume (5-10 µL) and integrate the resulting chromatogram. Purity is reported as the area percentage of the main product peak relative to the total area of all observed peaks.

Conclusion: An Integrated and Infallible Approach

Validating the structure of products from Methyl 2-[(Dimethylamino)methyl]benzoate reactions demands a rigorous, multi-technique approach. A cursory analysis is insufficient and carries the risk of propagating erroneous structural assignments into later-stage research and development. By following a logical workflow—beginning with rapid checks by MS and IR, proceeding to detailed 1D and 2D NMR for definitive structural assignment, and concluding with quantitative purity analysis by HPLC—researchers can establish an unassailable, self-validating data package. This level of analytical diligence is the bedrock of trustworthy and reproducible science in the modern pharmaceutical landscape.

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Comparative

A Comparative Kinetic Analysis of C-H Functionalization Directed by Methyl 2-[(Dimethylamino)methyl]benzoate and Analogous Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with unparalleled efficiency.[1] Directing groups are pivotal to this endeavor, offering precise control over regioselectivity by positioning a metal catalyst at a specific C-H bond.[2][3] This guide provides a comprehensive kinetic and mechanistic analysis of Methyl 2-[(Dimethylamino)methyl]benzoate as a potential bidentate directing group for C-H functionalization. While direct experimental kinetic data for this specific molecule is sparse in published literature, we will leverage established principles of organometallic chemistry and draw comparisons with well-characterized directing groups to project its performance. This guide will dissect its proposed mechanism, outline a hypothetical experimental protocol for kinetic analysis, and present a comparative framework against established alternatives, thereby providing researchers with the foundational knowledge to explore its synthetic utility.

The Principle of Directed C-H Activation: A Mechanistic Overview

Transition metal-catalyzed C-H activation is a powerful strategy that circumvents the need for pre-functionalized starting materials, enhancing step- and atom-economy.[1] The core challenge lies in controlling selectivity among the numerous C-H bonds present in a molecule.[4] Directing groups (DGs) solve this by coordinating to the metal center, forming a stable metallacyclic intermediate that brings the catalyst into proximity with a target C-H bond, typically at the ortho position.

The efficacy of a directing group is largely determined by its ability to form a stable, five- or six-membered metallacycle. The key mechanistic step, often rate-determining, is the C-H bond cleavage, which typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

Methyl 2-[(Dimethylamino)methyl]benzoate: A Promising Bidentate Candidate

The structure of Methyl 2-[(Dimethylamino)methyl]benzoate features two potential coordination sites: the tertiary amine (dimethylamino) and the carbonyl oxygen of the ester. This N,O-bidentate chelation is poised to form a stable six-membered palladacycle, a common and effective motif in directed C-H activation. This contrasts with monodentate directing groups (like simple esters or amides) which often exhibit weaker coordination and require harsher reaction conditions.

Below is the proposed catalytic cycle for a palladium-catalyzed ortho-arylation reaction directed by Methyl 2-[(Dimethylamino)methyl]benzoate.

G cluster_cycle Proposed Catalytic Cycle cluster_legend Key Steps A Pd(II) Precatalyst B Substrate Coordination (Bidentate Chelation) A->B + Substrate C C-H Activation (CMD) Forms Palladacycle B->C - HX D Oxidative Addition (with Ar-X) C->D + Ar-X E Reductive Elimination D->E F Product Release & Catalyst Regeneration E->F - Product F->B Regenerates Active Pd(II) CMD CMD: Concerted Metalation-Deprotonation ArX Ar-X: Aryl Halide

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-C-H arylation.

Comparative Analysis with Alternative Directing Groups

To contextualize the potential performance of Methyl 2-[(Dimethylamino)methyl]benzoate, we compare it with several classes of well-studied directing groups. The choice of directing group influences reaction rates, substrate scope, and the ease of removal post-functionalization.

Directing Group ClassRepresentative ExampleCoordination ModeMetallacycle SizeKey Kinetic Characteristics & Field Insights
Proposed N,O-Bidentate Methyl 2-[(Dimethylamino)methyl]benzoateBidentate (N,O)6-memberedHypothesized: Strong chelation should lead to a lower activation barrier for the C-H activation step compared to monodentate groups. The rate-determining step is likely to be C-H activation or reductive elimination.[5]
N,N-Bidentate (Strong) 2-AminopyridineBidentate (N,N)5-memberedEstablished: Highly effective and robust. The strong coordination often makes the C-H activation step facile and irreversible. Catalyst regeneration can sometimes be rate-limiting.
Monodentate Carbonyl (Weak) Weinreb AmideMonodentate (O)5-memberedEstablished: Requires higher temperatures or stronger oxidants. The initial coordination is often reversible and less favorable, making C-H activation more challenging.[2]
Removable Nitrile-Tether Si-tethered NitrileMonodentate (N)Variable (often large)Established: Designed for meta-selectivity by creating a larger, strained metallocyclophane. The C-H activation remains the rate-determining step, as confirmed by a kinetic isotope effect of 2.5.[4]
Carboxylic Acid Benzoic AcidMonodentate (O)5-memberedEstablished: Often proceeds via proton abstraction, with the carboxylate acting as an internal base in the CMD transition state. Can be sensitive to steric hindrance at the ortho position.[3]

Kinetic Studies: Experimental Design and Rationale

A kinetic study is essential to validate the proposed mechanism and quantify the efficiency of a directing group. The primary goals are to determine the reaction order for each component (substrate, aryl halide, catalyst) and to identify the rate-determining step, often through a Kinetic Isotope Effect (KIE) experiment.

Hypothetical Protocol: Kinetic Analysis of Pd-Catalyzed Arylation

This protocol outlines the steps to measure the initial reaction rates for the ortho-arylation of Methyl 2-[(Dimethylamino)methyl]benzoate with an aryl iodide.

Materials & Reagents:

  • Methyl 2-[(Dimethylamino)methyl]benzoate (Substrate)

  • 4-Iodotoluene (Aryl Halide Coupling Partner)

  • Pd(OAc)₂ (Palladium Precatalyst)

  • Ag₂CO₃ (Oxidant/Halide Scavenger)

  • Anhydrous Toluene (Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Deuterated Substrate (for KIE study)

Experimental Workflow:

G cluster_prep 1. Reaction Setup cluster_run 2. Data Acquisition cluster_analysis 3. Kinetic Analysis A To a sealed vial, add: - Substrate (0.2 mmol) - 4-Iodotoluene (0.3 mmol) - Pd(OAc)₂ (5 mol%) - Ag₂CO₃ (1.5 equiv) - Dodecane (Internal Std.) B Add Anhydrous Toluene (2 mL) under an inert atmosphere (N₂). A->B C Place vial in a pre-heated block at 120 °C and start timer. D At timed intervals (e.g., 0, 5, 10, 15, 30, 60 min), withdraw a 0.1 mL aliquot. C->D E Quench aliquot with ethyl acetate, filter through a silica plug. D->E F Analyze by Gas Chromatography (GC) to determine product concentration. E->F G Plot [Product] vs. Time. H Determine the initial rate from the slope of the linear portion (<20% conversion). G->H I Repeat experiment varying the concentration of one reactant at a time to determine reaction orders. H->I J Conduct intermolecular competition with deuterated substrate to find the KIE (kH/kD). I->J Advanced Step

Sources

Validation

A Comparative Analysis of Meta vs. Ortho, Para Directing Groups in Electrophilic Aromatic Substitution

A Senior Application Scientist's Guide to Understanding and Predicting Aromatic Ring Reactivity For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of electrophilic aromati...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Predicting Aromatic Ring Reactivity

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of electrophilic aromatic substitution (EAS) is fundamental. The ability to predict and control the regioselectivity of these reactions is paramount in the synthesis of complex organic molecules. This guide provides an in-depth comparative analysis of meta versus ortho, para directing groups, moving beyond simple rules to explore the underlying electronic principles and provide practical, data-supported insights.

The Decisive Role of Substituents in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, allowing for the functionalization of aromatic rings. The reaction mechanism fundamentally involves the attack of an electrophile on the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores aromaticity, yielding the substituted product.[1]

However, when the benzene ring is already substituted, the existing group dictates both the rate of subsequent substitutions and the position at which the new electrophile will add. These substituents are broadly classified into two categories:

  • Activating Groups: These groups increase the rate of electrophilic aromatic substitution compared to benzene. They are typically electron-donating groups (EDGs) that enrich the electron density of the aromatic ring, making it more nucleophilic.[2]

  • Deactivating Groups: These groups decrease the rate of reaction compared to benzene. They are electron-withdrawing groups (EWGs) that reduce the electron density of the ring, making it less nucleophilic.[2][3]

Crucially, these electronic effects also govern the regiochemical outcome of the reaction, leading to the concepts of ortho, para and meta direction.

The Electronic Tug-of-War: Inductive and Resonance Effects

The directing effect of a substituent is a consequence of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.[1]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a result of differences in electronegativity between the atoms of the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I), pushing electron density towards the ring.[1]

  • Resonance Effect (M or R): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring (+M effect) or withdraw electron density from the ring (-M effect) through resonance.[1]

The balance of these two effects determines the overall nature of the substituent and its directing influence.

Ortho, Para Directors: Guiding Electrophiles to the Flanks

Ortho, para directing groups steer incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. These groups are typically activating, with the notable exception of halogens.

Activating Ortho, Para Directors

Strongly activating ortho, para directors are characterized by an atom with at least one lone pair of electrons directly attached to the aromatic ring. Examples include:

  • -NH₂, -NHR, -NR₂ (Amines): The nitrogen atom's lone pair is readily delocalized into the ring, creating a significant increase in electron density at the ortho and para positions.

  • -OH (Phenols), -OR (Ethers, e.g., Anisole): Similar to amines, the oxygen atom's lone pairs are donated into the ring through resonance.

  • -NHCOR (Amides): The activating effect is slightly attenuated due to the electron-withdrawing nature of the adjacent carbonyl group, but the nitrogen lone pair still directs ortho, para.

  • -R (Alkyl Groups, e.g., Toluene): Alkyl groups are weakly activating and ortho, para directing due to a positive inductive effect (+I) and hyperconjugation, which stabilizes the carbocation intermediate.[1]

The underlying reason for this directing effect lies in the stability of the sigma complex intermediate. When an electrophile attacks at the ortho or para position of a ring substituted with an activating group, a key resonance structure can be drawn where the positive charge is located on the carbon atom bearing the substituent. This allows for direct delocalization of the substituent's lone pair (in the case of -NH₂, -OH, -OR) or stabilization through induction/hyperconjugation (in the case of -R), leading to a more stable intermediate. Attack at the meta position does not allow for this direct stabilization.

Caption: Resonance forms for ortho attack on anisole.

Deactivating Ortho, Para Directors: The Halogen Anomaly

Halogens (-F, -Cl, -Br, -I) present a unique case. They are deactivating groups, meaning they slow down the rate of reaction compared to benzene. This is due to their strong negative inductive effect (-I) owing to their high electronegativity. However, they are ortho, para directors. This is because their lone pairs can be donated to the ring through a positive resonance effect (+M). While the deactivating inductive effect is stronger overall, the resonance effect is still sufficient to stabilize the ortho and para intermediates more than the meta intermediate.[3]

Meta Directors: Forcing a More Distant Relationship

Meta directing groups guide incoming electrophiles to the position two carbons away from themselves. These groups are invariably deactivating.

Strongly deactivating meta directors typically have an atom with a partial or full positive charge, or a multiple bond to a more electronegative atom, directly attached to the aromatic ring. Examples include:

  • -NO₂ (Nitro): The nitrogen atom bears a formal positive charge, and both oxygen atoms are highly electronegative, strongly withdrawing electron density from the ring through both inductive and resonance effects.

  • -CN (Cyano): The carbon-nitrogen triple bond is highly polarized, with the nitrogen being more electronegative.

  • -SO₃H (Sulfonic Acid): The sulfur atom is bonded to three electronegative oxygen atoms.

  • -COR (Ketones), -CHO (Aldehydes), -COOR (Esters), -COOH (Carboxylic Acids): The carbonyl carbon has a partial positive charge and withdraws electron density from the ring.

  • -NR₃⁺ (Quaternary Ammonium Salts): The positively charged nitrogen atom is a powerful electron-withdrawing group.

For meta directors, attack at the ortho and para positions results in a particularly unstable resonance contributor where the positive charge of the sigma complex is placed directly adjacent to the positively charged or partially positive atom of the substituent. This juxtaposition of positive charges is highly energetically unfavorable. Attack at the meta position avoids this destabilizing interaction, making it the least unfavorable pathway.[1]

Caption: Resonance forms for ortho attack on nitrobenzene.

Experimental Data: Product Distribution in Electrophilic Aromatic Substitution

The theoretical principles outlined above are robustly supported by experimental data. The following tables summarize the product distributions for the nitration of various substituted benzenes, providing a clear quantitative comparison between ortho, para and meta directing groups.

Table 1: Product Distribution in the Nitration of Substituted Benzenes

SubstituentTypeOrtho (%)Meta (%)Para (%)
-OHActivating, o,p-directing50050
-OCH₃ (Anisole)Activating, o,p-directing~40-60~0-3~37-60
-CH₃ (Toluene)Activating, o,p-directing63334
-ClDeactivating, o,p-directing35164
-BrDeactivating, o,p-directing43156
-NO₂Deactivating, m-directing7912
-COOHDeactivating, m-directing22762
-CHODeactivating, m-directing19729

Data compiled from various sources, including[4]. Product ratios can vary with reaction conditions.

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these directing effects, detailed protocols for the nitration of an activated (anisole) and a deactivated (nitrobenzene) aromatic ring are provided below.

Protocol 1: Nitration of Anisole (Ortho, Para-Directing)

This protocol describes the nitration of anisole, where the methoxy group directs the incoming nitro group to the ortho and para positions.[5]

Materials:

  • Anisole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 ratio) to a separate flask containing anisole with stirring. The temperature should be maintained at or below 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting product will be a mixture of ortho- and para-nitroanisole, which can be analyzed and separated by techniques such as gas chromatography (GC) or column chromatography.

Protocol 2: Nitration of Nitrobenzene (Meta-Directing)

This protocol describes the nitration of nitrobenzene to form m-dinitrobenzene. Due to the deactivating nature of the nitro group, more forcing conditions are required.[6][7]

Materials:

  • Nitrobenzene

  • Fuming Nitric Acid or a mixture of concentrated HNO₃ and H₂SO₄

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker with ice

Procedure:

  • Reaction Setup: In a round-bottom flask, add nitrobenzene and concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (or the nitrating mixture) to the flask with stirring. The reaction is exothermic and may require cooling to control the temperature initially.

  • Heating: After the addition is complete, heat the mixture to a higher temperature (e.g., 90-100°C) under reflux for a specified period (e.g., 1-2 hours) to drive the reaction to completion.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The solid m-dinitrobenzene will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G Experimental Workflow for Electrophilic Aromatic Nitration cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation & Analysis A Prepare Nitrating Mixture (HNO3 + H2SO4) B Add Aromatic Substrate (e.g., Anisole or Nitrobenzene) A->B C Control Temperature (Cooling/Heating) B->C D Quench with Ice C->D E Extraction/Filtration D->E F Wash with NaHCO3/Water E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, GC, etc.) I->J

Caption: A generalized workflow for electrophilic aromatic nitration experiments.

Conclusion: From Theory to Application

The directing effects of substituents in electrophilic aromatic substitution are a predictable and powerful tool in organic synthesis. By understanding the interplay of inductive and resonance effects, chemists can rationally design synthetic routes to access specific isomers of substituted aromatic compounds. Activating, ortho, para-directing groups enhance the nucleophilicity of the aromatic ring and stabilize the intermediates of ortho and para attack. Conversely, deactivating, meta-directing groups withdraw electron density and steer the electrophile to the meta position to avoid highly destabilized intermediates. The experimental data and protocols provided in this guide offer a practical framework for applying these fundamental principles in a laboratory setting, enabling the targeted synthesis of molecules critical to research and development.

References

  • Chemistry Steps. (n.d.). Ortho, Meta, Para. Retrieved from [Link]

  • Online Chemistry Notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2013, February 19). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Retrieved from [Link]

  • Scribd. (n.d.). Nitro Benzene. Retrieved from [Link]

  • Scribd. (n.d.). Nitration of Nitrobenzene Guide. Retrieved from [Link]

  • Filo. (2025, October 29). How does anisole react with nitrating mixture? Write the equations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Retrieved from [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, June 10). Can anisole be nitrated only with nitric acid?. Retrieved from [Link]

  • Chegg. (2023, March 31). Experiment 16: Electophilic Aromatic Nitration. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Two-Phase Nitration of Phenols, Part 3: The Nitration of Anisole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]

  • National Institutes of Health. (2021, January 19). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Quora. (2018, April 17). Is nitration more in anisole or toluene?. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Gauth. (n.d.). Solved: Nitrobenzene, benzene and anisole are subjected to electrophilic aromatic nitration with H. Retrieved from [Link]

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Comparative

A Researcher's Guide to Isotopic Labeling in C-H Activation Mechanistic Studies

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of carbon-hydrogen (C-H) bond activation is paramount for designing efficient and selective catalysts.[1][2][3] Isot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of carbon-hydrogen (C-H) bond activation is paramount for designing efficient and selective catalysts.[1][2][3] Isotopic labeling stands as a cornerstone technique in this endeavor, providing profound insights into reaction pathways, rate-determining steps, and the nature of transient intermediates.[4] This guide offers an in-depth comparison of various isotopic labeling strategies, supported by experimental data and protocols, to empower researchers in their quest to unravel C-H activation mechanisms.

The "Why": Unveiling Reaction Mechanisms with Isotopes

At its core, isotopic labeling involves the substitution of an atom in a reactant with one of its heavier, non-radioactive isotopes, most commonly deuterium (²H or D) for hydrogen or carbon-13 (¹³C) for carbon.[5] This seemingly simple substitution can induce measurable changes in reaction rates and product distributions, providing a window into the bond-breaking and bond-forming events that constitute the reaction mechanism.[6][7] The primary tool for this is the Kinetic Isotope Effect (KIE), which compares the rate of a reaction with an unlabeled substrate (kH) to the rate with a labeled substrate (kD).[8]

A significant primary KIE (typically kH/kD > 2) strongly suggests that the C-H bond is being cleaved in the rate-determining step of the reaction.[7][9] Conversely, the absence of a significant KIE (kH/kD ≈ 1) implies that C-H bond cleavage occurs in a fast step, either before or after the rate-determining step.[9] Secondary KIEs , where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization or the steric environment of the transition state.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopic label and experimental design is critical for obtaining unambiguous mechanistic data. The following table compares the most common strategies:

StrategyIsotopePrimary ApplicationAdvantagesDisadvantagesTypical kH/kD Range
Kinetic Isotope Effect (KIE) Deuterium (²H)Determining if C-H cleavage is rate-determining.Large mass difference leads to significant and easily measurable KIEs.[8] Relatively inexpensive deuterated starting materials.Potential for H/D exchange with solvent or other reagents can complicate interpretation.2-10 (Primary), 0.7-1.5 (Secondary)
¹³C Labeling Carbon-13 (¹³C)Tracing the fate of carbon atoms, identifying bond formations, and studying skeletal rearrangements.[10][11]Provides direct evidence of C-C bond formation. Less prone to exchange issues than deuterium.Smaller KIEs are harder to measure accurately. ¹³C-labeled starting materials can be expensive.1.02-1.05 (Primary)
Crossover Experiments Deuterium (²H) or ¹³CDistinguishing between intramolecular and intermolecular reaction pathways.Provides clear, often visual, evidence for the nature of the reaction pathway.Requires careful design and synthesis of labeled and unlabeled reactants. Can be complex to analyze if multiple crossover products are formed.N/A (Product distribution is analyzed)
Solvent Isotope Effects Deuterium (²H)Probing the role of solvent molecules (e.g., as a proton source or shuttle) in the mechanism.Can reveal the involvement of solvent in proton transfer steps.[8]Can be difficult to separate from other solvent effects (e.g., polarity). Requires careful control experiments.Varies widely

Experimental Workflows: From Design to Data

The successful application of isotopic labeling hinges on rigorous experimental design and execution. Here, we outline protocols for two fundamental experiments.

Workflow 1: Measuring the Kinetic Isotope Effect (KIE)

This workflow is designed to determine if C-H bond cleavage is the rate-determining step in a hypothetical palladium-catalyzed C-H arylation reaction.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Synthesize unlabeled substrate (Substrate-H) C Run parallel reactions under identical conditions: 1. Substrate-H + Reagents 2. Substrate-D + Reagents A->C B Synthesize deuterated substrate (Substrate-D) at the target C-H bond B->C D Monitor reaction progress over time for both reactions (e.g., by GC, LC, or NMR) C->D E Determine the initial reaction rates (kH and kD) from the kinetic data D->E F Calculate KIE = kH / kD E->F G Interpret the KIE value to infer the role of C-H cleavage F->G

Caption: Workflow for determining the Kinetic Isotope Effect.

Step-by-Step Protocol:

  • Substrate Synthesis: Synthesize both the unlabeled substrate and its deuterated analog. The position of the deuterium label must be precisely at the C-H bond targeted for activation. Purity of both substrates is critical.

  • Reaction Setup: Prepare two identical reaction vessels with all reagents (catalyst, oxidant, solvent, etc.) except for the substrate. Ensure all conditions (temperature, stirring, atmosphere) are strictly controlled.

  • Initiation and Monitoring: At time zero, add the unlabeled substrate to one vessel and the deuterated substrate to the other. Immediately begin monitoring the reactions by taking aliquots at regular intervals. Analytical methods like GC-MS or LC-MS are ideal for tracking the disappearance of the starting material and the appearance of the product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial rates (kH and kD) from the slopes of these plots. The KIE is then calculated as the ratio kH/kD.

Trustworthiness: This protocol is self-validating because running the reactions in parallel under identical conditions minimizes systematic errors. The primary source of potential error is the purity of the starting materials, which must be rigorously confirmed.

Workflow 2: Crossover Experiment to Distinguish Intra- vs. Intermolecular Mechanisms

This workflow aims to determine whether a C-H activation and subsequent functionalization occurs on the same molecule (intramolecular) or between different molecules (intermolecular).

Crossover_Workflow cluster_outcomes Potential Outcomes & Interpretation A Synthesize unlabeled reactant (Reactant-H) and a labeled version (Reactant-L) (e.g., deuterated or with a different substituent) B Run three parallel reactions: 1. Reactant-H alone 2. Reactant-L alone 3. An equimolar mixture of Reactant-H and Reactant-L A->B C Analyze the product distribution for all three reactions using Mass Spectrometry or NMR B->C D Intramolecular Mechanism: Only non-crossover products are formed in the mixed reaction. C->D If... E Intermolecular Mechanism: Crossover products are observed in the mixed reaction. C->E If...

Caption: Logic of a Crossover Experiment.

Step-by-Step Protocol:

  • Reactant Synthesis: Prepare the unlabeled reactant and a labeled version. The label should be something that can be easily distinguished in the final product, such as deuterium or a different functional group that does not significantly alter reactivity.

  • Reaction Setup: Set up three separate reactions under identical conditions. The first contains only the unlabeled reactant, the second only the labeled reactant, and the third an equimolar mixture of both.

  • Product Analysis: After the reactions are complete, analyze the product mixture from each reaction. Mass spectrometry is particularly powerful for this, as it can readily distinguish between the masses of the expected products and any crossover products.[12][13][14][15] NMR spectroscopy can also be used if the label induces a distinguishable chemical shift.[16][17][18][19][20]

  • Interpretation:

    • Intramolecular: If the reaction is strictly intramolecular, the mixed experiment will only yield the two products observed in the individual reactions.

    • Intermolecular: If the reaction proceeds through an intermolecular pathway, you will observe "crossover" products in the mixed experiment, where fragments from the unlabeled and labeled reactants have combined.

Trustworthiness: The inclusion of the two control reactions (unlabeled and labeled reactants alone) is crucial for validating the results of the mixed experiment. These controls confirm the expected products and their analytical signatures.

Advanced Analytical Techniques in Isotopic Labeling Studies

Modern analytical instrumentation has greatly enhanced the power of isotopic labeling studies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of reactants and products, making it straightforward to identify and quantify isotopically labeled species.[12][13][14][15] Tandem MS (MS/MS) can be used to fragment ions, providing information about the specific location of an isotopic label within a molecule.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the precise location of an isotopic label within a molecule.[16][17][18][19][20] For ¹³C labeling, ¹³C NMR provides direct observation of the labeled carbon.[11] For deuterium labeling, ²H NMR can be used, or the absence of a signal in the ¹H NMR spectrum can indicate the position of the label.

Conclusion

Isotopic labeling is an indispensable tool for elucidating the mechanisms of C-H activation. By carefully designing and executing experiments such as KIE measurements and crossover studies, researchers can gain a deep and nuanced understanding of reaction pathways. This knowledge is critical for the rational design of next-generation catalysts with improved activity and selectivity, ultimately accelerating advancements in fields ranging from pharmaceuticals to materials science. The combination of classic experimental design with modern analytical techniques provides a robust and reliable framework for tackling the complexities of C-H activation.[1]

References

  • Current time information in नागपूर डिव्हिजन, IN. Google Search.
  • Li, X., & Meyer, M. P. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship.
  • Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(13), 3066–3072.
  • Isotope Effects in C—H Bond Activation Reactions by Transition Metals. ResearchGate.
  • Isotope Effects in CH Bond Activation Reactions by Transition Metals. SlidePlayer.
  • Kinetic Isotope Effects. Chemistry LibreTexts.
  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL.
  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv.
  • Jiang, Z.-J., Xu, D., Lu, J., Bai, J., Tang, B., Chen, J., & Gao, Z. (2023). Ligand Accelerated Hydrogen Isotope Exchange: Switching C-H Activation from Functionalization Towards C-D Bond Formation. ChemRxiv.
  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 116(17), 10075–10166.
  • Mechanistic Studies on Transition Metal-Catalyzed C–H Activation Reactions Using Combined Mass Spectrometry and Theoretical Methods. ResearchGate.
  • Huber, T., & Conibear, A. C. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Communications, 57(62), 7629–7645.
  • Experimental and Theoretical Studies for Inert C-H Activation. Frontiers.
  • Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Preprints.org.
  • Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. ResearchGate.
  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Royal Society of Chemistry.
  • Isotope labeling strategies for NMR studies of RNA. PMC.
  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. ResearchGate.
  • Advances in high-resolution mass spectrometry techniques for analysis of high mass-to-charge ions. PubMed.
  • Correlating Protein Dynamics and Catalytic Activity of a Model Hydrogenase Using Paramagnetic and Biological Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.
  • Designs for explorative experiments in organic synthetic chemistry. ScienceDirect.
  • 13C Labeling Research Articles. R Discovery.
  • Principles and Characteristics of Isotope Labeling. Creative Proteomics.
  • Nandy, A., & Kulik, H. J. (2020). Why Conventional Design Rules for C–H Activation Fail for Open-Shell Transition-Metal Catalysts. ACS Catalysis, 10(15), 8415–8431.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC.
  • Advanced Mass Spectrometry Methods. OSTI.gov.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press.
  • 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. ResearchGate.
  • Mechanistic Studies of C-H Activation Catalysts for Direct Organic Fuel Cell Applications. Defense Technical Information Center.
  • A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp 2 ) - H insertion. Royal Society of Chemistry.
  • Why Conventional Design Rules for C–H Activation Fail for Open-Shell Transition-Metal Catalysts. ResearchGate.

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Safety & Regulatory Compliance

Safety

Methyl 2-[(Dimethylamino)methyl]benzoate proper disposal procedures

A Guide to the Proper Disposal of Methyl 2-[(Dimethylamino)methyl]benzoate For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Initial Precautions Immediate Safety and Handling: Before b...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Proper Disposal of Methyl 2-[(Dimethylamino)methyl]benzoate

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Initial Precautions

Immediate Safety and Handling:

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from potential splashes.

All handling of Methyl 2-[(Dimethylamino)methyl]benzoate should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix Methyl 2-[(Dimethylamino)methyl]benzoate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Identification. Characterize the waste. Is it the pure compound, a dilute solution, or mixed with other non-hazardous or hazardous materials? This determination is the first step in proper segregation.

Step 2: Select the Appropriate Waste Container. Use a dedicated, leak-proof container that is compatible with tertiary amines and esters. High-density polyethylene (HDPE) containers are generally a suitable choice. The container must have a secure, tight-fitting lid.

Step 3: Labeling. Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Methyl 2-[(Dimethylamino)methyl]benzoate"

  • CAS Number: "5945-89-1"

  • Approximate concentration and volume

  • Date of accumulation

  • Your name and laboratory contact information

Step 4: Storage. Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be away from general lab traffic and incompatible materials.

Incompatible Materials

To prevent dangerous chemical reactions, never mix Methyl 2-[(Dimethylamino)methyl]benzoate waste with the following:

  • Strong Oxidizing Agents: Such as nitric acid, perchloric acid, or permanganates.

  • Strong Acids: Can cause a violent reaction with the amine group.

  • Strong Bases: May promote hydrolysis of the ester group.

It is always best to store amine and ester waste separately from other chemical classes unless their compatibility is certain.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of Methyl 2-[(Dimethylamino)methyl]benzoate.

Disposal workflow for Methyl 2-[(Dimethylamino)methyl]benzoate.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Quantitative Data Summary

Due to the lack of a specific SDS for Methyl 2-[(Dimethylamino)methyl]benzoate, quantitative data such as permissible exposure limits (PELs) or specific concentration limits for disposal are not available. The following table provides general guidance for laboratory chemical waste.

ParameterGuidelineSource
pH for Aqueous Waste Generally between 6.0 and 9.0 for drain disposal (if permitted)Institutional EHS Guidelines
Container Size Typically ≤ 5 gallons in a Satellite Accumulation AreaInstitutional EHS Guidelines
Storage Time Limit Varies by generator status (e.g., 90 or 180 days)EPA Regulations

Final Disposal Pathway

The ultimate disposal of Methyl 2-[(Dimethylamino)methyl]benzoate waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and transportation of the properly containerized and labeled waste from your laboratory's satellite accumulation area.

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain without explicit approval from your EHS office. Even for substances not officially classified as hazardous, drain disposal can negatively impact wastewater treatment systems[1].

For empty containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After triple rinsing and defacing the original label, the container may be disposed of as non-hazardous solid waste, in accordance with your institution's policies.

References

Sources

Handling

Personal protective equipment for handling Methyl 2-[(Dimethylamino)methyl]benzoate

Essential Safety and Handling Guide for Methyl 2-[(Dimethylamino)methyl]benzoate Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-[(Dimethylamino)methyl]benzoate was not publicly available at the time of this...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 2-[(Dimethylamino)methyl]benzoate

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-[(Dimethylamino)methyl]benzoate was not publicly available at the time of this writing. This guide is synthesized from safety data for the closely related compound, Methyl 2-(Dimethylamino)benzoate (CAS No. 10072-05-6), and general principles of laboratory safety for substituted benzoates. It is imperative to consult the official SDS provided by the manufacturer before handling this chemical. This document should be used as a supplementary resource to, not a replacement for, a substance-specific SDS and your institution's established safety protocols.

Immediate Safety and Hazard Overview

Summary of Recommended Personal Protective Equipment
Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required.Ensure gloves are inspected for integrity before each use.
Respiratory Protection Generally not required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Use a suitable respirator when high concentrations are present or in case of a spill.

Personal Protective Equipment (PPE): A Procedural Guide

The selection of appropriate PPE is contingent on the nature of the work being performed. The following provides a detailed, step-by-step methodology for PPE selection, donning, and doffing to minimize exposure risk.

Eye and Face Protection

Direct contact of Methyl 2-[(Dimethylamino)methyl]benzoate with the eyes can cause irritation.

  • Routine Operations: For handling small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.

  • Splash Hazards: When transferring larger volumes or performing reactions that could result in splashing, chemical splash goggles are required. For significant splash risks, a face shield should be worn in addition to goggles.

Skin Protection

Prolonged or repeated skin contact may lead to irritation.

  • Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use. If direct contact occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove.

  • Lab Coat: A standard laboratory coat should be worn and kept fastened to protect against minor spills and contamination of personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection

Inhalation of vapors or aerosols should be avoided.

  • Standard Handling: Work should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize the concentration of airborne vapors.

  • Elevated Risk Scenarios: If there is a potential for generating aerosols or if working outside of a fume hood with larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Workflow: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: All handling of Methyl 2-[(Dimethylamino)methyl]benzoate should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental and personal exposure.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan
  • Waste Classification: Unused Methyl 2-[(Dimethylamino)methyl]benzoate and any contaminated materials should be treated as chemical waste.

  • Containerization: Dispose of in a clearly labeled, sealed container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Methyl 2-[(Dimethylamino)methyl]benzoate.

PPE_Selection_Workflow start Start: Handling Methyl 2-[(Dimethylamino)methyl]benzoate task_assessment Assess Task Risk start->task_assessment routine_handling Routine Handling (Small Quantities, Fume Hood) task_assessment->routine_handling Low Risk splash_potential Potential for Splash (Large Volume Transfer) task_assessment->splash_potential Moderate Risk aerosol_generation Aerosol/Vapor Generation (Heating, Agitation) task_assessment->aerosol_generation High Risk spill_response Spill Response task_assessment->spill_response Emergency ppe_level_1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat routine_handling->ppe_level_1 ppe_level_2 Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Chemical Resistant Apron splash_potential->ppe_level_2 ppe_level_3 Maximum PPE: - Chemical Splash Goggles & Face Shield - Nitrile Gloves - Chemical Resistant Apron - NIOSH-Approved Respirator aerosol_generation->ppe_level_3 spill_response->ppe_level_3

Caption: PPE Selection Workflow for Handling Methyl 2-[(Dimethylamino)methyl]benzoate.

References

  • NIST. Benzoic acid, 2-(dimethylamino)-, methyl ester. [Link]

  • CPAchem. Safety data sheet: Methyl benzoate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

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